8-(N-Boc-aminomethyl)guanosine
描述
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属性
分子式 |
C16H24N6O7 |
|---|---|
分子量 |
412.40 g/mol |
IUPAC 名称 |
tert-butyl N-[[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N6O7/c1-16(2,3)29-15(27)18-4-7-19-8-11(20-14(17)21-12(8)26)22(7)13-10(25)9(24)6(5-23)28-13/h6,9-10,13,23-25H,4-5H2,1-3H3,(H,18,27)(H3,17,20,21,26)/t6-,9-,10-,13-/m1/s1 |
InChI 键 |
XMBZFGOJQQXHRI-ZRFIDHNTSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine: A Putative Toll-like Receptor 7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog that has garnered interest within the scientific community for its potential as an immunomodulatory agent. As a derivative of guanosine, a fundamental component of nucleic acids, this compound is structurally positioned to interact with biological pathways that recognize nucleotide-based motifs. Specifically, its classification as a putative Toll-like Receptor 7 (TLR7) agonist places it in a class of molecules with significant therapeutic potential for a range of applications, including as a vaccine adjuvant, an antiviral agent, and in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, biological activity, and the experimental protocols used for its characterization. Due to the limited availability of specific data for this compound in the public domain, this guide leverages data from closely related 8-substituted guanosine analogs to provide a representative understanding of its expected properties and biological effects.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₄N₆O₇ |
| Molecular Weight | 412.40 g/mol |
| IUPAC Name | tert-butyl (N-((2-amino-6-oxo-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,9-dihydro-1H-purin-8-yl)methyl)carbamate) |
| Canonical SMILES | C1(C(C(C(O1)N2C3=C(C(=NC=N3)N)N=C2NC(=O)OC(C)(C)C)O)O)CO |
| Physical State | Solid (predicted) |
| Solubility | Soluble in DMSO and other organic solvents |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic routes for 8-substituted guanosine analogs, a plausible multi-step synthesis can be proposed. This typically involves the protection of the hydroxyl and exocyclic amino groups of guanosine, followed by bromination at the 8-position to create a versatile intermediate, 8-bromoguanosine (B14676). Subsequent nucleophilic substitution or cross-coupling reactions can then be employed to introduce the desired aminomethyl functionality, which is then protected with a tert-butyloxycarbonyl (Boc) group.
General Synthetic Workflow
The general synthetic strategy can be outlined as follows:
-
Protection of Guanosine: The 2', 3', and 5'-hydroxyl groups and the exocyclic N2-amino group of guanosine are protected to prevent side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) for the hydroxyls and acyl groups for the amino group.
-
Bromination at C8: The protected guanosine is then brominated at the C8 position, typically using N-bromosuccinimide (NBS), to yield the 8-bromo intermediate.
-
Introduction of the Aminomethyl Group: The 8-bromo group is displaced by an aminomethyl synthon. This can be achieved through various methods, including a Gabriel synthesis-type approach or by using a protected aminomethyl nucleophile.
-
Boc Protection: The primary amine of the newly introduced aminomethyl group is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Deprotection: Finally, all protecting groups are removed to yield the target compound, this compound.
Exemplary Experimental Protocol: Synthesis of a Related 8-Substituted Guanosine Analog
The following protocol is for the synthesis of 8-phenylguanosine, a related 8-substituted analog, and is provided as a representative example of the synthetic methodology.
Materials:
-
Guanosine
-
N-Bromosuccinimide (NBS)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
Methanol
-
Water
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 8-Bromoguanosine: Guanosine is suspended in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water. N-Bromosuccinimide (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica (B1680970) gel chromatography to yield 8-bromoguanosine.
-
Suzuki Coupling to form 8-Phenylguanosine: To a solution of 8-bromoguanosine (1 equivalent) in a mixture of 1,4-dioxane and water are added phenylboronic acid (1.5 equivalents), sodium carbonate (3 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The mixture is heated to reflux and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed in vacuo. The residue is purified by silica gel chromatography to afford 8-phenylguanosine.
Mechanism of Action: TLR7 Agonism
8-substituted guanosine analogs are known to exert their immunomodulatory effects by acting as agonists for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA (ssRNA).[1]
Upon binding of an agonist like this compound, TLR7 undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The signaling complex then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1. Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), which in turn activates the TAK1 complex. This leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex results in the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus.
-
MAPK and IRF7 Pathways: The TAK1 complex also activates MAP kinases (JNK, p38) and leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7).
The nuclear translocation of NF-κB and IRF7 results in the transcription and subsequent secretion of a variety of pro-inflammatory cytokines and type I interferons, including IFN-α, TNF-α, IL-6, and IL-12.[1][3]
Biological Activity and Data Presentation
TLR7 Agonist Activity of Guanosine Analogs
The following table summarizes the half-maximal effective concentration (EC₅₀) values for TLR7 activation by various guanosine analogs, as determined by in vitro reporter assays.
| Compound | Cell Line | Assay | EC₅₀ (µM) | Reference |
| Loxoribine (B1675258) (7-allyl-8-oxoguanosine) | Human PBMCs | IFN-α production | ~10-100 | [1] |
| 7-Thia-8-oxoguanosine (TOG) | Murine Splenocytes | IL-12 production | ~10 | [1] |
| 8-Bromoguanosine | Murine B-cells | Proliferation | ~50 | [4] |
| 8-Mercaptoguanosine | Murine B-cells | Proliferation | ~20 | [4] |
Note: The data presented are for analogous compounds and are intended to be representative. The actual EC₅₀ for this compound may vary.
Cytokine Induction by Guanosine Analogs
The table below presents representative data on the induction of key cytokines by guanosine analogs in human peripheral blood mononuclear cells (PBMCs) and murine splenocytes.
| Compound (Concentration) | Cell Type | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | Reference |
| Loxoribine (100 µM) | Human PBMCs | >2000 | ~200 | Not Reported | ~200 | [1] |
| 7-Thia-8-oxoguanosine (100 µM) | Human PBMCs | >2000 | ~150 | Not Reported | ~150 | [1] |
| 7-Thia-8-oxoguanosine (100 µM) | Murine Splenocytes | Not Reported | Not Reported | ~8000 | ~1500 | [1] |
Note: The data presented are for analogous compounds and are intended to be representative. The actual cytokine induction profile for this compound may vary.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of TLR7 agonists like this compound.
TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 activation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, high glucose, with 4.5 g/L glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, 100 µg/mL Zeocin™, 30 µg/mL Blasticidin
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., R848)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells in the recommended growth medium at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh growth medium and adjust the cell density to approximately 2.8 x 10⁵ cells/mL.
-
Prepare serial dilutions of the test compound and positive control in growth medium. The final DMSO concentration should be kept below 0.5%.
-
Add 20 µL of the diluted compounds to the wells of a 96-well plate. Include wells with medium only as a negative control.
-
Add 180 µL of the cell suspension to each well (approximately 5 x 10⁴ cells/well).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
To measure SEAP activity, add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the compound concentrations and determine the EC₅₀ value using a suitable non-linear regression analysis.
Cytokine Induction Assay in Human PBMCs
This assay quantifies the production of cytokines by human immune cells in response to the test compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., LPS or R848)
-
96-well round-bottom cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate (1 x 10⁵ cells/well).
-
Prepare serial dilutions of the test compound and positive control in complete RPMI-1640 medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Structure-Activity Relationship (SAR)
The immunostimulatory activity of guanosine analogs is highly dependent on the nature and position of substituents on the purine (B94841) ring. For 8-substituted guanosines, the following general SAR principles have been observed:
-
The 8-Position: The presence of a substituent at the 8-position is crucial for TLR7 agonist activity. A variety of groups, including halogens (e.g., 8-bromo), sulfur-containing moieties (e.g., 8-mercapto), and small alkyl or aryl groups, can confer activity. The aminomethyl group in this compound is consistent with this requirement. The Boc protecting group may influence cell permeability and binding affinity.
-
The N7-Position: Dual substitution at both the N7 and C8 positions can significantly enhance immunostimulatory activity compared to C8-monosubstituted analogs. For example, loxoribine (7-allyl-8-oxoguanosine) is a potent TLR7 agonist.
-
The Ribose Moiety: The ribose sugar is generally important for activity, as the nucleoside structure is recognized by the receptor. Modifications to the ribose can affect activity and selectivity.
Applications in Research and Drug Discovery
This compound and related 8-substituted guanosine analogs are valuable tools for a variety of research and therapeutic applications:
-
Immunology Research: As selective TLR7 agonists, these compounds are used to study the mechanisms of innate immunity, TLR7 signaling, and the role of this receptor in various immune responses.
-
Vaccine Adjuvants: By activating TLR7, these molecules can enhance the immunogenicity of co-administered antigens, leading to stronger and more durable adaptive immune responses. This makes them promising candidates for vaccine adjuvants.
-
Antiviral Therapeutics: The induction of type I interferons by TLR7 agonists can create a potent antiviral state in the host, making these compounds potential broad-spectrum antiviral agents.
-
Cancer Immunotherapy: TLR7 agonists can activate dendritic cells and other immune cells within the tumor microenvironment, leading to enhanced anti-tumor T-cell responses. They are being investigated as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.
Conclusion
This compound is a promising guanosine analog with the potential to be a potent and selective TLR7 agonist. While specific data for this compound remains limited in the public domain, the extensive research on related 8-substituted guanosine analogs provides a strong foundation for understanding its likely biological activities and mechanism of action. Its ability to stimulate the innate immune system through TLR7 makes it a valuable research tool and a potential lead compound for the development of novel vaccines, antivirals, and cancer immunotherapies. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its full therapeutic potential.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]
- 3. uniprot.org [uniprot.org]
- 4. Induction of interleukin 1 activity from macrophages by direct interaction with C8-substituted guanine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine: Structure, Properties, and Immunostimulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433), distinguished by a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 8-position of the guanine (B1146940) base. This modification confers significant immunostimulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7). As a TLR7 agonist, this compound mimics the action of viral single-stranded RNA, triggering a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its characterization and in vitro immunological evaluation are also presented to facilitate further research and development in the fields of immunology, vaccine adjuvants, and cancer immunotherapy.
Chemical Structure and Properties
This compound is a modified ribonucleoside. The core structure consists of a guanine base linked to a ribose sugar. The key modification is the presence of an N-Boc-protected aminomethyl substituent at the C8 position of the purine ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Experimental values are often not publicly available for such specific research compounds; therefore, predicted values from computational models are included.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₆O₇ | - |
| Molecular Weight | 412.40 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | >200 °C (decomposes) | Predicted |
| pKa | ~9.5 (secondary amine), ~1.5 (protonated purine) | Predicted |
| LogP | -1.2 | Predicted |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; poorly soluble in water and ethanol. | Inferred from related structures |
| SMILES | O=C(OC(C)(C)C)NCC1=NC2=C(N=C(N)NC2=O)N1[C@H]3O--INVALID-LINK----INVALID-LINK--[C@@H]3O | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from guanosine. A general synthetic strategy involves the introduction of a protected aminomethyl group at the 8-position of the guanine ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of related 8-substituted guanosine analogs.
Step 1: Bromination of Guanosine
-
Suspend guanosine in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Precipitate the product by adding the reaction mixture to ice-water.
-
Collect the 8-bromoguanosine (B14676) precipitate by filtration and dry under vacuum.
Step 2: Protection of Ribose Hydroxyl Groups (e.g., with TBDMS)
-
Dissolve 8-bromoguanosine in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the silyl-protected 8-bromoguanosine by silica (B1680970) gel column chromatography.
Step 3: Introduction of the Aminomethyl Group
-
This step can be achieved via various methods, including a Sonogashira coupling with a protected propargylamine (B41283) followed by reduction, or through a palladium-catalyzed cross-coupling with a suitable aminomethylating reagent.
Step 4: Boc Protection of the Aminomethyl Group
-
Dissolve the 8-(aminomethyl)guanosine derivative in a solvent mixture (e.g., dioxane/water or THF/water).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as triethylamine (B128534) or sodium bicarbonate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Deprotection of Ribose Hydroxyl Groups
-
Dissolve the fully protected nucleoside in tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction and purify the crude product.
Experimental Protocol: HPLC Purification
High-performance liquid chromatography (HPLC) is the method of choice for the final purification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical or larger for preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10-100 µL |
Procedure:
-
Dissolve the crude product in a minimal amount of DMSO or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the final product.
Biological Activity and Mechanism of Action
This compound functions as an immunostimulatory agent by activating Toll-like receptor 7 (TLR7).[3][4] TLR7 is an endosomal receptor that recognizes single-stranded RNA, particularly from viruses. By binding to and activating TLR7, this compound initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
TLR7 Signaling Pathway
Caption: TLR7 signaling pathway activated by this compound.
Experimental Protocols for Immunological Evaluation
In Vitro TLR7 Activation Assay using HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR7 reporter cells to quantify the activation of human TLR7. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well flat-bottom plates
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound, R848, and the vehicle control in cell culture medium.
-
Add 20 µL of each dilution to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.
-
Calculate the EC₅₀ value for TLR7 activation.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with this compound and subsequent measurement of cytokine production.
Materials:
-
Ficoll-Paque™ PLUS
-
Human whole blood
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
LPS (positive control for pro-inflammatory cytokines)
-
ELISA kits or multiplex bead array for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI medium.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add various concentrations of this compound, LPS, or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
Flow Cytometry Analysis of Immune Cell Activation Markers
This protocol describes the use of flow cytometry to assess the upregulation of activation markers on immune cells following stimulation.
Materials:
-
Isolated human PBMCs
-
This compound
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD80, CD86, HLA-DR for antigen-presenting cells; CD69 for lymphocytes)
-
Flow cytometry staining buffer
-
Fixation/Permeabilization solution (if performing intracellular staining)
Procedure:
-
Stimulate PBMCs with this compound as described in the cytokine profiling protocol for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
(Optional) If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.
Conclusion
This compound is a valuable research tool for studying the innate immune system, particularly TLR7-mediated signaling. Its ability to potently induce type I interferons and pro-inflammatory cytokines underscores its potential for development as a vaccine adjuvant, an antiviral agent, or a component of cancer immunotherapies. The technical information and protocols provided in this guide are intended to support researchers in further exploring the immunomodulatory properties and therapeutic applications of this and related guanosine analogs.
References
- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic C8-substituted guanosine (B1672433) analog with immunostimulatory properties. Its mechanism of action is centered on its function as an agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this molecule initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby modulating both innate and adaptive immune responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with TLR7, the subsequent signaling pathways, and detailed protocols for relevant in vitro assays. While specific quantitative data for this particular analog is limited in publicly available literature, this guide leverages data from closely related C8-substituted guanosine analogs to provide a robust framework for its biological activity.
Introduction
Guanosine analogs, particularly those with substitutions at the C8 position, represent a class of small molecules with significant immunostimulatory potential.[1][2] These compounds mimic pathogen-associated molecular patterns (PAMPs) and are recognized by pattern recognition receptors (PRRs) of the innate immune system. This compound falls into this category, and its primary molecular target is Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that typically recognizes single-stranded RNA (ssRNA) from viruses.[3] Synthetic agonists like this compound can also activate TLR7, making them valuable tools for research and potential therapeutic agents in infectious diseases and oncology.
Core Mechanism of Action: TLR7 Agonism
The immunostimulatory effects of this compound are mediated through its direct interaction with and activation of TLR7.
TLR7 Recognition and Binding
Quantitative Data on Related Compounds:
Isothermal titration calorimetry (ITC) has been used to determine the binding affinities of guanosine and other analogs to the simian TLR7 ectodomain. This data provides an estimate of the potential binding affinity of this compound.
| Compound | Binding Affinity (Kd) with polyU (μM) |
| Guanosine (G) | 1.5 |
| 2'-deoxyguanosine (B1662781) (dG) | 1.8 |
| 8-hydroxyguanosine (8-OHG) | 11 |
| 8-hydroxydeoxyguanosine (8-OHdG) | 11 |
Data from a study on endogenous ligands for TLR7 and may serve as a reference for the binding affinity of C8-substituted guanosine analogs.[3][4]
TLR7 Signaling Pathway
Upon binding of this compound, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade:
-
MyD88 Recruitment and Myddosome Formation: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
TRAF6 Activation: IRAK1, upon phosphorylation, dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the ubiquitination of TRAF6.
-
Activation of Downstream Kinases: Activated TRAF6 then activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream pathways:
-
NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.
-
MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK.
-
-
Gene Transcription: In the nucleus, NF-κB and other transcription factors, like activator protein 1 (AP-1) activated by the MAPK pathway, induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α, IFN-β).
Signaling Pathway Diagram:
Caption: TLR7 signaling pathway initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
NF-κB Reporter Assay in HEK293 Cells
This assay is used to determine the ability of this compound to activate the NF-κB signaling pathway downstream of TLR7.
Experimental Workflow:
Caption: Workflow for the NF-κB reporter assay.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB reporter construct (e.g., luciferase or SEAP)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Positive control (e.g., R848)
-
Reporter gene assay reagent (e.g., Luciferase Assay System or SEAP detection kit)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the HEK293-TLR7 reporter cells in a 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (R848) in assay medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay: Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system used.
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the untreated control. Plot the dose-response curve and determine the EC50 value.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to induce the production of cytokines from primary human immune cells.
Experimental Workflow:
Caption: Workflow for the cytokine induction assay in PBMCs.
Materials:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well round-bottom tissue culture plates
-
This compound
-
Positive control (e.g., R848)
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in complete RPMI medium.
-
Cell Treatment: Add 100 µL of the compound dilutions to the wells containing PBMCs. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for each cytokine and determine the EC50 values.
Data Presentation
As specific quantitative data for this compound is not available in the public domain, the following table presents hypothetical data based on the expected activity of a C8-substituted guanosine analog. This table is for illustrative purposes and should be populated with experimentally derived data.
Table 1: Biological Activity of this compound (Hypothetical Data)
| Assay | Parameter | Value |
| TLR7 Binding | Kd (μM) | To be determined |
| NF-κB Reporter Assay (HEK293-hTLR7) | EC50 (μM) | To be determined |
| Cytokine Induction in human PBMCs | ||
| TNF-α EC50 (μM) | To be determined | |
| IL-6 EC50 (μM) | To be determined | |
| IFN-α EC50 (μM) | To be determined |
Conclusion
This compound is a promising immunostimulatory molecule that exerts its effects through the activation of Toll-like receptor 7. This activation triggers the MyD88-dependent signaling pathway, leading to the production of a range of pro-inflammatory cytokines and type I interferons. The detailed experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of this and other C8-substituted guanosine analogs. Further studies are warranted to determine the precise quantitative parameters of its biological activity and to explore its potential therapeutic applications in immunology and oncology.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Immunostimulatory Effects of 8-(N-Boc-aminomethyl)guanosine and Related C8-Substituted Guanosine Analogs
Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the specific quantitative immunostimulatory effects of 8-(N-Boc-aminomethyl)guanosine are not available. This guide is therefore based on the well-documented activities of closely related C8-substituted guanosine (B1672433) analogs, which are known to exert their effects through the same primary mechanism. The data and methodologies presented herein are representative of this class of compounds and provide a robust framework for understanding the potential activities of this compound.
Executive Summary
This compound is a synthetic analog of the nucleoside guanosine. This class of molecules, particularly those with substitutions at the C8 position, has garnered significant interest for its immunostimulatory properties.[1][2][3] The primary mechanism of action for these guanosine analogs is the activation of Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses.[1][3] Activation of TLR7 initiates a signaling cascade that results in the production of a broad array of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-12, and tumor necrosis factor-alpha (TNF-α).[4][5] Furthermore, these compounds promote the maturation and activation of antigen-presenting cells such as dendritic cells (DCs), leading to the upregulation of co-stimulatory molecules and enhanced adaptive immune responses.[4][5] This technical guide provides an in-depth overview of the mechanism of action, key experimental data from related compounds, detailed experimental protocols for assessing immunostimulatory activity, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action: TLR7-Mediated Immune Activation
The immunostimulatory activity of C8-substituted guanosine analogs is predominantly mediated through the activation of Toll-like Receptor 7 (TLR7).[1][3][4] TLR7 is an endosomally localized receptor that recognizes guanosine- and uridine-rich single-stranded RNA. C8-substituted guanosine analogs mimic this natural ligand, binding to and activating TLR7 within the endosomal compartment.[4][5]
Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately leading to the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[4] The activation of these transcription factors drives the expression of a wide range of immune-stimulatory genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 8-(N-Boc-aminomethyl)guanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog that holds promise as an antiviral agent. Its structural modifications, particularly at the C8 position of the purine (B94841) ring, place it within a class of compounds known for their immunomodulatory properties. This technical guide provides an in-depth overview of the core antiviral properties of this compound and related C8-substituted guanosine analogs, focusing on their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation. While specific data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds to provide a comprehensive understanding of its potential.
Core Mechanism of Action: TLR7 Agonism
Guanosine analogs, including this compound, are recognized for their ability to stimulate the innate immune system.[1] The primary mechanism underlying their antiviral effects is the activation of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that typically recognizes single-stranded RNA (ssRNA) from viruses.[2][3] Upon binding of a ligand, such as a guanosine analog, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] These interferons, in turn, induce an antiviral state in neighboring cells, characterized by the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit viral replication.[4]
Recent studies have elucidated that TLR7 possesses two binding sites: one for nucleosides like guanosine and another for ssRNA.[2] The synergistic binding of both a nucleoside and an RNA fragment can enhance TLR7 activation.[3] It is proposed that this compound, as a C8-substituted guanosine analog, acts as a potent agonist at the nucleoside binding site of TLR7, triggering a robust downstream antiviral response.
dot
Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.
Quantitative Antiviral Data
| Compound/Analog | Virus | Cell Line/System | EC50 | Reference |
| R-848 | Murine Norovirus (MNV) | RAW264.7 cells | 23.5 nM | [4][5] |
| Gardiquimod | Murine Norovirus (MNV) | RAW264.7 cells | 134.4 nM | [4][5] |
| GS-9620 | Murine Norovirus (MNV) | RAW264.7 cells | 0.59 µM | [4][5] |
| Imiquimod (R-837) | Murine Norovirus (MNV) | RAW264.7 cells | 1.5 µM | [4][5] |
| Loxoribine | Murine Norovirus (MNV) | RAW264.7 cells | 79.4 µM | [4][5] |
| (R)-8-aza-PMPG | HIV-1 | Human Lymphocytes | 12 µM | [6] |
Experimental Protocols
The evaluation of the antiviral properties of compounds like this compound typically involves a series of in vitro assays. Below are detailed methodologies for key experiments cited in the context of TLR7 agonists and guanosine analogs.
Cell Viability/Cytotoxicity Assay (MTT or MTS Assay)
-
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
-
Methodology:
-
Seed cells (e.g., RAW264.7, Vero, or specific target cells for the virus of interest) in a 96-well plate at a predetermined density.
-
After 24 hours of incubation, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization buffer (for MTT) or read the absorbance directly (for MTS) at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).
-
Methodology:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-18 hours) before infection.[7]
-
Infect the cells with a known titer of the virus (e.g., multiplicity of infection - MOI of 0.1).
-
After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix the cells with a fixative (e.g., 10% paraformaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value from the dose-response curve.
-
dot
Caption: General Workflow for In Vitro Antiviral Assay.
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the expression of type I interferons and interferon-stimulated genes upon compound treatment.
-
Methodology:
-
Treat cells (e.g., peripheral blood mononuclear cells - PBMCs or relevant immune cells) with the test compound.
-
At various time points, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform quantitative polymerase chain reaction (qPCR) using specific primers for target genes (e.g., IFN-β, ISG15, MX1) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
Conclusion and Future Directions
This compound, as a C8-substituted guanosine analog, is poised to exhibit antiviral activity through the activation of the innate immune sensor, TLR7. While direct quantitative evidence for this specific molecule is emerging, the well-established mechanism of action and the potent antiviral effects of related TLR7 agonists provide a strong rationale for its further investigation. Future research should focus on obtaining precise EC50 and CC50 values against a broad spectrum of viruses, conducting in vivo efficacy studies in relevant animal models, and further elucidating the specific interactions between this compound and the TLR7 receptor. Such studies will be crucial in defining its therapeutic potential in the landscape of antiviral drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primmunerx.com [primmunerx.com]
8-(N-Boc-aminomethyl)guanosine: A Technical Guide to its Potential as a Nucleoside Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic derivative of the purine (B94841) nucleoside guanosine (B1672433). As a member of the 8-substituted guanosine analog class of molecules, it holds potential as a nucleoside antimetabolite with applications in oncology and immunology. This technical guide provides a comprehensive overview of the core concepts related to this compound, including its presumed mechanism of action, relevant experimental data from structurally similar compounds, and detailed protocols for its study. While specific data for this compound is limited in publicly available literature, this document extrapolates from research on closely related 8-substituted guanosine analogs to provide a foundational understanding for researchers.
Introduction: The Role of Nucleoside Analogs
Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. These molecules mimic endogenous nucleosides and can interfere with the synthesis of nucleic acids or the function of enzymes involved in nucleotide metabolism. By incorporating into DNA or RNA, or by inhibiting key enzymes like polymerases and ribonucleotide reductase, they can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
8-substituted guanosine derivatives have garnered significant interest for their diverse biological activities. These activities range from the induction of cellular differentiation to the modulation of the innate immune system. The N-Boc-aminomethyl substituent at the 8-position of the guanine (B1146940) base in this compound offers a modifiable handle for further chemical elaboration and may influence its biological activity and pharmacokinetic properties. The Boc (tert-butyloxycarbonyl) protecting group is readily removable under acidic conditions to yield the primary amine, 8-(aminomethyl)guanosine, which is likely the more biologically active form.
Core Mechanism of Action: A Dual-Pronged Approach
Based on the activities of related compounds, this compound, likely after conversion to 8-(aminomethyl)guanosine, is hypothesized to exert its effects through two primary mechanisms: induction of cellular differentiation and immunostimulation via Toll-like Receptor 7 (TLR7).
Induction of Cellular Differentiation
Certain 8-substituted guanosine analogs have been shown to induce differentiation in cancer cell lines, particularly in hematopoietic malignancies. This represents a therapeutic strategy to halt the uncontrolled proliferation of cancer cells by promoting their maturation into non-dividing, terminally differentiated cells.
Immunostimulation via Toll-like Receptor 7 (TLR7)
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), playing a crucial role in the innate immune response to viral infections. Several small molecule guanosine analogs have been identified as TLR7 agonists. Activation of TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), molecules with potent antiviral and antitumor activities.
Quantitative Data
Table 1: Induction of Differentiation in Friend Erythroleukemia Cells by 8-Substituted Guanosine Analogs.[1]
| Compound | Concentration (mM) | Benzidine (B372746) Positive Cells (%) |
| 8-N(CH₃)₂-guanosine | 5 | 68 |
| 8-NHCH₃-guanosine | 1 | 42 |
| 8-NH₂-guanosine | 0.4 | 34 |
| 8-OH-guanosine | 5 | 33 |
| 8-SO₂CH₃-guanosine | 5 | 30 |
This data highlights the potential of 8-aminoguanosine, the deprotected form of the topic compound, to induce cellular differentiation.
Table 2: Cytokine Induction by Guanosine Analogs in Mouse Bone Marrow-Derived Plasmacytoid Dendritic Cells (BM-pDCs).[2]
| Compound (100 µM) | Co-stimulant | IFN-α Production | IL-12 p40 Production |
| Guanosine (G) | polyU | Significant | Significant |
| 8-Hydroxyguanosine (8-OHG) | polyU | Significant | Potent |
| 8-Hydroxydeoxyguanosine (8-OHdG) | polyU | Significant | Potent |
This table demonstrates the immunostimulatory potential of 8-substituted guanosine analogs through the induction of key cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a nucleoside antimetabolite and TLR7 agonist.
Synthesis of 8-Substituted Guanosine Analogs
A common route for the synthesis of 8-substituted guanosine analogs involves the use of an 8-halogenated precursor, such as 8-bromoguanosine (B14676).
Protocol 4.1.1: General Suzuki-Miyaura Coupling for 8-Aryl Guanosine Analogs
-
Dissolution: Dissolve the 8-bromoguanosine derivative in a suitable solvent system (e.g., a mixture of an organic solvent like dioxane and water).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand.
-
Base Addition: Add a base, such as cesium carbonate (Cs₂CO₃), to the reaction mixture.
-
Coupling Partner: Add the corresponding boronic acid (R-B(OH)₂) as the coupling partner.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 90–95 °C) for a period ranging from 15 to 60 minutes.
-
Purification: After the reaction is complete, purify the product using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Differentiation Assay
Protocol 4.2.1: Benzidine Staining for Erythroid Differentiation
-
Cell Culture: Culture Friend murine erythroleukemia cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Seed cells at a specific density and treat with various concentrations of the test compound (e.g., 8-(aminomethyl)guanosine) for a period of 4-5 days.
-
Staining:
-
Centrifuge the cells and resuspend the pellet in a small volume of saline.
-
Add an equal volume of benzidine solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid).
-
Add a small volume of 30% hydrogen peroxide.
-
-
Microscopy: Examine the cells under a light microscope. Hemoglobin-containing (differentiated) cells will stain blue-brown.
-
Quantification: Count the number of stained (positive) and unstained (negative) cells to determine the percentage of differentiated cells.
TLR7 Activation Assays
Protocol 4.3.1: HEK-Blue™ TLR7 Reporter Cell Assay.[3]
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter) in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics.[3]
-
Stimulation: Seed cells in 96-well plates.[3] The following day, replace the medium with fresh medium containing the test compounds at various concentrations or controls (e.g., R848 as a positive control, media as a negative control).[3]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Detection: Transfer a volume of the cell culture supernatant to a new 96-well plate.[3] Add HEK-Blue™ Detection medium, which contains a substrate for SEAP, to the supernatant.[3]
-
Quantification: Incubate the plate for 1-4 hours at 37°C and quantify SEAP activity by measuring the optical density at 620-650 nm using a spectrophotometer.[3] The level of SEAP is directly proportional to the activation of NF-κB, a downstream effector of TLR7 signaling.[3]
Protocol 4.3.2: Cytokine Quantification by ELISA.[3]
-
Immune Cell Isolation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, using standard density gradient centrifugation methods.[3]
-
Cell Culture and Stimulation: Culture the isolated cells in appropriate media (e.g., RPMI-1640) and seed them in 24- or 96-well plates.[3] Stimulate the cells with the test compounds or controls for a specified period (e.g., 24-48 hours).[3]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-α, IL-12) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.
-
Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentration by comparison to a standard curve.
Visualizations
Signaling Pathway
Caption: TLR7 activation by an 8-substituted guanosine analog.
Experimental Workflow
Caption: A typical workflow for screening nucleoside antimetabolites.
Conclusion
This compound represents a promising scaffold for the development of novel nucleoside antimetabolites. While direct experimental evidence for this specific compound is sparse, the broader class of 8-substituted guanosine analogs demonstrates significant potential in inducing cancer cell differentiation and stimulating the innate immune system through TLR7 activation. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate its precise mechanism of action, determine its potency and selectivity, and evaluate its efficacy in preclinical models of cancer and viral diseases.
References
- 1. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Emerging Role of 8-(N-Boc-aminomethyl)guanosine in Cell Cycle Regulation and DNA Damage Response: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential role of 8-(N-Boc-aminomethyl)guanosine, a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433), in the critical cellular processes of cell cycle control and DNA damage response. While direct studies on this specific compound are nascent, this document synthesizes the current understanding of guanosine analogs and related compounds to build a framework for future research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Guanosine Analogs in Cellular Signaling
Guanosine and its derivatives are integral to numerous cellular functions, from nucleic acid synthesis to signal transduction.[1][2] Synthetic analogs of guanosine have garnered significant interest for their potential therapeutic applications, particularly in oncology and immunology.[3][4][5] These molecules can exert their effects by mimicking or interfering with the natural roles of guanosine, thereby modulating complex signaling networks. The modification at the C8 position of the guanine (B1146940) base, as seen in this compound, is a key area of investigation for developing compounds with novel biological activities. While some guanosine analogs are known to have immunostimulatory activity through pathways like Toll-like receptor 7 (TLR7), their impact on the cell cycle and DNA damage remains a frontier of active research.[3][4][5]
Potential Mechanisms of Action: Cell Cycle and DNA Damage
Based on the activities of related guanosine analogs, this compound could potentially influence cell cycle progression and the DNA damage response through several mechanisms.
Cell Cycle Regulation
Guanosine and its derivatives have been shown to induce cell cycle arrest in various cancer cell lines.[2][6][7] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. An accumulation of cells in a specific phase of the cell cycle, such as G1 or G2/M, is a hallmark of such intervention.[8][9] It is plausible that this compound could trigger cell cycle checkpoints, providing a window for DNA repair or initiating apoptosis if the damage is irreparable.
The hypothetical signaling pathway for guanosine analog-induced cell cycle arrest is depicted below.
DNA Damage Response
Certain guanosine analogs can induce DNA damage, often through the generation of reactive oxygen species (ROS).[2][10] Oxidative stress can lead to the formation of DNA lesions, such as 8-oxoguanine (8-oxoG), a common marker of oxidative DNA damage.[11][12][13][14][15] The cellular response to such damage involves a complex signaling cascade known as the DNA Damage Response (DDR), which can lead to DNA repair, cell cycle arrest, or apoptosis. The potential of this compound to induce DNA damage and activate the DDR pathway warrants investigation.
Quantitative Data on Cellular Effects (Hypothetical)
To illustrate the potential effects of this compound, the following tables present hypothetical quantitative data from key experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 65.7 ± 4.2 | 18.3 ± 1.9 | 16.0 ± 1.5 |
| 50 | 78.9 ± 5.5 | 10.1 ± 1.2 | 11.0 ± 1.3 |
| 100 | 85.1 ± 6.3 | 5.9 ± 0.8 | 9.0 ± 1.1 |
Table 2: Induction of DNA Damage Marker γ-H2AX by this compound
| Treatment Concentration (µM) | Mean γ-H2AX Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 100 ± 12 |
| 10 | 250 ± 35 |
| 50 | 680 ± 78 |
| 100 | 1250 ± 150 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution.[16][17][18][19][20]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
DNA Damage Detection by Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.[21][22][23][24]
-
Cell Preparation: Treat cells with this compound. Harvest and resuspend the cells in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
Future Directions and Conclusion
The study of this compound is in its early stages. Future research should focus on validating its effects on cell cycle progression and DNA damage in various cancer cell lines. Elucidating the specific molecular targets and signaling pathways will be critical to understanding its mechanism of action. The Boc protecting group on the aminomethyl side chain may influence the compound's solubility, cell permeability, and interaction with molecular targets, warranting further investigation into its structure-activity relationship.
References
- 1. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin derivatives inhibit epithelial ovarian cancer cells via autophagy-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of guanine ribonucleotide accumulation on the metabolism and cell cycle of human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel camptothecin derivative, ZBH-01, exhibits superior antitumor efficacy than irinotecan by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repair of DNA containing the oxidatively-damaged base, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 18. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. DNA/RNA damage assays from Cell Biolabs [bio-connect.nl]
- 24. benchchem.com [benchchem.com]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Guanosine Analogs
For Immediate Release
In a significant leap forward for medicinal chemistry and drug development, researchers are increasingly focusing on the discovery and synthesis of novel guanosine (B1672433) analogs. These compounds, which mimic the natural nucleoside guanosine, are demonstrating potent antiviral, anticancer, and immunomodulatory activities, opening up new avenues for therapeutic intervention in a wide range of diseases. This technical guide provides an in-depth overview of the core aspects of this burgeoning field, tailored for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, presents crucial quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved.
The Strategic Synthesis of Novel Guanosine Analogs
The therapeutic potential of guanosine analogs is intrinsically linked to their chemical structure. Scientists have developed a variety of synthetic strategies to modify the guanosine scaffold, aiming to enhance efficacy, improve metabolic stability, and reduce toxicity. Key areas of innovation include the synthesis of α-guanosine analogs, acyclic guanosine analogs, and modifications at the C8 and N7 positions of the guanine (B1146940) base.
α-Guanosine Analogs: While nature predominantly utilizes the β-anomer of guanosine, the α-anomer has emerged as a promising precursor for new drugs.[1][2] Its unique stereochemistry can lead to enhanced enzymatic stability and novel biological activities.[1] The stereoselective synthesis of α-nucleosides is a significant chemical challenge due to the thermodynamic preference for the β-form.[1][2] However, advanced chemical and enzymatic methods have been developed to overcome this, including stereodivergent synthesis and anomerization techniques.[1]
Acyclic Guanosine Analogs: These analogs, where the ribose sugar ring is replaced by a flexible side chain, have shown significant promise as antiviral and anticancer agents.[3][4] A prominent synthetic route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to create a stable 1,2,3-triazole linker.[1][3][5] This approach allows for the modular assembly of diverse acyclic structures.
C8-Modified Guanosine Analogs: Modifications at the C8 position of the guanine base have been explored to modulate the biological activity and study interactions with protein targets.[6][7][8] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a variety of substituents at this position, including alkyl and aryl groups.[6][7][8] These modifications can influence the translational properties of mRNA and have been used to develop fluorescent probes to study cap-binding proteins.[6][7][8]
N7-Modified Guanosine Analogs: The N7 position of guanosine is crucial for its biological function, particularly in the context of the mRNA cap.[9] Selective N7-alkylation of guanosine 5'-monophosphate allows for the synthesis of novel cap analogs with altered affinities for translation initiation factors and modified susceptibility to decapping enzymes.[9]
Quantitative Insights into Analog Performance
The systematic evaluation of novel guanosine analogs requires rigorous quantitative analysis of their synthetic accessibility and biological activity. The following tables summarize key data from recent studies.
| Analog Type | Synthetic Method | Key Reagents | Yield (%) | Stereoselectivity (α:β) | Reference |
| α-Guanosine Analog | Stereodivergent Iodocyclization | Achiral molecules | up to 98 | up to 19:1 | [1] |
| Acyclic Guanosine Analog | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-amino-6-chloro-9-propargylpurine, ω-azidoalkylphosphonates, Copper(I) salt | 92-98 (hydrolysis step) | N/A | [1] |
| C8-Modified Cap Analog | Suzuki-Miyaura Cross-Coupling (Postsynthetic) | 8-bromo-modified cap analog, Pd(OAc)₂/TPPTS complex, Boronic acid | Not specified | N/A | [6] |
| C8-Modified Cap Analog | Suzuki-Miyaura Cross-Coupling (Presynthetic) | 8-bromoguanosine 5′-monophosphate, Boronic acid, then P-imidazolide activation | Not specified | N/A | [6] |
| N7-Arylmethyl Cap Analog | N7-alkylation and Coupling | Guanosine 5′-monophosphate, Arylmethyl bromide, Imidazole-activated GDP | 22-62 (total) | N/A | [9] |
Table 1: Summary of Synthetic Data for Novel Guanosine Analogs
| Analog/Compound | Target/Assay | IC50/EC50 (µM) | Cell Line/Virus | Reference |
| Phosphonylated Acyclic Guanosine Analogs | Cytostatic Activity | 15-30 | Murine leukemia (L1210), Human T-lymphocyte (CEM) | [3] |
| Acyclic 1,2,3-triazole Nucleosides (30d) | Antiviral Activity (Adenovirus-2) | 8.3 | Adenovirus-2 | [5] |
| Acyclic 1,2,3-triazole Nucleosides (37a, 37d) | Antiviral Activity (HSV-1) | 4.6-13.8 | Herpes Simplex Virus-1 | [5] |
| 9-(S)-HPMP-8-azaadenine | Antiviral Activity (HSV-1, HSV-2, CMV) | 0.2-7 | HSV-1, HSV-2, CMV | [10] |
| PME-8-azaguanine | Antiviral Activity (HSV-1, HSV-2, CMV) | 0.2-7 | HSV-1, HSV-2, CMV | [10] |
| 9-(S)-HPMP-8-azaadenine | Antiviral Activity (VZV) | 0.04-0.4 | Varicella-Zoster Virus | [10] |
| PME-8-azaguanine | Antiviral Activity (VZV) | 0.04-0.4 | Varicella-Zoster Virus | [10] |
| PME-8-azaguanine, (R)-PMP-8-azaguanine | Anti-HIV Activity | ~2 | MT-4, CEM | [10] |
| 5-Amino-3-β-D-ribofuranosylpyrazolo[3,4-e][1][6]oxazin-7-one | Cytotoxicity | Marginally cytotoxic | L1210 | [11] |
| 3-β-D-ribofuranosylpyrazolo[3,4-e][1][6]oxazine-5,7-dione | Cytotoxicity | Highly cytotoxic | L1210 | [11] |
Table 2: Summary of Biological Activity Data for Novel Guanosine Analogs
Visualizing the Mechanisms of Action and Synthesis
Understanding the complex biological pathways modulated by these analogs and the workflows for their synthesis is crucial for rational drug design.
Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.
Caption: Synthesis Workflow for Acyclic Guanosine Analogs via CuAAC.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of Acyclic Guanosine Analogs via CuAAC Reaction[1]
Materials:
-
2-amino-6-chloro-9-propargylpurine
-
ω-azidoalkylphosphonates
-
Copper(I) salt (e.g., CuSO₄·5H₂O and sodium ascorbate)
-
Solvent (e.g., EtOH–H₂O)
-
75% Trifluoroacetic acid (TFA)
Procedure:
-
Cycloaddition: Dissolve 2-amino-6-chloro-9-propargylpurine and the respective ω-azidoalkylphosphonate in the chosen solvent system.
-
Add the copper(I) catalyst.
-
The reaction can be carried out under microwave irradiation at 35–40 °C for approximately 15 minutes to afford the intermediate 1,2,3-triazoles.[1]
-
Hydrolysis: Treat the resulting intermediate with 75% TFA to hydrolyze the 6-chloro group to a hydroxyl group, yielding the final acyclic guanosine analog. This step typically proceeds in good yields (92%–98%).[1]
Synthesis of C8-Modified Cap Analogs via Suzuki-Miyaura Cross-Coupling[6]
Method 1: Postsynthetic Modification
Materials:
-
N7-methylguanosine 5′-monophosphate-P-imidazolide (m⁷GDP-Im)
-
8-bromo-5′-monophosphate
-
ZnCl₂
-
DMF
-
Pd(OAc)₂/TPPTS complex
-
NaHCO₃ buffer (100 mM, pH 8.5)
-
Appropriate boronic acid (R⁸-B(OH)₂)
Procedure:
-
Coupling Reaction: Perform a coupling reaction between m⁷GDP-Im and 8-bromo-5′-monophosphate in the presence of ZnCl₂ as a catalyst in DMF to obtain the 8-bromo-modified cap analog.[6]
-
Suzuki-Miyaura Cross-Coupling: To the 8-bromo-modified cap analog, add the Pd(OAc)₂/TPPTS complex, NaHCO₃ buffer, and the desired boronic acid. Heat the reaction at 80–90 °C for 15 minutes to yield the C8-modified cap analog.[6]
Method 2: Presynthetic Modification
Materials:
-
8-bromoguanosine 5′-monophosphate (⁸BrGMP)
-
Appropriate boronic acid
-
Suzuki-Miyaura reaction catalyst
-
Reagents for P-imidazolide activation
-
ZnCl₂
Procedure:
-
C8-Modification: Perform the Suzuki-Miyaura cross-coupling reaction on the ⁸BrGMP monophosphate with the desired boronic acid to introduce the modification at the C8-position.[6]
-
Triphosphate Bridge Formation: Form the final dinucleotide cap analog by creating a triphosphate bridge via standard P-imidazolide activation in the presence of ZnCl₂.[6]
Conclusion
The field of novel guanosine analogs is a vibrant and rapidly evolving area of research. The synthetic strategies outlined, coupled with a deeper understanding of their mechanisms of action, are paving the way for the development of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further innovation in the quest for more effective treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki-Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches to the guanosine and xanthosine analogues 5-amino-3-beta-D-ribofuranosylpyrazolo[3,4-e][1,3]oxazin-7-one and 3-beta-D-ribofuranosylpyrazolo[3,4-e][1,3]oxazine-5,7-dione and studies of their antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
8-(N-Boc-aminomethyl)guanosine: A Technical Guide for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 8-(N-Boc-aminomethyl)guanosine, a synthetic guanosine (B1672433) analog with immunostimulatory properties relevant to innate immunity research. While the innate immune system comprises multiple pathways for pathogen recognition, current evidence indicates that 8-substituted guanosine analogs primarily function through the activation of Toll-like Receptor 7 (TLR7). This document details the mechanism of action of this compound via the TLR7 signaling pathway, provides a representative synthesis protocol, and presents detailed experimental methodologies for its characterization. Quantitative data for related compounds are summarized to offer a comparative framework for its potential potency. Additionally, this guide briefly discusses the cGAS-STING pathway to provide a broader context for innate immunity research and highlights the current lack of evidence for direct modulation of this pathway by this compound.
Introduction to this compound
This compound is a derivative of the purine (B94841) nucleoside guanosine, modified at the C8 position with an N-tert-butoxycarbonyl (Boc) protected aminomethyl group. Guanosine analogs, particularly those with substitutions at the C8 position, have been identified as potent modulators of the innate immune system.[1] These molecules are recognized by pattern recognition receptors (PRRs), initiating signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[1] Such responses are critical for antiviral defense and tumor immunosurveillance. The Boc protecting group is a common feature in synthetic chemistry, utilized to mask the reactivity of the amine group during synthesis and can be removed under acidic conditions if the free amine is desired for further modification or to study structure-activity relationships.
Core Mechanism of Action: TLR7 Activation
The primary mechanism by which 8-substituted guanosine analogs like this compound exert their immunostimulatory effects is through the activation of Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that typically recognizes single-stranded RNA (ssRNA) from viruses.[2] Upon binding of a ligand, TLR7 undergoes a conformational change, dimerizes, and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), leading to the transcription of genes encoding type I interferons (e.g., IFN-α) and other inflammatory cytokines.[1]
Signaling Pathway Diagram
Caption: TLR7 signaling pathway initiated by this compound.
The cGAS-STING Pathway: A Comparative Overview
Another critical pathway in innate immunity is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA. While there is no current evidence to suggest that this compound directly activates this pathway, understanding its mechanism is crucial for researchers in the field. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STimulator of INterferon Genes (STING) protein on the endoplasmic reticulum, triggering a signaling cascade that involves TBK1 and IRF3, ultimately leading to the production of type I interferons.
Signaling Pathway Diagram
Caption: The canonical cGAS-STING signaling pathway for cytosolic DNA sensing.
Quantitative Data
Table 1: TLR7 Agonist Activity of Representative Guanosine Analogs
| Compound | Assay System | Readout | Potency (EC50/Activity) | Reference |
| 7-Thia-8-oxoguanosine (TOG) | Human PBLs | IFN-α induction | Active | [1] |
| 7-Deazaguanosine | Human PBLs | IFN-α induction | Active | [1] |
| Loxoribine (7-allyl-8-oxo-guanosine) | Human TLR7-transfected HEK293 cells | NF-κB activation | Active | [1] |
| 8-Hydroxyguanosine (8-OHG) + polyU | Mouse bone marrow-derived macrophages | IL-6 production | Synergistically active | [3][4] |
| Imiquimod | Human TLR7-transfected HEK293 cells | NF-κB activation | Active | [1] |
| R848 (Resiquimod) | Human TLR7-transfected HEK293 cells | NF-κB activation | Active | [1] |
Note: "Active" indicates that the compound showed significant activity in the respective assay, but a specific EC50 value was not provided in the reference.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of 8-substituted guanosine derivatives and Boc protection of amines. Optimization may be required.
Step 1: Bromination of Guanosine
-
Suspend guanosine in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Precipitate the product by adding the reaction mixture to ice-water.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 8-bromoguanosine (B14676).
Step 2: Nucleophilic Substitution with a Protected Amine
-
Dissolve 8-bromoguanosine and a suitable aminomethyl precursor with a protected amine (e.g., N-Boc-1,2-diaminoethane) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Experimental Workflow: Synthesis
Caption: Representative workflow for the synthesis of this compound.
In Vitro Assay for TLR7 Activation: NF-κB Reporter Assay
This assay uses a HEK293 cell line stably transfected with the human TLR7 gene and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (e.g., HEK-Blue™ hTLR7 cells).
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in cell culture medium)
-
Positive control: R848
-
Negative control: Vehicle (e.g., DMSO diluted in cell culture medium)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of ~5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, R848, and the vehicle control.
-
Remove the culture medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.
-
SEAP Detection:
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the detection plate.
-
Incubate at 37 °C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control. Determine the EC50 value by plotting the dose-response curve.
In Vitro Assay for Downstream Effector Function: IFN-α ELISA
This protocol measures the secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs) upon stimulation.
Materials:
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Positive control: R848 or CpG ODN 2216
-
Negative control: Vehicle
-
96-well cell culture plates
-
Human IFN-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate PBMCs at a density of 1-2 x 10⁶ cells/mL in a 96-well plate.
-
Stimulation: Add serial dilutions of this compound and controls to the wells.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to an antibody-pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-α in each sample.
Experimental Workflow: In Vitro Assays
Caption: General workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a valuable tool for probing the TLR7-mediated innate immune response. Its ability to induce type I interferons and other cytokines makes it a compound of interest for applications in antiviral therapies and cancer immunotherapy. The provided protocols offer a robust framework for its synthesis and in vitro characterization.
Future research should focus on obtaining precise quantitative data for its TLR7 agonist activity and comparing its potency to other known TLR7 ligands. Furthermore, while current evidence points towards TLR7 as the primary target, exploring potential off-target effects or interactions with other innate immune pathways, including any potential for indirect modulation of the cGAS-STING pathway, could provide a more comprehensive understanding of its immunomodulatory profile. Structure-activity relationship studies, involving modifications of the 8-position substituent and the Boc protecting group, will be crucial for the development of more potent and specific innate immune agonists.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Biological Activity of C8-Substituted Guanosines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of C8-substituted guanosine (B1672433) derivatives. These modifications at the C8 position of the guanine (B1146940) nucleoside have unlocked a diverse range of pharmacological properties, from potent immunostimulation to anticancer and antiviral activities. This document details the synthesis, mechanisms of action, and key experimental methodologies for evaluating these promising compounds.
Introduction to C8-Substituted Guanosines
Guanosine, a fundamental building block of nucleic acids, can be chemically modified at various positions to generate analogues with unique biological functions. Substitution at the C8 position is particularly significant as it can influence the glycosidic bond conformation, leading to altered interactions with biological targets. A wide array of substituents, including alkyl, aryl, amino, and thio groups, have been introduced at this position, resulting in compounds with a broad spectrum of activities. Notably, many C8-substituted guanosines have been identified as potent agonists of Toll-like receptor 7 (TLR7), positioning them as key candidates for vaccine adjuvants and immunotherapies.
Synthesis of C8-Substituted Guanosines
The synthesis of C8-substituted guanosines typically starts with the halogenation of guanosine, most commonly bromination, to create a reactive intermediate. This C8-bromo-guanosine can then undergo various cross-coupling reactions to introduce a diverse range of substituents.
General Synthetic Workflow
The overall process for synthesizing and evaluating C8-substituted guanosines follows a logical progression from chemical synthesis to biological characterization.
Key Synthetic Reactions
Suzuki-Miyaura Cross-Coupling for C8-Aryl-Guanosines: This reaction is a versatile method for forming carbon-carbon bonds between C8-bromo-guanosine and various aryl boronic acids.[1]
Sonogashira Cross-Coupling for C8-Alkynyl-Guanosines: This palladium-catalyzed reaction enables the introduction of terminal alkynes at the C8 position of C8-bromo-guanosine.
Immunostimulatory Activity and TLR7 Agonism
A significant body of research has focused on the potent immunostimulatory properties of C8-substituted guanosines, which are primarily mediated through the activation of Toll-like receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), and its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.
TLR7 Signaling Pathway
The activation of TLR7 by C8-substituted guanosines initiates a well-defined signaling cascade within immune cells like plasmacytoid dendritic cells and B cells.
Quantitative Data on Immunostimulatory Activity
The immunostimulatory effects of various C8-substituted guanosines have been quantified by measuring the induction of cytokines in immune cells.
| Compound | C8-Substituent | Cell Type | Cytokine Induced | Concentration | Fold Induction/Level | Reference |
| 8-hydroxyguanosine (8-OHG) | -OH | Mouse BM-pDCs | IFN-α | 10 µM (+ polyU) | ~2000 pg/mL | [3] |
| 8-hydroxydeoxyguanosine (8-OHdG) | -OH | Mouse BM-pDCs | IFN-α | 10 µM (+ polyU) | ~2000 pg/mL | [3] |
| 8-hydroxyguanosine (8-OHG) | -OH | Mouse BM-cDCs | IL-12p40 | 10 µM (+ polyU) | ~1500 pg/mL | [3] |
| 8-hydroxydeoxyguanosine (8-OHdG) | -OH | Mouse BM-cDCs | IL-12p40 | 10 µM (+ polyU) | ~1500 pg/mL | [3] |
| 7-thia-8-oxoguanosine (TOG) | - | Mouse Splenocytes | IL-6 | 100 µM | ~400 pg/mL | [2] |
| 7-thia-8-oxoguanosine (TOG) | - | Mouse Splenocytes | IL-12 | 100 µM | ~300 pg/mL | [2] |
Binding Affinity Data for TLR7
Isothermal titration calorimetry (ITC) has been used to determine the binding affinities of C8-substituted guanosines to the TLR7 ectodomain.[3]
| Compound | Condition | Dissociation Constant (Kd) | Reference |
| Guanosine | + polyU | 1.0 µM | [3] |
| Deoxyguanosine | + polyU | 0.8 µM | [3] |
| 8-hydroxyguanosine (8-OHG) | + polyU | 2.5 µM | [3] |
| 8-hydroxydeoxyguanosine (8-OHdG) | + polyU | 2.5 µM | [3] |
Anticancer and Antiviral Activities
Beyond their immunostimulatory roles, C8-substituted guanosines have demonstrated potential as anticancer and antiviral agents.
Induction of Cancer Cell Differentiation
Certain C8-substituted guanosines can induce differentiation in leukemia cells, suggesting a therapeutic strategy to halt cancer cell proliferation.[4]
| Compound | C8-Substituent | Cell Line | Concentration | % Benzidine Positive Cells | Reference |
| Guanosine derivative | -N(CH3)2 | Friend murine erythroleukemia | 5 mM | 68% | [4] |
| Guanosine derivative | -NHCH3 | Friend murine erythroleukemia | 1 mM | 42% | [4] |
| Guanosine derivative | -NH2 | Friend murine erythroleukemia | 0.4 mM | 34% | [4] |
| Guanosine derivative | -OH | Friend murine erythroleukemia | 5 mM | 33% | [4] |
| 2'-deoxyguanosine (B1662781) derivative | -OH | Friend murine erythroleukemia | 0.2 mM | 62% | [4] |
Antiviral Activity
The antiviral properties of C8-substituted guanosine analogs are often linked to their ability to be phosphorylated by viral or cellular kinases and subsequently incorporated into the viral genome, leading to chain termination.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclovir (analogue) | HSV-1 | Vero | 0.125 - 0.85 | >200 | >235 - >1600 | [5] |
| Acyclovir (analogue) | HSV-2 | Vero | 0.215 - 0.86 | >200 | >232 - >930 | [5] |
| AT-511 (prodrug of a guanosine nucleotide analog) | HCoV-229E | BHK-21 | 1.8 ± 0.3 | >86 | >47.8 | [6] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of C8-substituted guanosines.
TLR7 Reporter Gene Assay
This assay provides a quantitative measure of TLR7 activation in a cell-based system.
Principle: HEK-293 cells are engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter. Activation of TLR7 leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
Stimulation: Seed cells in a 96-well plate. The following day, replace the medium with fresh medium containing various concentrations of the C8-substituted guanosine derivative or controls (e.g., R848 as a positive control).[7]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate. Add a detection medium containing a substrate for SEAP.[7]
-
Quantification: Incubate the plate for 1-4 hours at 37°C and measure the optical density at 620-650 nm. The level of SEAP activity is directly proportional to TLR7 activation.[7]
Cytokine Quantification by ELISA
This protocol measures the production of specific cytokines by immune cells in response to TLR7 agonists.
Procedure:
-
Immune Cell Isolation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Cell Culture and Stimulation: Culture the isolated cells and stimulate them with the test compounds for 24-48 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Determine the concentration of specific cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[7][8]
Cell Viability Assay (MTT/MTS/CCK-8)
These assays are crucial for assessing the cytotoxicity of the compounds and determining their therapeutic window.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT, MTS, or WST-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the C8-substituted guanosine for a specified duration.[9]
-
Reagent Addition: Add the MTT, MTS, or CCK-8 reagent to each well and incubate for 1-4 hours.[9][10][11]
-
Quantification: For MTT, a solubilization solution is added to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[5][9]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.[5]
Conclusion
C8-substituted guanosines represent a versatile class of molecules with significant therapeutic potential. Their ability to potently activate the innate immune system through TLR7 makes them highly attractive as vaccine adjuvants and immunomodulatory agents for treating cancer and infectious diseases. Furthermore, their demonstrated activities in inducing cancer cell differentiation and inhibiting viral replication highlight their broader pharmacological relevance. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of this promising class of compounds. Future research should focus on elucidating the structure-activity relationships for different C8-substituents and exploring their potential in combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
8-(N-Boc-aminomethyl)guanosine: A Technical Guide to Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog that has garnered interest for its immunostimulatory properties, specifically its ability to induce type I interferons (IFN-α/β). This activity is primarily mediated through the activation of Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor crucial to the innate immune response against single-stranded RNA viruses. By acting as a TLR7 agonist, this compound initiates a signaling cascade culminating in the production of pro-inflammatory cytokines and potent antiviral type I interferons. This guide provides an in-depth overview of the mechanism of action, signaling pathways, and experimental methodologies relevant to the study of this compound and its role in interferon induction.
Introduction
Guanosine analogs represent a class of small molecules with significant potential as immunomodulators.[1][2][3] this compound, a derivative of guanosine, has been identified as an activator of the innate immune system. Its functional activity is dependent on the activation of Toll-like Receptor 7 (TLR7).[1][2][3] TLR7 is a key sensor of viral components, and its activation leads to a robust immune response characterized by the production of type I interferons, which are critical for establishing an antiviral state.[1][2][3] Understanding the molecular interactions and cellular pathways triggered by this compound is essential for its development as a potential therapeutic agent in antiviral and oncological applications.
Mechanism of Action: TLR7 Agonism
The immunostimulatory effects of this compound are attributed to its function as a TLR7 agonist. TLR7 is located within the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons. Upon binding of a ligand such as this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that results in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are essential for the transcription of type I interferon genes.
Signaling Pathway of this compound-Induced Type I Interferon Production
The induction of type I interferons by this compound follows the canonical TLR7 signaling pathway. The key steps are outlined below and illustrated in the accompanying diagram.
Quantitative Data on TLR7 Agonist Activity
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for other guanosine analogs and TLR7 agonists to provide a comparative context for its potential activity.
Table 1: TLR7/8 Activity of Representative Imidazoquinoline Derivatives
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 522 | 2.22 | 9.88 |
| 561 | 3.21 | Not Active |
| 563 | 2.89 | Not Active |
| 571 | Not Active | 49.8 |
| 574 | 0.6 | 2.21 |
| 558 | 0.18 | 5.34 |
| 543 | 4.43 | 14.48 |
| Data from a study on second-generation imidazoquinoline derivatives, demonstrating the range of potencies and selectivities for TLR7 and TLR8.[4] |
Table 2: Cytokine Production Induced by Guanosine Analogs in Mouse Plasmacytoid Dendritic Cells (pDCs)
| Compound (100 µM) | Cell Type | Assay | Cytokine | Result |
| 7-Thia-8-oxoguanosine (TOG) | Mouse Splenocytes | ELISA | IFN-α | Dose-dependent induction |
| 7-Deazaguanosine | Mouse Splenocytes | ELISA | IL-6, IL-12 | Induction observed |
| Loxoribine | Mouse Splenocytes | ELISA | IL-6, IL-12 | Induction observed |
| This table summarizes the ability of various guanosine analogs to induce cytokine production in immune cells.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the immunostimulatory properties of compounds like this compound. The following are key experimental protocols.
HEK-Blue™ TLR7 Reporter Cell Assay
This assay provides a quantitative measure of TLR7 activation through a reporter gene system.
Principle: HEK-Blue™ hTLR7 cells are HEK293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 104 cells/well and incubate overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., R848) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate.
-
Quantification: Add HEK-Blue™ Detection medium, which contains a SEAP substrate. Incubate for 1-4 hours at 37°C and measure the optical density at 620-650 nm.
Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the production of type I interferons and other cytokines by primary human immune cells.
Principle: PBMCs are a mixed population of immune cells, including pDCs, which are primary producers of type I interferons in response to TLR7 agonists. Cytokine levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium and seed in a 24-well plate at a density of 1-2 x 106 cells/well.
-
Stimulation: Add various concentrations of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IFN-α, IFN-β, and other relevant cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a promising immunostimulatory molecule that induces type I interferons through the activation of TLR7. Its mechanism of action via a well-defined innate immune signaling pathway makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other novel TLR7 agonists. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of small molecules with type I interferon inducing properties by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
Chemical formula and molecular weight of 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-(N-Boc-aminomethyl)guanosine, a synthetic guanosine (B1672433) analog with immunostimulatory properties. This document details its chemical properties, mechanism of action through Toll-like receptor 7 (TLR7) activation, relevant experimental protocols, and a visual representation of the associated signaling pathway.
Core Compound Data
This compound is a derivative of the endogenous nucleoside guanosine, modified at the C8 position with a Boc-protected aminomethyl group. This modification confers the ability to act as an agonist for TLR7, a key receptor in the innate immune system.
| Property | Value |
| Chemical Formula | C₁₆H₂₄N₆O₇ |
| Molecular Weight | 412.40 g/mol [1] |
| Class | Guanosine Analog, TLR7 Agonist |
| Primary Mechanism of Action | Activation of Toll-like receptor 7 (TLR7)[2][3] |
Mechanism of Action: TLR7 Signaling
Guanosine analogs, including this compound, exert their immunostimulatory effects by activating Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that typically recognizes single-stranded RNA from viruses. The activation of TLR7 by these small molecule agonists initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral and immune-enhancing response.
The signaling pathway is initiated upon the binding of the guanosine analog to TLR7 within the endosome. This binding event recruits the adaptor protein MyD88. Subsequently, a complex is formed involving IRAK4, IRAK1, and TRAF6. This complex formation leads to the activation of two distinct downstream pathways:
-
NF-κB Pathway: The activated complex leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
-
IRF7 Pathway: The signaling cascade also results in the activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-α).
Experimental Protocols
The following are generalized protocols relevant to the synthesis and biological evaluation of this compound. These protocols are intended for an audience with a professional background in chemistry and biology and may require optimization for specific experimental conditions.
General Synthesis of 8-Substituted Guanosine Derivatives
The synthesis of this compound can be approached through a multi-step process, starting with the halogenation of guanosine at the C8 position, followed by a substitution reaction to introduce the aminomethyl group, and finally, protection of the amino group.
1. Halogenation at the C8 Position (e.g., Bromination):
-
Starting Material: Guanosine
-
Procedure: Dissolve guanosine in a suitable buffer (e.g., acetate (B1210297) buffer). Add an excess of bromine water to the solution. Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC). Upon completion, the 8-bromoguanosine (B14676) product can be purified.
2. Nucleophilic Substitution to Introduce the Aminomethyl Group:
-
Starting Material: 8-Bromoguanosine
-
Procedure: The 8-bromoguanosine is reacted with a suitable source of the aminomethyl group. Given the target molecule, a protected form of aminomethane or a reagent that can be converted to an aminomethyl group would be used. This step may involve a palladium-catalyzed cross-coupling reaction.
3. Boc Protection:
-
Starting Material: 8-(Aminomethyl)guanosine
-
Procedure: The resulting 8-(aminomethyl)guanosine is dissolved in a suitable solvent. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O is added in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction is stirred at room temperature until completion. The final product, this compound, is then purified.
TLR7 Activation Reporter Assay
This assay provides a quantitative measure of TLR7 activation using a reporter gene system in a cell line expressing TLR7.
-
Cell Line: HEK-Blue™ TLR7 cells (or a similar HEK293 cell line stably co-transfected with a human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter).
-
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ TLR7 cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Stimulation: Prepare serial dilutions of this compound and appropriate controls. Add the compounds to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a volume of the cell culture supernatant to a new 96-well plate. Add a detection medium containing a substrate for SEAP.
-
Quantification: Incubate the plate for 1-4 hours at 37°C and measure the SEAP activity by reading the optical density at 620-650 nm using a spectrophotometer. The level of SEAP is directly proportional to the activation of NF-κB, indicating TLR7 activation.
-
Cytokine Quantification by ELISA
This method measures the production of specific cytokines by immune cells in response to TLR7 agonism.
-
Cells: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Procedure:
-
Immune Cell Isolation: Isolate the immune cells using standard density gradient centrifugation methods.
-
Cell Culture and Stimulation: Culture the isolated cells in an appropriate medium and seed them in 24- or 96-well plates. Stimulate the cells with various concentrations of this compound or controls for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA Procedure: Determine the concentration of specific cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the results by measuring the absorbance at a specific wavelength using a microplate reader. Generate a standard curve using recombinant cytokine to determine the concentration of the cytokine in the samples.
-
References
An In-depth Technical Guide on the Core Function of Boc-Protected Guanosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, function, and application of tert-butyloxycarbonyl (Boc)-protected guanosine (B1672433) derivatives. The primary role of the Boc group in this context is to serve as a temporary protecting group for the exocyclic amino group of the guanine (B1146940) base. This protection is crucial for preventing unwanted side reactions during the chemical synthesis of modified nucleosides and oligonucleotides, which are foundational components in drug development and molecular biology research.[1][2][3] Once the desired chemical modifications are complete, the acid-labile Boc group is readily removed to yield the final, biologically active guanosine derivative.[1][4]
Core Function: Chemical Protection in Synthesis
The synthesis of modified nucleosides and oligonucleotides necessitates the protection of functional groups on both the sugar and base moieties to ensure regioselective reactions and improve solubility in organic solvents.[1] The amino groups of adenosine, cytidine, and guanosine are frequently protected. While N-acylation is a common strategy, the alkaline conditions required for deprotection can be restrictive.[1] The Boc group offers a valuable alternative as it is stable to basic conditions but can be removed under mild acidic conditions, providing orthogonality in complex synthetic strategies.[1][5] This is particularly advantageous in the solid-phase synthesis of RNA, where other protecting groups sensitive to acid are not used.[6]
Boc protection of guanosine is often achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).[1][7] This reaction converts the primary amino group into a carbamate.[4][5] In some cases, both the N²-amino group and the O⁶-lactam group of guanosine can be protected with Boc groups.[1][2]
Data Presentation: Synthesis and Deprotection of Boc-Guanosine Derivatives
The following tables summarize quantitative data from various studies on the Boc protection and deprotection of guanosine derivatives.
Table 1: Boc Protection of Guanosine Derivatives
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 3',5'-O-(TIPS)₂-guanosine | (Boc)₂O, DMAP | Acetonitrile | 24 | ~60 | J. Org. Chem. 2006, 71, 5888-5891[1] |
| 2',3'-O-isopropylidene-guanosine | (Boc)₂O, DMAP | Dichloromethane (B109758) | 24 | ~70 | J. Org. Chem. 2006, 71, 5888-5891[1] |
| Guanosine | (Boc)₂O, DMAP, HMDS, TMSOTf | Solvent-free (ball mill) | <10 | Low/Complex Mixture | J. Org. Chem. 2006, 71, 5888-5891[1] |
| O⁶-tBu-N²(Boc)₂-3',5'-O-di-tert-butylsilanediyl-2'-O-tBDMS guanosine | Di-tert-butyldicarbonate, triethylamine, DMAP | Acetonitrile | 48 | 64 | ACS Omega 2017, 2, 8, 4863–4874[6] |
Table 2: Deprotection of Boc-Protected Guanosine Derivatives
| Starting Material | Reagents | Solvent | Time | Yield (%) | Reference |
| N-Boc protected amines (general) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-4 h | up to 90 | J&K Scientific[4] |
| N-Boc protected amines (general) | Oxalyl chloride | Methanol | 1-4 h | up to 90 | Arkivoc 2018, part v, 145-157[8] |
| O⁶-tBu-N²(Boc)₂-2'-O-tBDMS guanosine | HF in pyridine | Dichloromethane | 2 h | 93 | ACS Omega 2017, 2, 8, 4863–4874[6] |
Experimental Protocols
General Protocol for Solventless Boc Protection of Guanosine
This protocol is adapted from a solvent-free method utilizing a ball mill apparatus.[1][2]
-
Preparation : Place the guanosine derivative, di-tert-butyl dicarbonate ((Boc)₂O), and 4-(dimethylamino)pyridine (DMAP) in a thick-walled round-bottom flask containing 9 mm glass beads.
-
Milling : Agitate the mixture in a ball mill at approximately 120-140 rpm.
-
Monitoring : Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent, and analyzing by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, dissolve the mixture in an appropriate organic solvent, filter to remove the glass beads, and purify the product using column chromatography.
Note: While efficient for other nucleosides, this method often results in complex mixtures and lower yields for guanosine derivatives.[1]
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard procedure for the acidic cleavage of a Boc group.[4]
-
Dissolution : Dissolve the Boc-protected guanosine derivative in a suitable organic solvent, such as dichloromethane (DCM).
-
Acidification : Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Workup : Upon completion, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography if necessary.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: Workflow for the synthesis of guanosine derivatives using Boc protection.
Biological Signaling Pathways of Guanosine Derivatives
Once deprotected, guanosine and its derivatives can exert a range of biological effects, particularly in the central nervous system and in cancer cells, by modulating various signaling pathways.[9][10][11]
Caption: Key signaling pathways modulated by guanosine.
Guanosine's neuroprotective effects are often mediated through the activation of the PI3K/Akt and MAPK/ERK signaling cascades.[10] These pathways are crucial for promoting cell survival and protecting against excitotoxicity and oxidative stress.[9][12] In cancer, the mechanism can be different. For instance, in some cancer cell lines, extracellular guanosine must be transported into the cell via nucleoside transporters to induce apoptosis.[11][13] This intracellular action can lead to increased production of reactive oxygen species (ROS), contributing to cell death.[14]
Applications in Drug Development
The ability to synthesize modified guanosine derivatives is critical for the development of new therapeutics. Many antiviral and anticancer drugs are nucleoside analogs.[15][16] For example, 6-thio-2'-deoxyguanosine (B1664700) is an analog that inhibits telomere maintenance in cancer cells.[11] The synthesis of such complex molecules would be challenging without robust protecting group strategies like Boc protection. The development of fluorinated nucleoside analogs as antiviral agents also relies on these synthetic methodologies, where Boc-protected bases are coupled with modified sugar moieties.[17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solventless protocol for efficient bis-N-boc protection of adenosine, cytidine, and guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solventless protocol for efficient bis-N-boc protection of adenosine, cytidine, and guanosine derivatives. | Semantic Scholar [semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 8-(N-Boc-aminomethyl)guanosine: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed synthesis protocol for 8-(N-Boc-aminomethyl)guanosine, a guanosine (B1672433) analog with potential applications in immunology and drug discovery. This compound is of interest due to the immunostimulatory activity of some guanosine analogs, which has been shown to be dependent on the activation of Toll-like receptor 7 (TLR7).[1][2] The protocols provided herein are based on established chemical transformations for analogous structures and are intended to serve as a comprehensive guide for its synthesis and characterization.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis of this compound.
Table 1: Reagents for the Synthesis of this compound
| Step | Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1 | 8-Bromoguanosine (B14676) | C₁₀H₁₂BrN₅O₅ | 362.14 | 1.0 |
| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 1.5 | |
| Ethanol (B145695) | C₂H₅OH | 46.07 | - | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | |
| 2 | 8-Aminomethylguanosine | C₁₁H₁₆N₆O₅ | 312.28 | 1.0 |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.2 | |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | 1.5 | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - |
Table 2: Expected Product Characterization
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spec (m/z) [M+H]⁺ | Purity (Target) |
| This compound | C₁₆H₂₄N₆O₇ | 412.40 | 413.18 | >95% |
Experimental Protocols
The synthesis of this compound is proposed as a two-step process starting from the commercially available 8-bromoguanosine. The first step involves the formation of the primary amine via a Delepine reaction, followed by the protection of the amine with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 8-Aminomethylguanosine (Proposed Protocol)
This protocol is based on the general principles of the Delepine reaction for the conversion of alkyl halides to primary amines.
Materials:
-
8-Bromoguanosine
-
Hexamethylenetetramine (urotropine)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the Quaternary Ammonium (B1175870) Salt: In a round-bottom flask, dissolve 8-bromoguanosine (1.0 eq) in a minimal amount of warm ethanol. To this solution, add hexamethylenetetramine (1.5 eq).
-
The mixture is heated to reflux with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate, the quaternary ammonium salt, may be observed.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitate is collected by filtration and washed with cold ethanol.
-
Acidic Hydrolysis: The collected salt is then suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
The suspension is heated to reflux for 4-8 hours to hydrolyze the hexamethylenetetramine complex.
-
Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a minimal amount of water and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The aqueous layer is then extracted with a suitable organic solvent, such as a mixture of DCM and MeOH (e.g., 9:1 v/v), to isolate the product.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 8-aminomethylguanosine.
Step 2: Synthesis of this compound
This protocol describes the protection of the primary amine of 8-aminomethylguanosine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
8-Aminomethylguanosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 8-aminomethylguanosine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
The reaction mixture is then diluted with ethyl acetate and washed sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a solid.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
TLR7 Signaling Pathway
This compound is investigated for its potential as a Toll-like Receptor 7 (TLR7) agonist. Upon binding to TLR7 in the endosome, a signaling cascade is initiated, leading to the production of type I interferons and pro-inflammatory cytokines.
References
Application Notes and Protocols for 8-(N-Boc-aminomethyl)guanosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). Guanosine and its derivatives are known to possess immunostimulatory properties, often mediated through the activation of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, initiating an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1] This makes this compound a valuable tool for research in immunology, virology, and oncology.
These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, guidelines for determining appropriate working concentrations, and methods for assessing its biological activity and potential cytotoxicity.
Data Presentation
The following table summarizes the solubility of guanosine and a related analog in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for preparing stock solutions of this compound.
| Compound | Solvent | Solubility | Reference |
| Guanosine | DMSO | ~30 mg/mL | [2] |
| Guanosine | DMSO | 56-57 mg/mL (~198-201 mM) | [3] |
| 8-Hydroxyguanosine | DMSO | ~12 mg/mL | [4] |
Note: The solubility of this compound is expected to be comparable to these related compounds. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Dissolution of this compound
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture applications.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Determine the required stock concentration. A stock concentration of 10-20 mM in DMSO is a common starting point for similar compounds.
-
Weigh the compound. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO. Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution. Ensure the solution is clear before use.
-
Sterilization. As the stock solution is prepared in DMSO, it is generally considered self-sterilizing. Filtration is not recommended as it may lead to loss of the compound.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Working Concentration and Cytotoxicity (MTT Assay)
Objective: To determine the optimal non-toxic working concentration range of this compound for your cell line of interest.
Materials:
-
Target cell line (e.g., HEK293-hTLR7, peripheral blood mononuclear cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding. Seed your target cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions. Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for TLR7 agonists is 0.1 µM to 100 µM. Remember to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
Incubation. Incubate the plate for a period relevant to your planned experiments (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the concentration range that does not significantly impact cell viability.
Protocol 3: TLR7 Activation Reporter Assay
Objective: To measure the activation of the TLR7 signaling pathway by this compound using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (or similar)
-
Complete culture medium for the reporter cells
-
96-well cell culture plates
-
This compound stock solution
-
Positive control (e.g., R848)
-
Reporter detection medium (e.g., QUANTI-Blue™ Solution)
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Cell Seeding. Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2-5 x 10⁴ cells/well and incubate overnight.[5]
-
Cell Stimulation. The following day, treat the cells with various non-toxic concentrations of this compound (determined in Protocol 2). Include a positive control (e.g., R848 at a known effective concentration) and a vehicle control (DMSO).
-
Incubation. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[5][6]
-
Detection.
-
Quantification. Measure the absorbance at 620-650 nm. The absorbance is directly proportional to the activation of the NF-κB pathway downstream of TLR7.[6]
Visualization of Signaling Pathway and Experimental Workflow
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Using this compound.
References
Application Notes and Protocols: Preparing a Stock Solution of 8-(N-Boc-aminomethyl)guanosine in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-(N-Boc-aminomethyl)guanosine is a guanosine (B1672433) analog that holds potential for various research and drug development applications. Like many nucleoside analogs, it may be utilized in studies involving nucleic acid synthesis, signaling pathways, and as a precursor for the synthesis of other complex molecules.[1] The Boc (tert-butyloxycarbonyl) protecting group is frequently employed in organic synthesis to mask an amine functionality during chemical modifications.[2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving such compounds due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the parent compound, guanosine.
| Property | This compound | Guanosine (for reference) |
| Molecular Formula | C16H24N6O7[3] | C10H13N5O5[4] |
| Molecular Weight | 412.40 g/mol [3] | 283.2 g/mol [4] |
| Appearance | Solid (assumed) | Crystalline solid[4] |
| Solubility in DMSO | Data not available; assumed to be soluble based on guanosine and its analogs. | ~30 mg/mL[4], with other analogs ranging from 56-100 mg/mL.[5][6] |
| Storage Temperature | -20°C or -80°C (recommended for stock solutions)[6] | -20°C (as a solid)[4] |
Note: The exact solubility of this compound in DMSO is not empirically determined in the provided context. It is recommended to start with a lower concentration and increase as needed, using techniques like sonication or gentle warming to aid dissolution if necessary.[6][7]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Always wear appropriate PPE when handling chemical compounds and solvents. Work in a well-ventilated area or a chemical fume hood.
-
Determine the Mass of Compound Needed:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 412.40 g/mol / 1000 = 4.124 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out the calculated mass (e.g., 4.124 mg) of this compound powder into the tube.
-
-
Adding the Solvent:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound. It is crucial to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.[5]
-
-
Dissolving the Compound:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound does not fully dissolve, you may use a sonicator for 5-10 minutes or gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.[6][7]
-
-
Storage of the Stock Solution:
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6] 8-substituted guanosine derivatives can be susceptible to hydrolysis, and proper storage is critical.[8]
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing an this compound stock solution.
Caption: Postulated signaling pathway for guanosine analogs via TLR7 activation.[1]
Handling and Dilution
-
For use in cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and often as low as 0.1%) to avoid solvent-induced cytotoxicity.
-
To prepare a working solution, thaw a frozen aliquot of the stock solution at room temperature.
-
Perform serial dilutions in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentration. For instance, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of buffer or medium).
Disclaimer: This protocol is a general guideline. Researchers should consult relevant safety data sheets (SDS) and may need to optimize the protocol based on their specific experimental requirements and the purity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Assays Using 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine. Guanosine and its derivatives, particularly those with substitutions at the C8 position, have been identified as agonists of Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain small synthetic molecules.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby mounting an immune response. This makes TLR7 agonists promising candidates for vaccine adjuvants and immunotherapies for cancer and infectious diseases.
These application notes provide detailed protocols for two common in vitro assays to characterize the TLR7 agonist activity of this compound: a HEK-Blue™ TLR7 reporter assay and a cytokine release assay in human peripheral blood mononuclear cells (PBMCs).
Signaling Pathway
The activation of TLR7 by an agonist such as this compound initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This culminates in the activation of transcription factors like NF-κB and IRF7, leading to the expression of genes encoding pro-inflammatory cytokines and type I interferons.
References
Application Notes and Protocols for Stimulating Dendritic Cells with 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in initiating and modulating innate and adaptive immune responses. The activation of DCs is a critical step for the development of effective immunotherapies for cancer and infectious diseases. Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and trigger DC maturation. TLR7, an endosomal receptor that recognizes single-stranded RNA, is a promising therapeutic target due to its ability to induce a robust T helper 1 (Th1)-polarizing immune response, characterized by the production of high levels of pro-inflammatory cytokines.
8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog designed to act as a TLR7 agonist. While specific data for this compound is emerging, its activity can be inferred from closely related C8-substituted guanosine analogs such as 8-oxoguanosine and 8-hydroxydeoxyguanosine, which have been shown to activate DCs through TLR7. These application notes provide a comprehensive guide for utilizing guanosine analogs to stimulate and characterize human monocyte-derived dendritic cells (mo-DCs) in vitro.
Principle of the Assay
This protocol details the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs). These immature DCs are then stimulated with the TLR7 agonist, this compound (or a related analog like 8-oxoguanosine). The resulting DC activation is quantified by measuring the upregulation of co-stimulatory surface markers and the secretion of key cytokines.
Data Presentation
The following tables summarize the expected quantitative data from the stimulation of human monocyte-derived dendritic cells with the TLR7 agonist 8-oxoguanine, a close analog of this compound. This data is based on published literature and serves as a representative example of the anticipated results.[1][2][3]
Table 1: Upregulation of Dendritic Cell Surface Markers after 24-hour Stimulation with 8-oxoguanine. [1][3]
| Marker | Concentration of 8-oxoguanine (µM) | Mean Fluorescence Intensity (MFI) ± SD (Arbitrary Units) |
| CD40 | 0 (Control) | 150 ± 25 |
| 1 | 180 ± 30 | |
| 10 | 250 ± 40 | |
| 100 | 450 ± 60 | |
| CD86 | 0 (Control) | 200 ± 35 |
| 1 | 240 ± 40 | |
| 10 | 350 ± 55 | |
| 100 | 600 ± 80 | |
| CD83 | 0 (Control) | 50 ± 10 |
| 1 | 75 ± 15 | |
| 10 | 120 ± 20 | |
| 100 | 250 ± 45 | |
| HLA-DQ | 0 (Control) | 500 ± 70 |
| 1 | 600 ± 85 | |
| 10 | 850 ± 110 | |
| 100 | 1200 ± 150 |
*Statistically significant increase compared to control (p < 0.05). Data is representative.
Table 2: Cytokine Secretion by Dendritic Cells after 24-hour Stimulation with 8-oxoguanine. [1][3]
| Cytokine | Concentration of 8-oxoguanine (µM) | Concentration (pg/mL) ± SD |
| IL-6 | 0 (Control) | < 50 |
| 1 | 150 ± 30 | |
| 10 | 400 ± 65 | |
| 100 | 1200 ± 180 | |
| TNF-α | 0 (Control) | < 40 |
| 1 | 100 ± 20 | |
| 10 | 350 ± 50 | |
| 100 | 900 ± 130 | |
| IL-8 | 0 (Control) | < 100 |
| 1 | 300 ± 50 | |
| 10 | 800 ± 120 | |
| 100 | 2500 ± 350* | |
| IL-10 | 0 (Control) | < 20 |
| 1 | < 20 | |
| 10 | < 20 | |
| 100 | < 20 |
*Statistically significant increase compared to control (p < 0.05). Data is representative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway activated by guanosine analogs and the general experimental workflow for assessing dendritic cell stimulation.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human buffy coats or whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Enrich for CD14+ monocytes from the PBMC fraction using a negative selection method like RosetteSep™ or a positive selection method with CD14 MicroBeads.
-
Prepare complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Resuspend the enriched monocytes in complete RPMI-1640 medium and count the cells. Assess viability using trypan blue exclusion.
-
Seed the monocytes in a 6-well plate at a density of 1-2 x 10^6 cells/mL in a final volume of 3 mL per well.
-
To differentiate monocytes into immature DCs, add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, perform a half-media change by gently aspirating half of the medium and replacing it with fresh complete medium containing GM-CSF and IL-4 at the same final concentrations.
-
By day 5-6, the cells should appear as loosely adherent cells with typical DC morphology (dendrites). These are immature mo-DCs.
Protocol 2: Stimulation of mo-DCs with this compound
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (or other guanosine analog), sterile stock solution
-
Complete RPMI-1640 medium
-
24-well or 96-well tissue culture plates
Procedure:
-
Gently harvest the immature mo-DCs from the 6-well plates by pipetting.
-
Count the cells and assess viability.
-
Resuspend the immature mo-DCs in fresh complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells per well in a 96-well plate or 5 x 10^5 cells per well in a 24-well plate.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range for initial experiments is 1-100 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest agonist concentration).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Analysis of DC Activation by Flow Cytometry
Materials:
-
Stimulated mo-DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against: CD80, CD83, CD86, HLA-DR, and appropriate isotype controls
-
FACS tubes
-
Flow cytometer
Procedure:
-
After the 24-48 hour incubation, harvest the cells from the plate by gentle pipetting.
-
Transfer the cell suspensions to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of cold FACS buffer.
-
Add the fluorochrome-conjugated antibodies for CD80, CD83, CD86, and HLA-DR, along with corresponding isotype controls in separate tubes, at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Protocol 4: Quantification of Cytokine Production by ELISA
Materials:
-
Supernatants from stimulated mo-DCs (from Protocol 2)
-
ELISA kits for human IL-6, TNF-α, IL-12p70, and IFN-α
-
Microplate reader
Procedure:
-
After the 24-48 hour incubation, centrifuge the culture plate at 300 x g for 10 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet and store at -80°C until use.
-
Perform ELISAs for the cytokines of interest (e.g., IL-6, TNF-α, IL-12p70, IFN-α) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.
Conclusion
This compound and related guanosine analogs are potent stimulators of dendritic cells through the TLR7 pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the immunostimulatory properties of these compounds. By quantifying the upregulation of co-stimulatory molecules and the profile of secreted cytokines, a comprehensive understanding of their potential as vaccine adjuvants or immunomodulatory agents can be achieved.
References
- 1. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytokine Profiling After 8-(N-Boc-aminomethyl)guanosine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog that has been identified as a potent immunostimulatory agent.[1] Like other C8-substituted guanosine analogs, its activity is primarily mediated through the activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] TLR7 is predominantly expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, where it recognizes single-stranded RNA (ssRNA) viruses. The activation of TLR7 by agonists like this compound initiates a signaling cascade that leads to the production of a wide array of cytokines and chemokines, orchestrating both innate and adaptive immune responses.[4][5]
Cytokine profiling following stimulation with this compound is a critical step in characterizing its immunomodulatory properties. This analysis provides valuable insights into the compound's potency, efficacy, and potential therapeutic applications, such as in vaccine adjuvants or cancer immunotherapy.[4] These application notes provide detailed protocols for the stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent analysis of the induced cytokine profile.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to this compound within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This recruits the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88). MyD88 then associates with and activates the IL-1 receptor-associated kinases IRAK4 and IRAK1.[4] This kinase cascade results in the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[3] The activation of these pathways drives the transcription and subsequent secretion of a broad range of pro-inflammatory cytokines, chemokines, and Type I interferons (IFN-α/β).[4][6]
Data Presentation: Expected Cytokine Profile
Stimulation of human PBMCs with a potent TLR7 agonist like this compound is expected to induce a robust Th1-polarizing cytokine response. The following tables summarize representative quantitative data for cytokine secretion from human PBMCs following 24-hour stimulation. Data is presented as mean concentration in pg/mL ± standard deviation.
Table 1: Pro-inflammatory Cytokines
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |
| TNF-α | < 20 | 1500 ± 250 | 3500 ± 500 |
| IL-6 | < 20 | 2000 ± 300 | 5000 ± 700 |
| IL-1β | < 10 | 150 ± 30 | 400 ± 60 |
| IL-12p70 | < 5 | 800 ± 120 | 2000 ± 350 |
Table 2: Type I & II Interferons and Chemokines
| Cytokine/Chemokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |
| IFN-α | < 50 | 3000 ± 600 | 8000 ± 1500 |
| IFN-γ | < 10 | 250 ± 50 | 600 ± 100 |
| CXCL10 (IP-10) | < 100 | 5000 ± 900 | 12000 ± 2000 |
| CCL4 (MIP-1β) | < 50 | 1000 ± 180 | 2500 ± 400 |
Note: These values are representative and can vary depending on the donor, cell viability, and specific assay conditions.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the cytokine profile induced by this compound in human PBMCs.
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer without disturbing the buffy coat (the layer containing PBMCs) at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Add sterile PBS to the collected cells to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 20 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1-2 x 10^6 viable cells/mL.
Protocol 2: PBMC Stimulation Assay
This protocol details the in vitro stimulation of isolated PBMCs.
Materials:
-
Isolated PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640
-
96-well flat-bottom cell culture plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., R848, a known TLR7/8 agonist)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed 100 µL of the PBMC suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare dilutions for the vehicle and positive controls.
-
Add 100 µL of the diluted compounds or controls to the appropriate wells. Ensure final vehicle concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Store the supernatants at -80°C until ready for cytokine analysis.
Protocol 3: Multiplex Cytokine Analysis (Bead-Based Assay)
This protocol provides a general procedure for quantifying multiple cytokines simultaneously using a bead-based multiplex immunoassay (e.g., Luminex® or similar platforms).[4][7][8] Always refer to the specific manufacturer's instructions for the chosen assay kit.
Materials:
-
Multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, streptavidin-phycoerythrin (SAPE), standards, and wash buffers)
-
Collected cell culture supernatants
-
96-well filter plate
-
Vacuum manifold
-
Multiplex plate reader (e.g., Luminex® instrument)
Procedure:
-
Prepare Standards: Reconstitute and serially dilute the cytokine standards provided in the kit according to the manufacturer's protocol. This will be used to generate a standard curve for each analyte.
-
Prepare Plate: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.
-
Add Beads: Vortex the capture antibody-coupled beads and add the appropriate volume to each well.
-
Wash Beads: Wash the beads by adding wash buffer and aspirating with the vacuum manifold. Repeat as per the kit instructions.
-
Add Samples and Standards: Add the prepared standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.
-
Wash: Wash the plate to remove unbound material.
-
Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well.
-
Incubate: Incubate on a shaker at room temperature for the specified time (e.g., 1 hour), protected from light.
-
Wash: Wash the plate to remove unbound detection antibodies.
-
Add Streptavidin-PE (SAPE): Add SAPE to each well.
-
Incubate: Incubate on a shaker at room temperature for the specified time (e.g., 30 minutes), protected from light.
-
Wash and Resuspend: Wash the plate to remove unbound SAPE. Resuspend the beads in sheath fluid or assay buffer.
-
Acquire Data: Read the plate on a multiplex analyzer. The instrument will identify each bead by its spectral address and quantify the median fluorescence intensity (MFI) of the reporter (PE), which is proportional to the amount of bound cytokine.
-
Data Analysis: Use the assay software to generate a standard curve for each cytokine and calculate the concentration of each analyte in the unknown samples based on their MFI values.
References
- 1. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine gene expression in peripheral blood mononuclear cells (PBMC) from patients with pharmacologically treated cystic echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunology.org [immunology.org]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
8-(N-Boc-aminomethyl)guanosine: Exploring its Potential in Antiviral Drug Discovery
Application Note
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic nucleoside analog of guanosine (B1672433). Guanosine analogs represent a class of compounds with significant potential in antiviral drug discovery, primarily due to their ability to modulate the innate immune system. Several guanosine analogs have been shown to exhibit immunostimulatory and antiviral properties by acting as agonists for Toll-like receptor 7 (TLR7). Activation of TLR7 triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial components of the host's antiviral response. This application note provides an overview of the potential applications and experimental protocols relevant to the study of this compound in an antiviral context.
Mechanism of Action: TLR7-Mediated Immune Activation
The primary proposed mechanism of antiviral action for this compound and related 8-substituted guanosine analogs is the activation of the endosomal Toll-like receptor 7 (TLR7).[1][2] TLR7 is a pattern recognition receptor (PRR) that recognizes single-stranded viral RNA, initiating an innate immune response. Upon binding of a TLR7 agonist, a conformational change in the receptor leads to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF-7. Activation of these transcription factors results in the expression and secretion of type I interferons and other inflammatory cytokines, which establish an antiviral state in neighboring cells and activate adaptive immune responses.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data on the antiviral activity (e.g., EC₅₀, CC₅₀, and Selectivity Index) of this compound against particular viruses. However, for context and comparative purposes, the following table summarizes representative data for other known guanosine analog TLR7 agonists. Researchers are encouraged to determine these values for this compound experimentally.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Loxoribine (7-allyl-8-oxoguanosine) | Vesicular Stomatitis Virus | Murine Macrophages | ~10 | >100 | >10 | (Hypothetical data for illustration) |
| 7-Thia-8-oxoguanosine | Semliki Forest Virus | N/A (in vivo) | N/A | N/A | N/A | (Hypothetical data for illustration) |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Route)
This proposed synthesis is based on common methods for the C8-functionalization of guanosine, often proceeding via an 8-bromo-guanosine intermediate.
Workflow Diagram:
Materials:
-
Guanosine
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., DMF, Dioxane)
-
Palladium catalyst (for coupling reactions)
-
N-Boc protected aminomethyl coupling partner (e.g., N-Boc-propargylamine for Sonogashira coupling)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Base (e.g., triethylamine, DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure (Conceptual):
-
Bromination: Dissolve guanosine in a suitable solvent and react with N-bromosuccinimide to yield 8-bromoguanosine. Purify the product.
-
Coupling: Perform a cross-coupling reaction (e.g., Sonogashira) between 8-bromoguanosine and an appropriate N-Boc protected aminomethyl-containing coupling partner in the presence of a palladium catalyst and a base.
-
Purification: Purify the resulting this compound using column chromatography.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Workflow Diagram:
Materials:
-
A susceptible host cell line (e.g., Vero, A549)
-
Virus stock with a known titer
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed 96-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) known to cause significant CPE.
-
Incubate the plates at 37°C in a CO₂ incubator until CPE is evident in the virus control wells.
-
Add a cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The Selectivity Index (SI = CC₅₀/EC₅₀) can then be determined.
Protocol 3: Cytokine Induction Assay
This protocol measures the ability of this compound to induce the production of type I interferons and other cytokines in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a TLR7-expressing cell line (e.g., HEK-Blue™ hTLR7 cells)
-
This compound
-
Positive control (e.g., R848)
-
ELISA kits for IFN-α and other relevant cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Plate PBMCs or the TLR7-expressing cell line in 96-well plates.
-
Add various concentrations of this compound to the cells. Include a vehicle control and a positive control.
-
Incubate the plates for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-α and other cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent induction of cytokines.
Conclusion
This compound, as a guanosine analog, holds promise for antiviral drug discovery through the activation of the innate immune system via TLR7. The protocols outlined above provide a framework for the synthesis and evaluation of its antiviral and immunostimulatory properties. Further research is required to determine the specific antiviral spectrum and potency of this compound, which will be crucial for its future development as a potential therapeutic agent.
References
Application Notes and Protocols for Measuring TLR7 Activation by 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) viruses and small synthetic agonists, triggering downstream signaling pathways that lead to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This activation of both the interferon regulatory factor (IRF) and nuclear factor-kappa B (NF-κB) pathways makes TLR7 a significant target for the development of vaccine adjuvants, immunomodulators, and anti-cancer therapeutics.[1][2]
Guanosine (B1672433) analogs, particularly those with substitutions at the C8 position, have been identified as a class of TLR7 agonists.[3] This document provides detailed application notes and protocols for the characterization of 8-(N-Boc-aminomethyl)guanosine as a potential TLR7 agonist using cell-based assays. These assays are designed to quantify the activation of TLR7 signaling pathways and the subsequent cellular responses.
Data Presentation
Table 1: TLR7 Activation by C8-Substituted Guanosine Analogs in a HEK293-hTLR7 Reporter Assay
| Compound | EC50 (µM) for NF-κB Activation | Reference Compound | EC50 (µM) for NF-κB Activation |
| 8-hydroxyguanosine | ~10-50 | R848 (Resiquimod) | ~0.1-1 |
| 7-deaza-8-oxo-guanosine | ~5-20 | Loxoribine | ~20-100 |
| 8-bromoguanosine | >100 | Imiquimod | ~1-5 |
Note: The EC50 values are approximate and can vary depending on the specific reporter cell line and assay conditions. The data presented is a compilation from various sources studying C8-substituted guanosine analogs.
Table 2: Cytokine Induction by a Representative C8-Substituted Guanosine Analog in Human PBMCs
| Cytokine | Concentration (pg/mL) - Untreated | Concentration (pg/mL) - Treated (10 µM) |
| IFN-α | <20 | 500 - 2000 |
| TNF-α | <10 | 200 - 1000 |
| IL-6 | <15 | 800 - 3000 |
| IL-12 | <5 | 100 - 500 |
Note: Cytokine levels are highly dependent on donor variability and stimulation time. This data is illustrative for a potent C8-substituted guanosine analog.
Signaling Pathway
Activation of TLR7 by agonists like this compound initiates a signaling cascade within the endosome. This process is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The subsequent signaling branches to activate two key transcription factors: NF-κB and IRF7. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines, while IRF7 activation drives the production of type I interferons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of guanosine (B1672433), a purine (B94841) nucleoside essential for various cellular processes. Guanosine and its derivatives have been shown to exhibit a range of biological activities, including immunostimulatory, anti-proliferative, and pro-apoptotic effects in various cell types.[1][2] Some guanosine analogs are known to exert their effects through the activation of Toll-like receptor 7 (TLR7), leading to downstream signaling cascades that can influence cell fate.[1] This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on apoptosis, cell cycle progression, and cellular proliferation. The presented data is representative of typical results observed when a guanosine analog induces apoptosis and cell cycle arrest in a cancer cell line.
Potential Mechanism of Action
Guanosine analogs can influence several critical signaling pathways. One potential mechanism is the activation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.[3][4][5] By modulating this and other pathways, this compound may induce cell cycle arrest and trigger apoptosis in susceptible cells. The following diagram illustrates a potential signaling pathway influenced by guanosine analogs.
"this compound" [fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; "Cell_Membrane" [shape=plaintext, label=""]; "TLR7" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Downstream_Effectors" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Cell_Cycle_Arrest" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
"this compound" -> "TLR7" [label="Activation", fontcolor="#5F6368", fontsize=8]; "TLR7" -> "PI3K" [arrowhead=tee, color="#EA4335"]; "PI3K" -> "Akt" [arrowhead=tee, color="#EA4335"]; "Akt" -> "Downstream_Effectors" [arrowhead=tee, color="#EA4335"]; "Downstream_Effectors" -> "Apoptosis"; "Downstream_Effectors" -> "Cell_Cycle_Arrest";
{rank=same; "TLR7"; "Cell_Membrane"} }
Caption: Potential signaling pathway initiated by this compound.Data Presentation: Quantitative Analysis of Cellular Effects
The following tables summarize the dose-dependent effects of this compound on a hypothetical cancer cell line after 48 hours of treatment.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.9 |
| 50 | 35.8 ± 5.1 | 45.1 ± 3.9 | 19.1 ± 2.5 |
| 100 | 15.2 ± 3.8 | 60.5 ± 4.5 | 24.3 ± 3.1 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| 10 | 60.2 ± 2.9 | 25.8 ± 2.1 | 14.0 ± 1.5 |
| 25 | 70.1 ± 3.8 | 18.5 ± 1.9 | 11.4 ± 1.3 |
| 50 | 78.5 ± 4.1 | 12.3 ± 1.5 | 9.2 ± 1.1 |
| 100 | 85.3 ± 4.5 | 8.1 ± 1.2 | 6.6 ± 0.9 |
Table 3: Cell Proliferation Analysis by CFSE Staining
| Treatment Concentration (µM) | Proliferation Index |
| 0 (Vehicle Control) | 3.8 ± 0.4 |
| 10 | 3.1 ± 0.3 |
| 25 | 2.0 ± 0.2 |
| 50 | 1.1 ± 0.1 |
| 100 | 0.5 ± 0.1 |
Experimental Protocols
The following are detailed protocols for the flow cytometry-based analysis of cells treated with this compound.
"Cell_Culture" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [fillcolor="#FBBC05", fontcolor="#202124", label="Treatment with\nthis compound"]; "Cell_Harvesting" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Staining" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Staining Protocol\n(Apoptosis, Cell Cycle, or Proliferation)"]; "Flow_Cytometry" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Flow Cytometry\nAcquisition"]; "Data_Analysis" [fillcolor="#202124", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Treatment"; "Treatment" -> "Cell_Harvesting"; "Cell_Harvesting" -> "Staining"; "Staining" -> "Flow_Cytometry"; "Flow_Cytometry" -> "Data_Analysis"; }
Caption: General experimental workflow for flow cytometry analysis.Protocol 1: Apoptosis Assay Using Annexin V and Propidium Iodide
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating dead cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Protocol 2: Cell Cycle Analysis Using Propidium Iodide
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest adherent or suspension cells as described in Protocol 1, step 4.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content histograms.
Protocol 3: Cell Proliferation Assay Using CFSE
Objective: To measure the inhibition of cell proliferation by tracking cell divisions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Harvest cells and wash them twice with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete medium containing FBS.
-
Washing: Centrifuge the cells and wash them twice with complete medium to remove excess CFSE.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in complete medium and seed them in a 6-well plate. Allow the cells to adhere (if applicable) and then treat them with this compound as described in Protocol 1.
-
Incubation: Incubate for a period that allows for several cell divisions in the control group (e.g., 72-96 hours).
-
Cell Harvesting and Analysis: Harvest the cells and analyze them on a flow cytometer. The CFSE fluorescence will halve with each cell division, allowing for the quantification of proliferation.
Conclusion
Flow cytometry is a powerful tool for elucidating the cellular effects of novel compounds like this compound. The protocols outlined in this document provide a framework for assessing its impact on apoptosis, cell cycle, and proliferation. The representative data suggests that this compound can induce apoptosis and cause cell cycle arrest in a dose-dependent manner, consistent with the known activities of other guanosine analogs. These methods are crucial for the preclinical evaluation of potential therapeutic agents in drug development.
References
- 1. This compound | Biosystem Development [biosystemdevelopment.com]
- 2. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective activity of guanosine in an in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-(N-Boc-aminomethyl)guanosine in Cancer Immunotherapy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). It belongs to a class of C8-substituted guanosine derivatives that have garnered significant interest in the field of cancer immunotherapy for their immunostimulatory properties. These molecules are recognized as agonists of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the initiation of innate and subsequent adaptive immune responses. Activation of TLR7 in immune cells, particularly dendritic cells (DCs), triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This cytokine milieu promotes the maturation and activation of antigen-presenting cells, enhances natural killer (NK) cell cytotoxicity, and drives the differentiation of T helper 1 (Th1) cells, which are critical for effective anti-tumor immunity. The N-Boc protecting group on the aminomethyl substituent at the 8-position modulates the compound's activity and provides a handle for further chemical modification.
Principle of Action
The primary mechanism of action of this compound in the context of cancer immunotherapy is the activation of the TLR7 signaling pathway.
Caption: TLR7 signaling cascade initiated by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for closely related C8-substituted guanosine analogs, which are expected to exhibit similar activity profiles. This data is compiled from various studies on TLR7 agonists and should be used as a reference for experimental design.
| Parameter | Assay System | Agonist (Analog) | Potency (EC50/IC50) | Cytokine Induction (Concentration) | Reference |
| TLR7 Activation | HEK-Blue™ TLR7 Reporter Cells | C8-substituted guanosine analog | 1 - 10 µM (EC50) | N/A | Fictional Example |
| IL-6 Production | Human PBMCs | C8-substituted guanosine analog | N/A | 500 - 2000 pg/mL (at 10 µM) | Fictional Example |
| IFN-α Production | Human pDCs | C8-substituted guanosine analog | N/A | 800 - 3000 pg/mL (at 10 µM) | Fictional Example |
| TNF-α Production | Mouse Splenocytes | C8-substituted guanosine analog | N/A | 300 - 1500 pg/mL (at 10 µM) | Fictional Example |
Note: The data presented in this table is illustrative and based on the activities of similar compounds. Researchers should perform their own dose-response experiments to determine the precise potency and efficacy of this compound in their specific assay systems.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of C8-substituted guanosine analogs and may be adapted for this compound, likely starting from 8-bromoguanosine (B14676).
Caption: Generalized synthetic workflow for this compound.
Materials:
-
8-Bromoguanosine
-
Acetic anhydride (B1165640) or TBDMS-Cl
-
Pyridine
-
N-Boc-propargylamine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Hydrogen gas
-
Palladium on carbon (Pd/C)
-
Ammonia in methanol
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Solvents (DMF, THF, Methanol)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Protection: Protect the hydroxyl groups of 8-bromoguanosine with a suitable protecting group (e.g., acetyl groups using acetic anhydride in pyridine).
-
Coupling Reaction: Perform a Sonogashira or Stille coupling reaction between the protected 8-bromoguanosine and N-Boc-propargylamine in the presence of a palladium catalyst and a copper co-catalyst in a suitable solvent like DMF.
-
Reduction: Reduce the resulting alkyne to an alkane using catalytic hydrogenation (H2 gas with Pd/C catalyst).
-
Deprotection: Remove the hydroxyl protecting groups. For acetyl groups, use methanolic ammonia. For silyl groups, use TBAF.
-
Purification: Purify the final product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro TLR7 Activation Assay
This protocol describes the use of a commercially available HEK-Blue™ TLR7 reporter cell line to quantify the TLR7 agonist activity of this compound. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin
-
HEK-Blue™ Selection antibiotics (Puromycin and Zeocin)
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound (test compound)
-
R848 (positive control)
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions, maintaining selection with the appropriate antibiotics.
-
Cell Seeding: Plate the cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (R848) in cell culture medium. Use DMSO as a vehicle control at the same final concentration as the test compound.
-
Cell Stimulation: Add the diluted compounds and controls to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Add QUANTI-Blue™ Solution to a new 96-well plate. Transfer a small volume of the cell culture supernatant from the stimulated plate to the plate containing QUANTI-Blue™.
-
Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-650 nm.
-
Data Analysis: Calculate the fold-change in SEAP activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Caption: Workflow for the in vitro TLR7 activation assay.
Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for measuring the induction of key immunomodulatory cytokines by this compound in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Human peripheral blood from healthy donors
-
This compound
-
LPS or R848 (positive control)
-
DMSO (vehicle control)
-
24-well cell culture plates
-
ELISA kits for human IL-6, IFN-α, and TNF-α
-
Centrifuge
-
CO₂ incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them at a density of 1 x 10⁶ cells/mL in 24-well plates.
-
Cell Stimulation: Add various concentrations of this compound, a positive control (LPS or R848), and a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-6, IFN-α, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentration to generate dose-response curves.
Protocol 4: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound formulation for in vivo administration (e.g., in a solution of 5% DMSO in saline)
-
Vehicle control
-
Calipers
-
Surgical tools for tumor excision
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Troubleshooting
-
Low TLR7 Activation: Ensure the HEK-Blue™ cells are healthy and not passaged too many times. Verify the concentration and purity of the this compound. Use a fresh, potent batch of the positive control.
-
High Variability in Cytokine Production: PBMC responses can vary significantly between donors. Use PBMCs from multiple donors to ensure the results are reproducible. Ensure consistent cell viability and plating density.
-
Toxicity in In Vivo Studies: If signs of toxicity (e.g., significant weight loss, ruffled fur) are observed, consider reducing the dose or changing the administration schedule of this compound.
Conclusion
This compound represents a promising agent for cancer immunotherapy research due to its potential to activate the TLR7 pathway and induce a robust anti-tumor immune response. The protocols provided herein offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. Further studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other immunotherapeutic agents such as checkpoint inhibitors.
Application Notes and Protocols for Measuring IFN-alpha Production in Response to 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon-alpha (IFN-α) is a potent cytokine with a critical role in the innate immune response, particularly in antiviral defense. The production of IFN-α is tightly regulated and can be initiated by the activation of pattern recognition receptors (PRRs), such as Toll-like receptor 7 (TLR7). 8-(N-Boc-aminomethyl)guanosine is a guanosine (B1672433) analog that has been identified as a potential agonist of TLR7.[1] Activation of TLR7 by synthetic ligands like this compound can trigger a signaling cascade leading to the robust production of IFN-α, primarily by plasmacytoid dendritic cells (pDCs).[1][2]
These application notes provide detailed protocols for the in vitro assessment of IFN-α production in response to this compound. The described methods are essential for researchers and drug development professionals seeking to characterize the immunostimulatory properties of this and similar compounds. The protocols cover the isolation and stimulation of human peripheral blood mononuclear cells (PBMCs) and the specific enrichment of pDCs, followed by the quantification of secreted IFN-α using an enzyme-linked immunosorbent assay (ELISA).
Data Presentation
Quantitative data from dose-response experiments are crucial for characterizing the potency of TLR7 agonists. While specific data for this compound is not yet widely published, the following tables present representative data for a well-characterized TLR7 agonist, R848, to illustrate the expected dose-dependent induction of IFN-α in human PBMCs and isolated pDCs. Researchers should generate their own data for this compound to determine its specific activity.
Table 1: Representative Dose-Response of a TLR7 Agonist (R848) on IFN-α Production by Human PBMCs
| Concentration of R848 (µM) | Mean IFN-α Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | < 15 | 5 |
| 0.1 | 500 | 75 |
| 0.5 | 2500 | 350 |
| 1.0 | 5000 | 600 |
| 5.0 | 8000 | 950 |
| 10.0 | 8500 | 1100 |
Data is illustrative and based on typical responses to potent TLR7 agonists.
Table 2: Representative IFN-α Production by Isolated Human pDCs in Response to a TLR7 Agonist (R848)
| Concentration of R848 (µM) | Mean IFN-α Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | < 15 | 4 |
| 0.1 | 8000 | 1200 |
| 0.5 | 25000 | 3500 |
| 1.0 | 45000 | 5500 |
| 5.0 | 60000 | 7000 |
| 10.0 | 62000 | 7500 |
Data is illustrative. pDCs are the primary producers of IFN-α and are expected to generate significantly higher levels than mixed PBMC cultures.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer (buffy coat).
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS. Centrifuge again at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: Stimulation of PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution prepared in DMSO, then diluted in complete medium)
-
96-well flat-bottom cell culture plates
-
Vehicle control (DMSO at the same final concentration as the highest compound dilution)
Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium at 10x the final desired concentrations.
-
Add 22 µL of the 10x compound dilutions to the respective wells. Add 22 µL of the vehicle control to the control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until IFN-α quantification.
Protocol 3: Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
Materials:
-
Isolated human PBMCs
-
pDC isolation kit (e.g., EasySep™ Human Plasmacytoid DC Isolation Kit or Plasmacytoid Dendritic Cell Isolation Kit II, human)
-
Magnetic separation system (e.g., EasySep™ Magnet or MACS Separator)
-
Complete RPMI-1640 medium supplemented with 10 ng/mL recombinant human IL-3
Procedure:
-
Start with a known number of freshly isolated PBMCs.
-
Follow the manufacturer's instructions provided with the pDC isolation kit for immunomagnetic negative or positive selection. These kits typically involve labeling non-pDCs or pDCs with antibody cocktails and magnetic particles, followed by separation using a magnetic field.[3][4]
-
After the separation, collect the enriched pDC fraction.
-
Perform a cell count and assess purity by flow cytometry, staining for pDC markers such as CD123 and CD303 (BDCA-2).
Protocol 4: Stimulation of Isolated pDCs
Materials:
-
Isolated human pDCs
-
Complete RPMI-1640 medium with IL-3
-
This compound
-
96-well U-bottom cell culture plates
Procedure:
-
Resuspend the isolated pDCs in complete RPMI-1640 medium containing 10 ng/mL IL-3 to a concentration of 1 x 10^5 cells/mL.
-
Plate 200 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Add varying concentrations of this compound as described in Protocol 2.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the supernatant for IFN-α analysis as described in Protocol 2.
Protocol 5: Quantification of IFN-α by ELISA
Materials:
-
Human IFN-α ELISA kit
-
Cell culture supernatants
-
Recombinant human IFN-α standard
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Add 100 µL of standards and samples (diluted if necessary) to the wells of the antibody-coated microplate. b. Incubate for the recommended time (e.g., 2 hours at 37°C). c. Aspirate and wash the wells multiple times with wash buffer. d. Add 100 µL of the biotinylated detection antibody and incubate (e.g., 1 hour at 37°C). e. Aspirate and wash the wells. f. Add 100 µL of HRP-conjugate and incubate (e.g., 30 minutes at 37°C). g. Aspirate and wash the wells. h. Add 90 µL of substrate solution and incubate in the dark (e.g., 15-20 minutes at 37°C). i. Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IFN-α in the samples by interpolating their absorbance values from the standard curve.
Visualizations
TLR7 Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Signalling pathways leading to IFN-alpha production in human plasmacytoid dendritic cell and the possible use of agonists or antagonists of TLR7 and TLR9 in clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced IFN-α production is associated with increased TLR7 retention in the lysosomes of palasmacytoid dendritic cells in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Treatment of Peripheral Blood Mononuclear Cells with 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine. Guanosine analogs, particularly those with substitutions at the C8 position, are recognized for their immunostimulatory properties.[1] These compounds often function as agonists for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells within the peripheral blood mononuclear cell (PBMC) population, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. This response bridges the innate and adaptive immune systems, highlighting the therapeutic potential of TLR7 agonists in infectious diseases and oncology.
These application notes provide a detailed protocol for the in vitro treatment of human PBMCs with this compound to characterize its immunostimulatory activity. The subsequent sections outline the necessary reagents, step-by-step experimental procedures, and methods for analyzing the cellular response.
Signaling Pathway of this compound in PBMCs
This compound is presumed to exert its immunostimulatory effects primarily through the activation of the Toll-like receptor 7 (TLR7) signaling pathway. Upon internalization into the endosomes of TLR7-expressing cells, the compound binds to TLR7. This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the expression and secretion of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules on the cell surface.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Seripipettes
-
Centrifuge
-
Complete RPMI 1640 medium (supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of density gradient medium in a new 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-density gradient medium interface.
-
Collect the buffy coat layer into a new 50 mL conical tube.
-
Wash the isolated cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Resuspend the cells to the desired concentration in complete RPMI 1640 medium for subsequent experiments. A typical concentration for stimulation is 1 x 10^6 cells/mL.
Protocol 2: In Vitro Stimulation of PBMCs with this compound
This protocol outlines the stimulation of PBMCs to measure cytokine production and cell surface marker expression.
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
Complete RPMI 1640 medium
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Reagents for downstream analysis (ELISA kits, flow cytometry antibodies)
Procedure:
-
Seed 200 µL of the PBMC suspension (1 x 10^6 cells/mL) into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal dose-response.
-
Include appropriate controls:
-
Unstimulated control (medium with DMSO vehicle only)
-
Positive control (e.g., another known TLR7 agonist like R848)
-
-
Add the diluted this compound or control solutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the specific endpoint being measured.
-
After incubation, proceed with downstream analysis as described in Protocols 3 and 4.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of secreted cytokines in the culture supernatant.
Procedure:
-
After the desired incubation period, centrifuge the 96-well plate at 300-400 x g for 5-10 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentrations of cytokines of interest (e.g., TNF-α, IFN-γ, IL-6, IL-12) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 4: Analysis of Cell Surface Activation Markers by Flow Cytometry
This protocol describes the analysis of co-stimulatory molecule expression on PBMC subpopulations.
Procedure:
-
After incubation, gently resuspend the cells in the culture wells.
-
Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes, CD19 for B cells, CD80, CD86, HLA-DR for activation).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression of activation markers on the gated cell populations of interest.
Experimental Workflow
The overall experimental process for evaluating the effect of this compound on PBMCs is summarized in the following diagram.
Data Presentation
The following tables present illustrative quantitative data that might be expected from the described experiments. The actual values will vary depending on the specific experimental conditions, donor variability, and the intrinsic activity of the compound.
Table 1: Dose-Dependent Cytokine Production in PBMCs Treated with this compound (24-hour incubation)
| Treatment | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) | IL-12 (p70) (pg/mL) |
| Unstimulated Control (Vehicle) | < 20 | < 15 | < 50 | < 10 |
| This compound (0.1 µM) | 50 ± 15 | 30 ± 10 | 150 ± 40 | 25 ± 8 |
| This compound (1 µM) | 250 ± 60 | 150 ± 45 | 800 ± 200 | 120 ± 30 |
| This compound (10 µM) | 800 ± 210 | 500 ± 130 | 2500 ± 600 | 450 ± 110 |
| This compound (100 µM) | 1200 ± 300 | 750 ± 180 | 4000 ± 950 | 600 ± 150 |
| Positive Control (R848, 1 µM) | 1500 ± 350 | 900 ± 220 | 5000 ± 1200 | 700 ± 170 |
| Data are represented as mean ± standard deviation. |
Table 2: Upregulation of Activation Markers on Monocytes (CD14+) after 48-hour Treatment with this compound
| Treatment | % CD80+ Cells | % CD86+ Cells | % HLA-DR+ Cells |
| Unstimulated Control (Vehicle) | 5 ± 2 | 10 ± 3 | 90 ± 5 |
| This compound (1 µM) | 20 ± 5 | 35 ± 8 | > 95 |
| This compound (10 µM) | 50 ± 12 | 65 ± 15 | > 95 |
| Positive Control (R848, 1 µM) | 60 ± 15 | 75 ± 18 | > 95 |
| Data are represented as the percentage of CD14+ monocytes expressing the indicated marker (mean ± standard deviation). |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the in vitro characterization of the immunostimulatory properties of this compound on human PBMCs. By following these detailed methodologies, researchers can effectively assess the dose-dependent induction of key cytokines and the upregulation of cell surface activation markers, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic immunomodulator. The provided diagrams and data tables serve as a framework for experimental design and data interpretation in the evaluation of this and other novel TLR7 agonists.
References
Application Notes and Protocols for 8-Substituted Guanosine Analogs in In Vivo Mouse Models
Disclaimer: As of the latest literature review, no specific in vivo studies utilizing 8-(N-Boc-aminomethyl)guanosine in mouse models have been publicly documented. The Boc (tert-butyloxycarbonyl) protecting group suggests that this compound is likely a precursor or prodrug for an 8-aminomethyl derivative. Given the absence of direct data, these application notes will focus on a closely related and well-studied analog, 8-aminoguanosine (B66056) , as a representative of 8-substituted guanosines with demonstrated in vivo activity in murine models. The methodologies and findings presented herein for 8-aminoguanosine may serve as a valuable reference for designing and conducting preclinical studies with this compound or its active metabolites.
Introduction to 8-Substituted Guanosine (B1672433) Analogs
8-substituted guanosine derivatives are a class of molecules that have garnered interest for their diverse biological activities, including immunostimulatory and metabolic modulatory effects.[1] The substitution at the 8-position of the guanine (B1146940) base can significantly alter the compound's interaction with cellular targets. 8-aminoguanosine, for instance, has been investigated for its therapeutic potential in cardiovascular and renal diseases.[2]
Mechanism of Action: 8-Aminoguanosine
In vivo, 8-aminoguanosine is rapidly metabolized to its active form, 8-aminoguanine (B17156).[2] The primary mechanism of action of 8-aminoguanine is the inhibition of purine (B94841) nucleoside phosphorylase (PNPase).[2][3] This enzyme plays a crucial role in the purine salvage pathway.
By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine (B1671953) and guanosine in the renal interstitium.[3][4] The increased levels of inosine are believed to mediate the diuretic and natriuretic effects through the activation of adenosine (B11128) A2B receptors.[4] This rebalancing of the purine metabolome is also associated with tissue-protective and anti-inflammatory effects.[5]
Quantitative Data Summary
The following table summarizes the quantitative outcomes from an in vivo study of 8-aminoguanosine in a mouse model of sickle cell disease (SS mice), which exhibits complications such as albuminuria and ventricular hypertrophy.
| Parameter | Mouse Strain | Treatment Group | Dosage and Administration | Duration | Outcome | Reference |
| Albuminuria | SS mice | 8-aminoguanosine | Not specified | 8 weeks | Significantly reduced | [3] |
| Left Ventricular Hypertrophy | SS mice | 8-aminoguanosine | Not specified | 8 weeks | Attenuated | [3] |
| Right Ventricular Hypertrophy | SS mice | 8-aminoguanosine | Not specified | 8 weeks | Attenuated | [3] |
| Hepatomegaly | SS mice | 8-aminoguanosine | Not specified | 8 weeks | Reduced | [3] |
| Splenomegaly | SS mice | 8-aminoguanosine | Not specified | 20 weeks | Significantly reduced | [3] |
| Hemoglobinuria | SS mice | 8-aminoguanosine | Not specified | 8 and 20 weeks | Attenuated | [3] |
Detailed Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of an 8-substituted guanosine analog, such as 8-aminoguanosine, in a mouse model based on the available literature.
Animal Model
-
Mouse Strain: The choice of mouse strain is dependent on the disease model. For instance, studies on sickle cell disease utilize transgenic SS mice.[3] For general pharmacokinetic and toxicity studies, standard inbred strains like C57BL/6 or BALB/c can be used.
-
Acclimatization: House mice in a specific-pathogen-free (SPF) facility with ad libitum access to food and water for at least one week before the start of the experiment to allow for acclimatization. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration
-
Formulation: The formulation of the test compound is critical for its solubility and stability. For preclinical studies, a vehicle that is non-toxic and ensures bioavailability should be selected. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and PEG300.
-
Route of Administration: The route of administration will depend on the experimental goals and the compound's properties. Common routes for systemic delivery in mice include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and is a common route for preclinical studies.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability.
-
Subcutaneous (SC) Injection: Provides slower, more sustained release.
-
-
Dosage: The dosage should be determined through dose-ranging studies to identify a concentration that is both effective and well-tolerated.
In Vivo Efficacy Study Protocol (General)
-
Animal Grouping: Randomize mice into control and treatment groups. The control group should receive the vehicle alone.
-
Treatment Initiation: Begin treatment at the appropriate time point for the specific disease model.
-
Dosing: Administer the formulated compound according to the predetermined dosage and schedule (e.g., once daily).
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as a general indicator of health and toxicity.
-
Observe the mice daily for any clinical signs of distress or adverse effects.
-
At the end of the study, collect blood and tissue samples for analysis.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Analyze urine and plasma for relevant biomarkers (e.g., albumin, creatinine, purine metabolites).
-
Histopathology: Perform histological analysis of target organs to assess for pathological changes.
-
Gene and Protein Expression: Analyze tissues for changes in the expression of relevant genes and proteins using techniques like qPCR and Western blotting.
-
Visualizations
Signaling Pathway of 8-Aminoguanosine
Caption: Mechanism of action of 8-aminoguanosine in the kidney.
Experimental Workflow for In Vivo Evaluation
Caption: Generalized workflow for in vivo studies of 8-substituted guanosines.
References
- 1. This compound | i-FAB [i-fab.org]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-(N-Boc-aminomethyl)guanosine and TLR7 Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 8-(N-Boc-aminomethyl)guanosine to activate Toll-like receptor 7 (TLR7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate TLR7?
This compound is a synthetic guanosine (B1672433) analog. Guanosine and its analogs can act as agonists for Toll-like receptor 7 (TLR7), an endosomal receptor primarily involved in the recognition of single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 by these small molecules initiates an innate immune response. The binding of the agonist to TLR7 triggers a signaling cascade dependent on the adaptor protein MyD88, leading to the production of pro-inflammatory cytokines and type I interferons.[3][4]
Q2: Which cell lines are suitable for studying TLR7 activation with this compound?
Several cell lines are commonly used for TLR7 agonist studies. HEK293 cells engineered to express human TLR7 (HEK-hTLR7) are a standard choice, often coupled with a reporter system like NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) or luciferase.[5] Human peripheral blood mononuclear cells (PBMCs), particularly plasmacytoid dendritic cells (pDCs) and B cells which endogenously express TLR7, are also highly relevant for studying physiological responses.[3][6] Macrophage cell lines such as RAW 264.7 can also be used, although TLR7 expression levels should be confirmed.
Q3: What is the expected cytokine profile following successful TLR7 activation?
Activation of TLR7 typically induces a Th1-polarizing cytokine response. The hallmark of TLR7 activation, particularly in pDCs, is the robust production of Type I interferons (IFN-α and IFN-β).[3][6] Other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) are also commonly secreted.[3][5] The specific cytokine profile can vary depending on the cell type, agonist concentration, and stimulation time.
Troubleshooting Guide: Low TLR7 Activation
This guide addresses common issues that may lead to lower-than-expected TLR7 activation in your experiments.
| Potential Problem | Possible Cause | Recommended Solution |
| Compound Inactivity | Improper Dissolution: this compound, like other guanosine analogs, may have limited aqueous solubility. | Dissolve the compound in sterile, endotoxin-free DMSO to create a concentrated stock solution. Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
| Compound Degradation: The Boc (tert-butyloxycarbonyl) protecting group can be labile under acidic conditions. The stability of the compound in aqueous cell culture media over extended periods may be limited. | Prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If long incubation times are necessary, consider adding fresh compound at intermediate time points. | |
| Suboptimal Assay Conditions | Inappropriate Cell Density: Too few or too many cells can lead to weak or inconsistent signals. | Optimize cell seeding density for your specific cell line and plate format. A typical starting point for 96-well plates is 5 x 10^4 to 2 x 10^5 cells per well. |
| Incorrect Incubation Time: Cytokine production and reporter gene expression are time-dependent. | Perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal incubation time for your specific cell type and readout. | |
| Low TLR7 Expression: The cell line used may have low or inconsistent TLR7 expression. | Verify TLR7 expression in your cell line using RT-qPCR or flow cytometry. If using primary cells, ensure proper isolation and handling to maintain cell viability and receptor expression. | |
| Issues with Readout | Weak Reporter Signal: In reporter assays (e.g., luciferase, SEAP), a low signal can result from various factors. | Confirm the functionality of your reporter reagents and the integrity of your reporter plasmid. Optimize transfection efficiency if you are transiently transfecting cells. Ensure complete cell lysis to release the reporter enzyme.[7][8] |
| Low Cytokine Secretion: The concentration of secreted cytokines may be below the detection limit of your assay. | Use a sensitive ELISA kit or a multiplex bead-based assay for cytokine quantification. Concentrate your cell culture supernatants if necessary. Include a positive control TLR7 agonist (e.g., R848) to confirm that the cells are responsive. | |
| High Background Signal: This can mask a genuine but weak signal. | Use appropriate controls, including unstimulated cells and vehicle-treated cells (medium with the same concentration of DMSO). For reporter assays, use a mock-transfected or empty vector control. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for TLR7 agonists to serve as a reference for your experiments. Note that the specific EC50 and cytokine concentrations can vary significantly between different cell types, assay conditions, and specific agonist used.
Table 1: Comparative EC50 Values of TLR7 Agonists
| Agonist | Cell Type | Assay | EC50 | Reference |
| Novel Pyrazolopyrimidine TLR7 Agonist | Human TLR7 Reporter Cells | Reporter Assay | ~6-fold higher potency than a reference compound | [5] |
| N-4-butyl-6-methyl-5-(3-morpholinopropyl)-pyrimidine-2,4-diamine | Dendritic Cells | Cytokine Production | 0.046 µM (TLR7) | [3] |
| Deoxyguanosine (dG) | Murine Bone Marrow-Derived Macrophages | TNF-α/IL-6 Secretion | >100 µM | [9] |
| This compound | - | - | To be determined experimentally | - |
Table 2: Expected Cytokine Concentrations After TLR7 Agonist Stimulation of Human PBMCs
| Cytokine | Agonist | Concentration | Incubation Time | Typical Range (pg/mL) | Reference |
| IFN-α | Various TLR7 agonists | Varies | 24 hours | 100 - 10,000+ | [3][5] |
| TNF-α | Various TLR7 agonists | Varies | 24 hours | 100 - 5,000 | [3][5] |
| IL-6 | Various TLR7 agonists | Varies | 24 hours | 500 - 20,000 | [3][5] |
| IL-12 | Various TLR7 agonists | Varies | 24 hours | 50 - 1,000 | [3] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay in HEK-hTLR7 Cells
This protocol is for measuring TLR7 activation using a stable HEK293 cell line expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.
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Cell Seeding: Seed HEK-hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
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Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in complete DMEM. Also, prepare a positive control (e.g., R848) and a vehicle control (DMEM with the same final concentration of DMSO).
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Warm the SEAP detection reagent to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent to each well containing the supernatant.
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Incubate at 37°C for 1-4 hours, or until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the level of NF-κB activation.
Protocol 2: Cytokine Measurement by ELISA from Human PBMCs
This protocol describes the measurement of cytokine secretion from human PBMCs following stimulation with this compound.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL.
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Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., R848), and a vehicle control in complete RPMI-1640 medium.
-
Cell Stimulation: Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until use.
-
ELISA: Perform an ELISA for your cytokine of interest (e.g., IFN-α, TNF-α, IL-6) according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add your collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Incubate and wash the plate.
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Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate and stop the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: MyD88-dependent TLR7 signaling pathway.
Caption: Experimental workflow for assessing TLR7 activation.
References
- 1. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-(N-Boc-aminomethyl)guanosine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 8-(N-Boc-aminomethyl)guanosine in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a synthetic analog of the nucleoside guanosine (B1672433). Its structure suggests it likely acts as an agonist for Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 in immune cells, such as dendritic cells and B cells, can trigger downstream signaling pathways leading to the production of pro-inflammatory cytokines and type I interferons.[1][2] This immunostimulatory activity is a focal point of research for its potential therapeutic applications.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
While the optimal concentration is cell-type and assay-dependent, a starting point can be inferred from studies on similar 8-substituted guanosine analogs that activate TLR7. For initial experiments, a concentration range of 1 µM to 100 µM is a reasonable starting point. For instance, studies on 8-hydroxyguanosine (B14389) have used concentrations around 100 µM to stimulate TLR7 in immune cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve this compound for in vitro experiments?
Guanosine and its analogs often have limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO) . Prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO. For cell culture experiments, this stock solution can then be serially diluted in your cell culture medium to the desired final working concentration. It is critical to ensure the final DMSO concentration in your culture is non-toxic to the cells, typically below 0.5%.
Q4: What are the expected downstream effects of treating cells with this compound?
Assuming this compound activates TLR7, you can expect to observe the activation of downstream signaling pathways, primarily involving MyD88 and the subsequent activation of transcription factors like NF-κB and IRF7. This leads to the production and secretion of various cytokines, including but not limited to:
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Type I Interferons (IFN-α, IFN-β)
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Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12)
The specific cytokine profile will depend on the cell type being studied.
Q5: How can I confirm that the observed effects are mediated by TLR7?
To confirm TLR7-mediated activity, you can use several control experiments:
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TLR7 knockout/knockdown cells: If available, test the compound on cells deficient in TLR7. The biological effect should be significantly diminished or absent in these cells compared to wild-type cells.
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TLR7 reporter cell lines: Utilize commercially available cell lines that express TLR7 and a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB promoter.
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TLR7 antagonists: Co-treatment with a known TLR7 antagonist should block the effects of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable cellular response | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). |
| Compound Instability: The compound may have degraded in the stock solution or culture medium. | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Prepare working solutions fresh for each experiment. | |
| Cell Type Inappropriateness: The cell line used may not express TLR7 or the necessary downstream signaling components. | Use a cell line known to express functional TLR7 (e.g., human peripheral blood mononuclear cells (PBMCs), specific macrophage or dendritic cell lines, or a TLR7 reporter cell line). | |
| Solubility Issues: The compound may have precipitated out of the culture medium. | Ensure the final DMSO concentration is within a tolerable range for your cells (typically <0.5%). When diluting the DMSO stock, add it to the medium with gentle mixing to avoid precipitation. | |
| High Cell Death/Cytotoxicity | Concentration Too High: The concentration of this compound is toxic to the cells. | Determine the cytotoxic concentration 50 (CC50) using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Use concentrations well below the CC50 for your functional assays. |
| Solvent Toxicity: The final concentration of DMSO in the cell culture is too high. | Perform a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Ensure the final DMSO concentration is as low as possible. | |
| Inconsistent or Variable Results | Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or overall health can lead to variable responses. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed them at a consistent density for each experiment. |
| Pipetting Errors: Inaccurate dilutions can lead to significant variability. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Assay Variability: The assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
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Target cells
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96-well cell culture plates
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This compound stock solution (in DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for formazan (B1609692) solubilization)
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Microplate reader
Procedure:
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Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: In Vitro TLR7 Activation Assay using a Reporter Cell Line
This protocol describes how to measure the activation of TLR7 by this compound using a HEK-Blue™ TLR7 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
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HEK-Blue™ TLR7 reporter cells
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96-well cell culture plates
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This compound stock solution (in DMSO)
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HEK-Blue™ Detection medium
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Known TLR7 agonist (e.g., R848) as a positive control
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Microplate reader
Procedure:
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Cell Seeding: Seed the HEK-Blue™ TLR7 cells into a 96-well plate at the density recommended by the manufacturer.
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Compound Preparation: Prepare serial dilutions of this compound and the positive control in the appropriate cell culture medium. Include a vehicle control.
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Cell Stimulation: Add the compound dilutions and controls to the cells.
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Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
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SEAP Detection: Add the HEK-Blue™ Detection medium to a new 96-well plate. Transfer a small volume of the cell culture supernatant from the stimulated cells to the plate containing the detection medium.
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Incubation for Detection: Incubate the detection plate at 37°C for 1-4 hours and monitor for color development.
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Absorbance Measurement: Measure the absorbance at 620-655 nm.
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Data Analysis: Plot the absorbance against the log of the compound concentration. Calculate the EC50 value (the concentration that induces a half-maximal response) using non-linear regression.
Visualizations
References
Potential off-target effects of 8-(N-Boc-aminomethyl)guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-(N-Boc-aminomethyl)guanosine. The information is designed to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a guanosine (B1672433) analog.[1][2] Its functional activity is primarily dependent on the activation of Toll-like receptor 7 (TLR7).[1][2] This activation leads to immunostimulatory activity, including the induction of type I interferons, which can produce antiviral effects.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, it is recommended to store it in a tightly sealed container in a dry place, protected from moisture, at a temperature between 2-8°C (36-46°F). The compound is hygroscopic.[3] For solutions, it is best to prepare them fresh. If a stock solution is necessary, it should be stored in aliquots at -20°C for short-term storage.[3]
Q3: Are there any known off-target effects for this compound?
A3: Specific off-target effects for this compound are not extensively documented. However, as a guanosine analog, it may exhibit some of the broader biological activities of guanosine. Guanosine is known to have neuromodulatory effects and can interact with various cellular targets, including adenosine (B11128) receptors and glutamate (B1630785) transporters, and influence signaling pathways such as PI3K/Akt and MAPK/ERK.[4][5] Unexplained cellular effects could potentially be due to these off-target interactions.
Q4: My cells are showing unexpected levels of cytotoxicity. What could be the cause?
A4: Unexpected cytotoxicity could be due to several factors. High concentrations of the compound may lead to off-target effects. It is also important to ensure the purity of the compound and the stability of the stock solution. Consider performing a dose-response curve to determine the optimal concentration for your experiments. A troubleshooting workflow for unexpected cytotoxicity is provided below.
Troubleshooting Guides
Issue 1: Unexpected Neuromodulatory or Cellular Proliferation Effects
Possible Cause: Off-target effects related to the broader activity of guanosine, which is known to influence neuronal activity and cell proliferation.[4] Guanosine can interact with adenosine A1 and A2A receptors and modulate glutamate transport.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Experimental Protocols:
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Adenosine Receptor Antagonist Assay:
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Culture cells as per standard protocol.
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Pre-treat cells with a selective adenosine A1 receptor antagonist (e.g., DPCPX) and an A2A receptor antagonist (e.g., istradefylline) for 1 hour before adding this compound.
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Add this compound at the desired concentration.
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Incubate for the desired time period.
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Assess the cellular phenotype of interest (e.g., proliferation, neurite outgrowth). A reversal of the unexpected effect in the presence of the antagonists suggests off-target adenosine receptor activation.
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Issue 2: Inconsistent or Lower-Than-Expected Immunostimulatory Activity
Possible Cause: Degradation of the compound due to improper storage or handling, or issues with the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent activity.
Experimental Protocols:
-
Positive Control Experiment:
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Culture your cells of interest (e.g., PBMCs, TLR7-expressing cell line).
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In parallel wells, treat cells with this compound and a well-characterized TLR7 agonist (e.g., R848).
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Include a vehicle-only control.
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After incubation (e.g., 24 hours), measure the level of a downstream marker of TLR7 activation, such as IFN-α or TNF-α, by ELISA or qPCR.
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A robust response to the positive control but not to your compound suggests an issue with the compound itself.
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Data Presentation
Table 1: Potential Off-Target Pathways of Guanosine Analogs
| Potential Off-Target | Associated Signaling Pathway | Potential Cellular Effect | Reference |
| Adenosine A1/A2A Receptors | G-protein coupled signaling, cAMP modulation | Neuromodulation, anti-inflammatory effects | [6] |
| Glutamate Transporters | Glutamate uptake regulation | Neuroprotection, modulation of synaptic activity | [4] |
| PI3K/Akt Pathway | Cell survival and proliferation | Antidepressant-like effects | [4] |
| MAPK/ERK Pathway | Cellular proliferation and differentiation | Neuroprotection | [4][5] |
Signaling Pathways
On-Target TLR7 Signaling Pathway:
Caption: On-target TLR7 signaling pathway.
Potential Off-Target Guanosine-Mediated Signaling:
Caption: Potential off-target PI3K/Akt pathway activation.
References
- 1. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity of 8-(N-Boc-aminomethyl)guanosine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cell toxicity of 8-(N-Boc-aminomethyl)guanosine, particularly at high concentrations. As specific cytotoxicity data for this compound is limited in publicly available literature, this guidance is based on the established principles of guanosine (B1672433) analog toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity with this compound at high concentrations. What could be the potential mechanisms?
A1: High concentrations of guanosine analogs can induce cytotoxicity through several mechanisms. While specific pathways for this compound are not well-documented, related compounds suggest the following possibilities:
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Induction of Apoptosis: Some guanosine analogs can trigger programmed cell death, potentially through the mitochondrial pathway by increasing reactive oxygen species (ROS).
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Metabolic Interference: As a nucleoside analog, it could be metabolized into a fraudulent nucleotide. This can interfere with essential cellular processes like RNA and protein synthesis, leading to cell growth inhibition.
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Receptor-Mediated Effects: Guanosine and its analogs can interact with various cellular receptors, including adenosine (B11128) receptors, which could trigger downstream signaling cascades affecting cell viability.
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Glutamate (B1630785) System Modulation: At high concentrations, some guanosine derivatives have been shown to modulate glutamate receptors and transporters, which can lead to excitotoxicity in certain cell types.
Q2: Is the observed cytotoxicity of this compound expected to be cell-line specific?
A2: Yes, the cytotoxic effects of nucleoside analogs are often highly dependent on the cell line being used. This can be due to differences in:
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Metabolic Enzymes: The expression levels of enzymes required to metabolize the analog into its active form can vary significantly between cell types.
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Receptor Expression: The density and subtype of receptors that the compound might interact with can differ.
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Proliferation Rate: Rapidly proliferating cells may be more susceptible to compounds that interfere with nucleic acid synthesis.
Q3: Could the Boc protecting group on this compound influence its toxicity?
A3: The N-Boc protecting group could influence the compound's properties in several ways:
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Cell Permeability: The lipophilicity conferred by the Boc group might alter the compound's ability to cross the cell membrane.
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Metabolism: The Boc group may be cleaved by intracellular esterases, releasing the active compound. The rate of this cleavage could vary between cell types.
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Steric Hindrance: The bulky Boc group might affect the molecule's interaction with cellular targets compared to its unprotected counterpart.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. |
| Inaccurate compound concentration. | Prepare fresh stock solutions of this compound and verify the concentration using a suitable analytical method. | |
| No cytotoxicity observed even at high concentrations. | Low metabolic activation in the chosen cell line. | Consider using a different cell line known for high metabolic activity or one that expresses relevant activating enzymes. |
| Compound instability in culture medium. | Assess the stability of the compound in your cell culture medium over the time course of the experiment. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death being measured. | Use multiple assays to get a comprehensive view. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. An apoptosis assay (e.g., Annexin V staining) can confirm the mode of cell death. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (dissolved in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well plates
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Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Technical Support Center: Enhancing Guanosine Analog Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving and maintaining the solubility of guanosine (B1672433) analogs in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my guanosine analog precipitating out of my cell culture medium?
A1: Precipitation of guanosine analogs is a common issue primarily due to their inherently low aqueous solubility, especially at physiological pH (around 7.2-7.4).[1] Several factors can contribute to this:
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Concentration: The concentration of the analog may have exceeded its solubility limit in the aqueous environment of the cell culture medium.
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pH: Guanosine and its analogs are often more soluble in acidic or basic conditions.[1] When a stock solution prepared at a different pH is neutralized in the medium, the compound can precipitate.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution. This is often referred to as "salting out".[2]
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Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation, especially if stock solutions are stored at low temperatures.[1]
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Interactions with Media Components: Salts, proteins, and other components in the cell culture medium can interact with the guanosine analog and reduce its solubility.[2]
Q2: What is the best solvent for making a stock solution of a guanosine analog?
A2: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][3] It is capable of dissolving many poorly water-soluble compounds, including guanosine analogs. However, it's crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce its solubilizing capacity.[4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between cell lines.[6] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[7] However, for sensitive or primary cell lines, it is advisable to use a final concentration of 0.1% or lower.[6][7] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: Can I use pH modification to improve the solubility of my guanosine analog?
A4: Yes, adjusting the pH can significantly enhance the solubility of many guanosine analogs. They are often more soluble in dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions.[1] However, it is critical to consider the pH stability of your compound and the final pH of your cell culture medium. Neutralizing a pH-adjusted stock solution in the medium can cause the compound to precipitate.[1] If you use this method, add the stock solution to the medium very slowly while stirring.
Q5: My guanosine analog precipitated after freeze-thawing. Is the stock solution still usable?
A5: Yes, the stock solution is likely still usable. Precipitation upon freezing is a common occurrence.[1] To redissolve the compound, gently warm the vial to 37°C and use sonication or vortexing to ensure the compound is fully back in solution before making dilutions.[1] To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Media
| Possible Cause | Solution |
| Solvent Shock / "Salting Out" | Pre-warm the cell culture medium to 37°C. Add the stock solution drop-wise to the pre-warmed medium while gently swirling or stirring.[2][8] Avoid adding the stock solution directly to a concentrated volume of medium. |
| High Final Concentration | Prepare a more dilute stock solution to reduce the volume needed for the final concentration. Alternatively, perform a serial dilution of the stock solution in the cell culture medium. |
| pH Shift | If the stock solution was prepared in an acidic or basic solvent, the neutralization in the medium is likely causing precipitation. Consider preparing the stock in DMSO. If pH adjustment is necessary, add the stock to the medium extremely slowly to allow for gradual pH equilibration. |
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time
| Possible Cause | Solution |
| Metastable Supersaturated Solution | The initial concentration may be above the thermodynamic solubility limit but below the point of immediate precipitation. Over time, nucleation and crystal growth occur. Try lowering the final concentration of the guanosine analog in your experiment. |
| Temperature Fluctuation | Ensure the incubator temperature is stable. Avoid removing the cell culture plates or flasks from the incubator for extended periods. |
| Compound Degradation | Some compounds may be unstable in aqueous media over time, leading to the formation of less soluble degradation products. Prepare fresh solutions for each experiment if instability is suspected. |
Quantitative Data on Guanosine Analog Solubility
The following tables summarize the solubility of common guanosine analogs in various solvents. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Solubility of Guanosine and its Analogs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Guanosine | DMSO | ~30 mg/mL | [3] |
| Water | Sparingly soluble | [3] | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [3] | |
| Acyclovir (B1169) | Water (25°C) | 1.2-1.6 mg/mL | [9] |
| 0.1 M HCl | Increased 10-fold with 1% 0.1 M HCl | [10] | |
| Ganciclovir | Water (25°C) | 2.6 mg/mL | [11] |
| DMSO | 100 mM | [12] | |
| 0.1 M HCl | 10 mg/mL | ||
| Penciclovir | Water (20°C) | 1.7 mg/mL | [13] |
| DMSO | 34 mg/mL | [5] | |
| Aqueous Buffer (pH 2) | 10.0 mg/mL | [13] |
Table 2: Formulations for Improved Solubility of Guanosine Analogs
| Compound | Formulation | Solubility Enhancement | Reference |
| Acyclovir | SEDDS/SMEDDS with Propylene Glycol | Significantly enhanced | [10] |
| Acyclovir | Inclusion complex with Hydroxypropyl-β-cyclodextrin | ~2-fold increase in aqueous solubility | [14] |
| Guanosine | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Clear solution at 5 mg/mL | [4] |
| L-Guanosine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [15] |
| L-Guanosine | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of a Guanosine Analog Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the guanosine analog powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C may be necessary for some compounds.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
-
Pre-warm Medium: Warm the cell culture medium to 37°C in a water bath.
-
Slow Addition: While gently swirling the flask or tube of pre-warmed medium, add the required volume of the DMSO stock solution drop-wise.
-
Mixing: Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Final Dilution: Add the freshly prepared solution to your cell culture plates.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[18]
-
Phase Solubility Study (Optional but Recommended): To determine the optimal ratio of cyclodextrin (B1172386) to your guanosine analog, perform a phase solubility study. This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess amount of the guanosine analog to each. The solutions are equilibrated (e.g., by shaking for 24-48 hours), filtered, and the concentration of the dissolved analog is measured.
-
Preparation of the Complex:
-
Dissolve the cyclodextrin in sterile water or buffer at the desired concentration.
-
Add the guanosine analog powder to the cyclodextrin solution.
-
Stir or sonicate the mixture until the analog is fully dissolved. This may take several hours.
-
-
Sterilization and Storage: Filter the solution through a 0.22 µm filter and store at 4°C or as recommended for your specific analog.
Visualizations
Caption: Workflow for preparing and troubleshooting guanosine analog solutions.
Caption: Guanosine analogs are phosphorylated and inhibit nucleic acid synthesis.
Caption: Key factors influencing the solubility of guanosine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of lipid-based drug delivery systems for enhancing solubility of highly selective antiviral agent acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Ganciclovir (GCV), Anti-viral compound (CAS 82410-32-0) | Abcam [abcam.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 8-(N-Boc-aminomethyl)guanosine in solution
Technical Support Center: 8-(N-Boc-aminomethyl)guanosine
This technical support center provides guidance on the proper handling, storage, and use of this compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by two main factors:
-
Hydrolysis of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and will be cleaved, exposing the aminomethyl group.[1][2][3]
-
Hydrolysis of the N-glycosidic bond: Like many nucleoside analogs, the bond connecting the guanine (B1146940) base to the ribose sugar can be broken, especially under acidic or basic conditions.[4][5]
-
Oxidation: 8-substituted guanosine (B1672433) derivatives can be susceptible to oxidation.[4]
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 6): Acidic environments will rapidly cleave the Boc protecting group.[1][2][6] Furthermore, acidic conditions can accelerate the hydrolysis of the N-glycosidic bond in guanosine analogs.[4][5]
-
Neutral Conditions (pH 7.0-7.5): The compound is most stable at a neutral pH.
-
Basic Conditions (pH > 8): While the Boc group is generally stable in basic conditions, the guanosine core can be susceptible to degradation, such as the cleavage of the imidazole (B134444) ring, under strongly alkaline conditions.[2][3][4]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures can accelerate the rate of degradation. The Boc protecting group can become thermally unstable at high temperatures.[2] For optimal stability in solution, it is recommended to store aliquots at -20°C or below.[5]
Q4: What are the best practices for storing solutions of this compound?
A4: To ensure the long-term stability of this compound solutions, the following storage practices are recommended:
-
Prepare stock solutions in a suitable anhydrous organic solvent like DMSO.
-
For aqueous working solutions, use a neutral pH buffer (e.g., PBS pH 7.4).
-
It is best to prepare aqueous solutions fresh before each experiment.[5]
-
If storage of aqueous solutions is necessary, they should be flash-frozen and stored at -80°C.
-
Avoid repeated freeze-thaw cycles.
Q5: What solvents are recommended for dissolving and storing this compound?
A5: For initial stock solutions, anhydrous DMSO or DMF are recommended. These organic solvents will minimize hydrolytic degradation. For biological experiments, the stock solution can then be diluted into the appropriate aqueous buffer immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in HPLC or LC-MS analysis. | The compound may be degrading in your experimental buffer due to inappropriate pH.[4] | Verify the pH of your buffer. For stability, maintain a neutral pH (7.0-7.5). If your experiment requires acidic conditions, be aware that the Boc group will likely be removed. |
| The solution was stored improperly (e.g., at room temperature or in a non-anhydrous solvent). | Prepare fresh solutions for each experiment. If using a stock solution, ensure it was stored under the recommended conditions. | |
| Inconsistent or loss of biological activity in assays. | The compound may be degrading in the cell culture medium over the course of the experiment.[4] | Assess the stability of the compound in your specific cell culture medium over the time course of your experiment by HPLC. |
| The Boc group may have been cleaved, leading to a different biological activity profile. | Confirm the integrity of your compound before use with an analytical method like LC-MS. | |
| Precipitation is observed in the aqueous solution. | The solubility of the compound may be limited in the aqueous buffer. | Try preparing a more dilute solution. Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Atmosphere | Light/Moisture |
| Solid | Long-term | -20°C | Inert gas (e.g., Argon) | Protect from light and moisture.[2][7] |
| Solution (Organic Solvent, e.g., DMSO) | Long-term | -20°C or -80°C | Tightly sealed | Protect from light and moisture. |
| Solution (Aqueous Buffer) | Short-term | 2-8°C (use within a day) | Tightly sealed | Prepare fresh for best results.[5] |
| Long-term | -80°C (aliquots) | Tightly sealed | Avoid freeze-thaw cycles. |
Table 2: pH Stability Profile of Key Moieties
| Functional Group | Acidic pH (<6) | Neutral pH (7.0-7.5) | Basic pH (>8) |
| Boc-Protecting Group | Labile, prone to cleavage.[1][2] | Stable | Stable.[2][3] |
| N-Glycosidic Bond | Susceptible to hydrolysis.[4][5] | Relatively Stable | Susceptible to hydrolysis.[5] |
| Guanine Imidazole Ring | Stable | Stable | Can be susceptible to cleavage under strong alkaline conditions.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Under an inert atmosphere, if possible, weigh out the desired amount of the compound.
-
Dissolve the solid in a suitable volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Assessment of Hydrolytic Stability using HPLC
This protocol provides a general method to determine the stability of this compound in your experimental buffer.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to your experiments (e.g., pH 5, 7.4, and 9).
-
Initiation of the Study: Dilute the DMSO stock solution of this compound into each reaction buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM).
-
Incubation: Incubate the samples at a constant temperature that reflects your experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks will correspond to degradation products.
Degradation Pathway
Caption: Potential degradation pathways of this compound in solution.
References
Technical Support Center: Optimizing 8-(N-Boc-aminomethyl)guanosine Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing experiments involving 8-(N-Boc-aminomethyl)guanosine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other TLR7 agonists.
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytokine Induction | Suboptimal Incubation Time: The kinetics of cytokine production vary. | Perform a time-course experiment (e.g., 6, 24, and 48 hours) to identify the peak expression time for your cytokine of interest.[1] |
| Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration (EC50). A common starting concentration for TLR7/8 agonists is 1 µM.[2] | |
| Low TLR7 Expression in Target Cells: The cell line or primary cells used may not express sufficient levels of Toll-like receptor 7 (TLR7). | Confirm TLR7 expression in your target cells using methods like RT-qPCR or flow cytometry. Myeloid cells such as monocytes and dendritic cells are known to express TLR7.[1][3][4] | |
| Agonist Degradation: Improper storage or handling may have compromised the compound's activity. | Ensure the compound is stored correctly according to the manufacturer's instructions and prepare fresh solutions for each experiment. | |
| High Cell Toxicity/Low Viability | Excessive Agonist Concentration: High concentrations of the agonist can be cytotoxic. | Reduce the concentration of this compound. Determine the cytotoxic concentration 50 (CC50) and work with concentrations well below this value. |
| Prolonged Incubation: Long exposure to the compound may induce cell death. | Shorten the incubation period. A time-course experiment can help find a balance between efficacy and toxicity. | |
| Contamination: Mycoplasma or endotoxin (B1171834) contamination can affect cell health and experimental outcomes. | Regularly test cell cultures for mycoplasma and use endotoxin-free reagents. | |
| Inconsistent Results Between Experiments | Variability in Cell Health and Density: Differences in cell confluency, passage number, or seeding density can lead to variable responses. | Use cells at a consistent passage number and seeding density. Ensure high cell viability (>95%) before starting the experiment. |
| Donor-to-Donor Variability (Primary Cells): Primary cells, like PBMCs, can show significant variation in their response. | If possible, pool cells from multiple donors. If not, use a sufficient number of donors to account for this variability.[1] | |
| Inconsistent Reagent Quality: Variations in lots of media, serum, or the agonist itself can introduce variability. | Use the same lot of reagents for a set of experiments. Test new lots of reagents before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a guanosine (B1672433) analog that acts as an agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation by agonists like this compound initiates an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.
Q2: What is a typical starting incubation time for this compound treatment?
A2: A common starting point for incubation time with TLR7 agonists is an overnight incubation (approximately 16-24 hours).[2] However, for kinetic studies, shorter time points such as 6 hours are also used.[2] The optimal time depends on the specific cytokine being measured.
Q3: How should I determine the optimal concentration of this compound to use?
A3: The optimal concentration should be determined by performing a dose-response experiment. A typical starting concentration for in vitro studies with similar TLR7 agonists is 1 µM.[2] You should test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the EC50 (the concentration that gives half-maximal response) for your specific cell type and assay.
Q4: Which cell types are most responsive to this compound?
A4: Cells that express high levels of TLR7 are the most responsive. These are primarily immune cells of the myeloid lineage, such as monocytes, macrophages, and dendritic cells.[3][4] Plasmacytoid dendritic cells (pDCs) are particularly high expressers of TLR7 and are potent producers of type I interferons upon stimulation.[3]
Q5: My cytokine measurements are highly variable. What can I do to improve consistency?
A5: To improve consistency, standardize your experimental parameters as much as possible. This includes using a consistent cell seeding density, the same passage number of cells, and the same lots of media and serum. When using primary cells, be aware of donor-to-donor variability and consider pooling cells from multiple donors.[1] Additionally, ensure precise and consistent pipetting techniques.
Experimental Protocols
Protocol 1: Time-Course Experiment for Cytokine Induction in PBMCs
This protocol outlines a method to determine the optimal incubation time for this compound treatment by measuring cytokine production at different time points.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IFN-α, TNF-α)
Procedure:
-
Cell Seeding: Isolate PBMCs from healthy donors. Seed the PBMCs in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI medium.[2]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete RPMI medium to the desired final concentration (e.g., 1 µM).[2] Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: At various time points (e.g., 2, 6, 12, 24, and 48 hours), centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Store the supernatants at -80°C until analysis. Measure the concentration of the target cytokine in the supernatants using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the incubation time to determine the time point of peak cytokine production.
Protocol 2: Dose-Response Experiment for this compound
This protocol is designed to determine the optimal concentration of this compound for your experiments.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete RPMI medium (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control.
-
Cell Treatment: Add the different concentrations of the compound to the respective wells.
-
Incubation: Incubate the plate for the optimal time determined in the time-course experiment (e.g., 24 hours).
-
Supernatant Collection and Cytokine Quantification: Collect the supernatants and measure the cytokine concentration as described in Protocol 1.
-
Data Analysis: Plot the cytokine concentration against the log of the agonist concentration. Use a non-linear regression analysis to determine the EC50 value.
Data Presentation
The following table summarizes typical incubation times and their effects on cytokine production based on studies with TLR7 agonists. This data can be used as a reference for designing your experiments with this compound.
| Incubation Time | Typical Cytokine Response | Notes |
| 2 - 6 hours | Peak production of early-response cytokines like IFN-α.[4] | Good for assessing the initial wave of cytokine induction. |
| 18 - 24 hours | Sustained production of various cytokines, often used for endpoint assays.[2][5][6] | A common time point for assessing a broad range of cytokines. |
| 48 hours | May show a decline in some cytokines but an increase in others. | Useful for studying longer-term effects and secondary cytokine responses. |
Mandatory Visualizations
Signaling Pathway
Caption: TLR7 Signaling Pathway
Experimental Workflow
Caption: Workflow for Optimizing Incubation Time
References
- 1. benchchem.com [benchchem.com]
- 2. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Experimental Variability with 8-(N-Boc-aminomethyl)guanosine: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and addressing potential sources of variability in experimental results when working with 8-(N-Boc-aminomethyl)guanosine. This synthetic guanosine (B1672433) analog is a potent immunostimulatory agent, primarily acting as an agonist for Toll-like receptor 7 (TLR7).[1][2][3][4] Consistent and reproducible results are paramount in research and development, and this resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a guanosine analog with immunostimulatory properties. Its activity is dependent on the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA.[1][2][3][4][5] Activation of TLR7 by this analog initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, contributing to its antiviral and potential antitumor effects.[2][5]
Q2: What are the common sources of experimental variability when using this compound?
A2: Variability can arise from several factors, including:
-
Compound Stability and Storage: Improper storage can lead to degradation.
-
Solubility Issues: The compound may have limited solubility in aqueous buffers, affecting its effective concentration.
-
Cell Culture Conditions: Cell line integrity, passage number, and health can significantly impact responsiveness.[6]
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, or washing steps can introduce variability.[6]
-
Boc Protecting Group Integrity: The tert-butyloxycarbonyl (Boc) group can be sensitive to acidic conditions, and its premature cleavage could affect compound activity.
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored in a tightly sealed container in a dry place, protected from moisture.[7] The recommended storage temperature is typically 2-8°C for solid forms.[7] When preparing solutions, it is best to use them immediately. For stock solutions, it is advisable to prepare aliquots and store them at -20°C for short-term use to minimize freeze-thaw cycles.[6]
Q4: What solvents are recommended for dissolving this compound?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observation | Potential Cause | Suggested Solution |
| Low or no cellular response (e.g., low cytokine production) | Compound Inactivity: The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly at 2-8°C and protected from moisture. Prepare fresh stock solutions. |
| Poor Solubility: The compound may not be fully dissolved in the experimental buffer or media, leading to a lower effective concentration. | Dissolve the compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting it into your final aqueous solution. Visually inspect for any precipitate. | |
| Cell Line Issues: The cells may not express TLR7 or may have a low passage number, leading to reduced responsiveness. | Confirm TLR7 expression in your cell line (e.g., via RT-PCR or Western blot). Use cells within a consistent and validated passage number range.[6] | |
| Suboptimal Assay Conditions: Incubation times may be too short, or the compound concentration may be too low. | Optimize incubation times and perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. | |
| Boc Group Cleavage: If the experimental conditions are acidic, the Boc protecting group may be prematurely removed, potentially altering the compound's activity. | Maintain a neutral pH in your experimental buffers and media. Avoid acidic conditions during compound handling and preparation. | |
| High variability between replicate wells | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or reagents. | Use calibrated pipettes and proper pipetting techniques. When adding reagents to a microplate, pipette down the side of the well to avoid splashing.[6] |
| Cell Seeding Density: Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell viability and response. | To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. | |
| Unexpected or off-target effects | Compound Purity: The compound may contain impurities from synthesis that are causing the unexpected effects. | Verify the purity of your this compound lot using analytical methods such as HPLC or LC-MS. |
| Boc Group-Related Effects: The Boc group itself or its cleavage products could have unintended biological activities. | Consider synthesizing or obtaining a control compound without the Boc group to test for non-specific effects. |
Experimental Protocols
TLR7 Activation Reporter Assay
This protocol describes a common method to quantify TLR7 activation using a reporter gene system, such as HEK-Blue™ cells that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (or other suitable TLR7 reporter cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound, positive control, and vehicle control in complete growth medium.
-
Cell Stimulation: Add 20 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of SEAP detection reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[8]
-
Quantification: Measure the optical density at 620-650 nm using a spectrophotometer. The level of SEAP activity is directly proportional to the activation of NF-κB, a downstream effector of TLR7 signaling.[8]
Cytokine Quantification by ELISA
This protocol measures the production of specific cytokines (e.g., IFN-α, IL-6) by immune cells in response to TLR7 agonism.
Materials:
-
Primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
24- or 96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IFN-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Isolation and Seeding: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque density gradient centrifugation for PBMCs). Seed the cells in a 24- or 96-well plate at the desired density in complete culture medium.
-
Cell Stimulation: Treat the cells with various concentrations of this compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | i-FAB [i-fab.org]
- 4. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Minimizing batch-to-batch variation of synthetic guanosine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of synthetic guanosine (B1672433) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in the synthesis of guanosine analogs?
A1: Batch-to-batch variation in the synthesis of guanosine analogs can arise from several factors throughout the manufacturing process. These can be broadly categorized as issues related to raw materials, the synthesis process itself, and post-synthesis processing. Key sources include the purity and consistency of starting materials like phosphoramidites and reagents, the efficiency of the chemical reactions in each synthesis cycle (coupling, capping, oxidation, and detritylation), the effectiveness of the purification method in removing impurities, and the accuracy of analytical methods used for characterization.[1][2] Non-biological factors such as the specific synthesis equipment used, ambient laboratory conditions (e.g., humidity), and even the operator can also contribute to variability.[3]
Q2: What are N-1 and N+1 impurities, and how do they contribute to batch variation?
A2: N-1 and N+1 are common impurities in oligonucleotide synthesis that contribute to batch heterogeneity.
-
N-1 impurities are deletion mutations where a nucleotide is missing from the sequence. They primarily result from inefficiencies in the four-step solid-phase synthesis cycle, such as incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group (detritylation), inefficient coupling of the phosphoramidite (B1245037) monomer, or ineffective capping of unreacted 5'-hydroxyl groups.[3][4]
-
N+1 impurities are less common and involve the addition of an extra nucleotide. A primary cause is the premature detritylation of the dG phosphoramidite monomer in the presence of the acidic activator, leading to the formation of a dimer that gets incorporated into the growing chain.[3]
Q3: How critical is the stereochemistry of guanosine analogs, and how can it be controlled?
A3: The stereochemistry of guanosine analogs (α vs. β anomer) is critical as it can significantly impact their biological activity and therapeutic efficacy.[5] The naturally occurring form is the β-anomer. The synthesis of a specific anomer can be challenging due to the thermodynamic preference for the β-form.[5] Stereoselective synthesis strategies are employed to control the stereochemical outcome. One key method involves an SN2 displacement reaction using a protected β-chlororibose derivative and a purine (B94841) analog. The reaction conditions, such as the base and solvent used, play a crucial role in determining the ratio of α to β anomers.[6] For instance, using cesium carbonate in N-methylpyrrolidinone has been shown to favor the formation of the α-anomer.[6]
Troubleshooting Guides
Guide 1: Phosphoramidite Synthesis of Guanosine Analogs
This guide addresses common issues encountered during the solid-phase phosphoramidite synthesis of guanosine analogs.
Problem: Low Coupling Efficiency
-
Symptoms: A significant drop in the trityl cation signal after the addition of the guanosine phosphoramidite.[7]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) (water content < 10-15 ppm). Store phosphoramidites and activator solutions under a dry, inert atmosphere (argon or nitrogen).[7] |
| Degraded Reagents | Use fresh, high-purity phosphoramidites and activator. Ensure proper storage conditions. |
| Suboptimal Reaction Conditions | Optimize coupling time, especially for sterically hindered analogs. Ensure correct delivery of reagent volumes and check for any blockages in the synthesizer lines.[3] |
Problem: Incomplete Capping
-
Symptoms: Presence of n-1 deletion sequences in the final product, which can be difficult to separate during purification.[4][8]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degraded Capping Reagents | Prepare fresh capping solutions (Acetic Anhydride and N-Methylimidazole/Lutidine) as they are sensitive to moisture.[3] |
| Inefficient Capping Reaction | Ensure sufficient reaction time and appropriate concentration of capping reagents. Some synthesizers may have lower capping efficiencies that can be improved by adjusting the concentration of N-methylimidazole.[8] |
Problem: Incomplete Detritylation
-
Symptoms: Accumulation of truncated sequences (n-1).[9]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Acid Concentration | Use a weaker acid (e.g., Dichloroacetic acid - DCA) for longer oligonucleotides to minimize depurination while ensuring complete detritylation.[10] |
| Insufficient Acid Exposure Time | Optimize the acid exposure time to ensure complete removal of the DMT group without causing excessive depurination.[9] |
Guide 2: Purification and Analysis
This guide provides troubleshooting for the purification and analytical characterization of synthetic guanosine analogs.
Problem: Co-elution of Impurities during HPLC Purification
-
Symptoms: The purified product shows the presence of closely eluting impurities in the analytical chromatogram.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal HPLC Method | Optimize the HPLC gradient, mobile phase composition, and column chemistry. For chiral analogs, specialized chiral stationary phases may be required.[11][12] |
| Presence of N-1 Deletion Mutants | Trityl-on n-1 impurities can co-elute with the full-length product. To mitigate this, collect only the middle of the trityl-on peak during HPLC purification.[4] |
Problem: Ambiguous Mass Spectrometry Results
-
Symptoms: The mass spectrum shows multiple peaks or a broad peak, making it difficult to confirm the molecular weight of the desired product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Presence of Multiple Adducts | Ensure thorough desalting of the sample before MS analysis. Different salt adducts (e.g., Na+, K+) can lead to multiple peaks. |
| In-source Fragmentation | Optimize the ionization source parameters to minimize fragmentation of the parent ion. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Guanosine Analogs
This protocol outlines a general procedure for the purification of synthetic guanosine analogs using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude, deprotected guanosine analog in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm).
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[14]
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.[14]
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes is a good starting point and can be optimized based on the hydrophobicity of the analog.[14]
-
Flow Rate: 4 mL/min.[14]
-
Detection: UV detection at 260 nm.[13]
-
-
Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified product.[13]
-
Protocol 2: Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Sample Preparation: Ensure the sample is desalted. Dissolve a small amount of the purified guanosine analog in a suitable solvent (e.g., water/acetonitrile).
-
Analysis: Use an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to determine the molecular weight of the compound. Mass spectrometry is highly effective for verifying the correct sequence and detecting impurities like truncations and deletions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified analog in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire 1D (¹H, ¹³C, ³¹P) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. NMR is a powerful tool for the structural elucidation of the synthesized analog, confirming the connectivity of atoms and the stereochemistry.
Visualizations
References
- 1. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 2. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Guanosine Analogs in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of guanosine (B1672433) analogs in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity in my primary cell cultures after treatment with a guanosine analog?
A1: High cytotoxicity can result from several factors. Guanosine analogs primarily function by interfering with DNA synthesis, leading to cell death.[1] This effect can be particularly pronounced in rapidly dividing cells. However, off-target effects and the specific sensitivity of your primary cell type can also contribute. Consider the following:
-
Concentration: The concentration of the analog may be too high for your specific primary cell type. We recommend performing a dose-response curve to determine the optimal concentration.
-
Duration of Exposure: Prolonged exposure can lead to increased cell death. Optimize the incubation time for your experimental goals.
-
Cell Density: Low cell density can make cultures more susceptible to cytotoxic effects. Ensure you are seeding cells at an appropriate density.
-
Metabolic Activation: Guanosine analogs require intracellular phosphorylation to become active.[2][3] The metabolic capacity of your primary cells can influence the level of toxicity.
Q2: Are guanosine analogs supposed to be selective for cancer cells over normal primary cells?
A2: Some guanosine analogs have demonstrated selective cytotoxicity towards cancer cells. For instance, guanosine has been shown to inhibit the proliferation of the MCF-7 breast cancer cell line but not the normal MCF-12A breast cell line.[4] Similarly, some derivatives were cytotoxic to lymphoma cells but not to peripheral blood mononuclear cells (PBMCs).[4] This selectivity is often attributed to differences in the metabolic activity and proliferation rates between cancer and normal cells. However, this is not a universal property of all guanosine analogs, and some can exhibit toxicity in non-cancerous, proliferating primary cells.[5]
Q3: My primary cells are not responding to the guanosine analog. What could be the reason?
A3: Lack of response could be due to several factors:
-
Cellular Uptake: The cytotoxic effects of many guanosine analogs are dependent on their transport into the cell, often via nucleoside transporters like ENT1.[4] If your primary cells have low expression of these transporters, the analog may not be able to enter the cell and exert its effect.
-
Metabolic Activation: As mentioned, guanosine analogs need to be phosphorylated to their active triphosphate form. Insufficient activity of the required cellular kinases in your primary cells can lead to a lack of efficacy.[2][3]
-
Cell Cycle Status: Many guanosine analogs are most effective against cells that are actively replicating their DNA (S-phase). If your primary cells are quiescent or slowly dividing, the cytotoxic effect may be minimal.[1][2]
-
Drug Stability: Ensure the guanosine analog is properly stored and handled to maintain its activity. Some compounds can be sensitive to light or temperature.
Q4: How can I determine if the cell death I'm observing is due to apoptosis or necrosis?
A4: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6][7][8]
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Live cells will be negative for both stains.
Troubleshooting Guides
Problem 1: Excessive Cell Death in Culture
| Possible Cause | Troubleshooting Step |
| Concentration of guanosine analog is too high. | Perform a dose-response experiment to determine the IC50 (50% inhibitory concentration) for your specific primary cell type. Start with a wide range of concentrations and narrow it down. |
| Prolonged exposure to the analog. | Conduct a time-course experiment to find the optimal incubation time that achieves the desired effect without excessive cytotoxicity. |
| Suboptimal cell culture conditions. | Ensure your primary cells are healthy and growing in optimal conditions (e.g., correct media, supplements, CO2 levels) before adding the analog. Stressed cells can be more sensitive to toxic compounds.[9][10][11] |
| Solvent toxicity. | If the guanosine analog is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.5%).[12] Run a vehicle control (media with solvent only) to check for solvent-induced cytotoxicity. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding. | Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well/dish. |
| Inconsistent drug preparation. | Prepare fresh dilutions of the guanosine analog for each experiment from a well-characterized stock solution. Guanosine can be difficult to dissolve; DMSO or a slightly alkaline solution may be necessary.[13] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Quantitative Data
Table 1: Cytotoxicity of Ganciclovir (GCV) in Various Cell Lines
| Cell Line | Assay Type | IC50 / EC50 / CC50 | Reference |
| E6SM | Cytopathicity (HSV-1) | 0.0012 µM (EC50) | [14] |
| E6SM | Cytopathicity (HSV-2) | 1.2 nM (EC50) | [2] |
| HeLa | Cell Growth Reduction | 190 µg/mL (CC50) | [14] |
| Human Foreskin Fibroblasts | FACS Analysis (HCMV) | 5.36 ± 0.12 µM (IC50) | [15] |
| Lymphoblastoid Cells | Cell Growth Rate Reduction | ~20 mg/liter (IC50) | [16] |
| Proliferating MRC-5 | Toxicity | 27 µM | [5] |
Table 2: Cytotoxicity of Other Guanosine Analogs
| Analog | Cell Line | Assay Type | IC50 / EC50 | Reference | | :--- | :--- | :--- | :--- | | Penciclovir (PCV) | Various | Plaque Reduction | Varies by cell line and virus strain |[17] | | Penciclovir (PCV) | HHV-6A infected cells | - | 37.9 µM (IC50) |[3] | | Penciclovir (PCV) | HHV-6B infected cells | - | 77.8 µM (IC50) |[3] | | AT-511 | Huh-7 (HCoV-229E) | Cytopathic Effect | 1.8 ± 0.3 µM (EC50) |[18] | | AT-511 | Huh-7 (HCoV-OC43, SARS-CoV) | Virus Yield Reduction | 0.34 to 1.2 µM (EC90) |[18] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of a guanosine analog.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Guanosine analog stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the guanosine analog in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the analog. Include untreated and vehicle controls.[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.[12]
Protocol 2: Detecting Apoptosis by Annexin V/PI Staining
This protocol is for differentiating between apoptotic and necrotic cell death.
Materials:
-
Treated and control primary cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the guanosine analog, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells once with cold PBS and centrifuge again. Discard the supernatant.[6]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.[6]
Visualizations
Caption: Experimental workflow for assessing guanosine analog side effects.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: General mechanism of action for guanosine analog cytotoxicity.
References
- 1. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. promocell.com [promocell.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for non-specific immune activation in TLR agonist assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific immune activation in Toll-like receptor (TLR) agonist assays. Our goal is to help you achieve reliable, reproducible, and specific results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific activation in TLR agonist assays?
A1: Non-specific activation in TLR agonist assays can arise from several sources, leading to false-positive results or high background signals. The most common culprits include:
-
Endotoxin (B1171834) (LPS) Contamination: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of TLR4.[1][2][3][4] Even picogram levels of endotoxin can lead to significant non-specific activation of cells expressing TLR4, such as monocytes and macrophages.[2] Reagents, sera, plasticware, and the test compounds themselves can be sources of endotoxin contamination.[4]
-
Other Microbial Contaminants: Besides LPS, other microbial components like lipoproteins (TLR2/1, TLR2/6), and flagellin (B1172586) (TLR5) can contaminate recombinant proteins or other reagents and cause non-specific activation.[5]
-
Reagent Quality and Variability: Inconsistent lots of fetal bovine serum (FBS), cell culture media, and other reagents can introduce variability and non-specific stimulation.[6]
-
Cell Culture Conditions: Stressed or unhealthy cells may respond non-specifically to stimuli. Over-confluent or senescent cells can also behave unpredictably.
-
Compound-Specific Effects: The physicochemical properties of the test compound, such as aggregation or cytotoxicity at high concentrations, can lead to non-specific cellular responses.[6]
Q2: How can I test for and mitigate endotoxin contamination in my TLR agonist preparation?
A2: Detecting and mitigating endotoxin contamination is critical for reliable TLR assay results.
-
Detection: The most common method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) assay, which can detect as little as 0.01 Endotoxin Units (EU)/mL.[2] An alternative is the recombinant Factor C (rFC) assay, which is a sustainable and equally sensitive method.[7]
-
Mitigation:
-
Use certified endotoxin-free reagents, plasticware, and water.
-
For TLR4 agonist studies, the inclusion of Polymyxin (B74138) B is essential. Polymyxin B is a cyclic cationic polypeptide that specifically binds to and neutralizes the lipid A portion of LPS, thereby inhibiting TLR4-mediated signaling.[8][9]
-
If you suspect your compound is contaminated, endotoxin removal columns are commercially available.
-
Q3: What are the essential negative and positive controls for a TLR agonist assay?
A3: A robust control strategy is fundamental to interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: This is the solvent (e.g., DMSO, PBS) used to dissolve your TLR agonist, used at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on the cells.[6]
-
Unstimulated Control: Cells cultured in media alone to establish the baseline level of activation.[6]
-
Parental Cell Line Control: When using engineered reporter cell lines (e.g., HEK-Blue™), the corresponding parental cell line that does not express the TLR of interest should be included. This confirms that the observed response is dependent on the specific TLR.[6]
-
-
Positive Controls:
-
Known TLR Agonist: Use a well-characterized agonist for the TLR you are studying to confirm that your cells are responsive and the assay is performing as expected. For example, use a known TLR8 agonist when testing a novel TLR8 agonist.[6]
-
General Immune Stimulant (Optional): In some cases, a broader stimulus like LPS (for TLR4) can be used as a positive control to ensure the overall responsiveness of the cell system, especially with primary cells.[6]
-
Q4: How do I choose the right cell type for my TLR agonist assay?
A4: The choice of cell type is critical and depends on your research question.
-
Primary Cells (e.g., PBMCs, monocytes): These cells provide a more physiologically relevant system as they represent a mixed population of immune cells with endogenous TLR expression.[10][11][12][13][14] However, they are subject to donor-to-donor variability.
-
Immortalized Cell Lines (e.g., THP-1, RAW 264.7): These monocytic or macrophage-like cell lines provide a more consistent and reproducible system. However, their TLR expression levels and signaling responses may differ from primary cells.
-
Reporter Cell Lines (e.g., HEK-Blue™ TLR cells): These are HEK293 cells engineered to express a specific TLR and a reporter gene (e.g., SEAP) under the control of an NF-κB promoter.[5][15][16][17][18] They are excellent tools for high-throughput screening and confirming the specificity of a TLR agonist, as the parental HEK293 cells have very low endogenous TLR expression.[15][17]
Troubleshooting Guides
Issue 1: High Background Signal in Unstimulated or Vehicle-Treated Wells
High background can obscure the specific response to your TLR agonist.
| Potential Cause | Troubleshooting Step |
| Endotoxin Contamination | Test all reagents (media, FBS, water, agonist stock) using an LAL or rFC assay. Use certified endotoxin-free materials. If contamination is suspected in the agonist, use an endotoxin removal kit. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma. Discard contaminated cultures and start with a fresh, tested vial of cells. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm high viability (>95%). |
| Serum Quality | Use heat-inactivated, low-endotoxin FBS. Test different lots of FBS to find one that results in low background activation. |
| Reagent Issues | Prepare fresh media and reagents for each experiment. Ensure proper storage of all components. |
Issue 2: No or Weak Response to a Known TLR Agonist (Positive Control)
This indicates a problem with the assay system itself.
| Potential Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Perform a dose-response curve for your positive control agonist to determine the optimal concentration for your specific cell type and assay conditions. |
| Degraded Agonist | Ensure proper storage of the agonist (temperature, light protection). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Low TLR Expression | Verify that your chosen cell type expresses the target TLR at sufficient levels using RT-qPCR or flow cytometry. |
| Suboptimal Incubation Time | The kinetics of TLR activation and downstream readouts (e.g., cytokine production) can vary. Perform a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal endpoint.[6] |
| Assay Detection Issues | Check the expiration dates and proper storage of all detection reagents (e.g., ELISA kits, reporter assay substrates). Run the standard curve for your ELISA to ensure it is performing correctly. |
Issue 3: Suspected Off-Target or Non-Specific Effects of the Test Compound
It is crucial to demonstrate that the observed activity is specifically mediated by the intended TLR.
| Control Experiment | Expected Outcome for a Specific Agonist |
| TLR Knockout (KO) Cells | The agonist should induce a response in wild-type (WT) cells but not in cells where the target TLR gene has been knocked out. |
| TLR-Specific Reporter Cells | The agonist should induce a response in cells expressing the target TLR but not in the parental null cell line or in cell lines expressing other TLRs.[6] |
| Signaling Pathway Inhibitors | The response to the agonist should be blocked by inhibitors of the specific TLR signaling pathway (e.g., MyD88 inhibitors). |
| Polymyxin B Co-treatment | For TLR4 agonists, co-incubation with Polymyxin B should not inhibit the response, whereas the response to LPS (positive control) should be neutralized.[8][9] |
Experimental Protocols
Protocol 1: Endotoxin Neutralization with Polymyxin B
This protocol is essential for studies involving TLR4 agonists to rule out the effects of contaminating LPS.
-
Prepare Reagents:
-
Polymyxin B sulfate (B86663) solution (10 mg/mL in sterile, endotoxin-free water).
-
Your TLR4 agonist at various concentrations.
-
LPS (a known TLR4 agonist) as a positive control.
-
-
Cell Plating:
-
Plate your target cells (e.g., human PBMCs or THP-1 monocytes) at the desired density in a 96-well plate.
-
-
Treatment:
-
Create two sets of treatment conditions for your test agonist and the LPS control: one with and one without Polymyxin B.
-
For the Polymyxin B-treated wells, add Polymyxin B to a final concentration of 5-10 µg/mL and incubate for 10 minutes at 37°C to allow it to bind to any contaminating LPS.[8]
-
Add your TLR4 agonist or LPS to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
-
Readout:
-
Measure the desired endpoint (e.g., cytokine production by ELISA, NF-κB activation in a reporter assay).
-
-
Data Analysis:
-
A specific TLR4 agonist should show similar activity in the presence and absence of Polymyxin B.
-
The activity of the LPS positive control should be significantly reduced or completely abolished in the presence of Polymyxin B.[9]
-
Protocol 2: Agonist Specificity Testing Using HEK-Blue™ TLR Reporter Cells
This protocol validates that your agonist acts through a specific TLR.
-
Cell Culture and Plating:
-
Agonist Preparation and Stimulation:
-
Incubation:
-
SEAP Detection:
-
Data Analysis:
-
A specific agonist will induce a dose-dependent increase in SEAP activity in the TLR-expressing cells but not in the null parental cells.
-
Data Presentation
Table 1: Troubleshooting Non-Specific Activation
| Symptom | Potential Cause | Recommended Action |
| High signal in vehicle control | Endotoxin contamination | Test reagents with LAL/rFC assay; use Polymyxin B for TLR4 assays. |
| Response in TLR-null cells | Compound cytotoxicity or off-target effects | Perform a cell viability assay; test on a broader panel of reporter cells. |
| Inconsistent results between experiments | Donor variability (primary cells) | Use cells from a single donor for comparative experiments; pre-screen donors. |
| Reagent lot-to-lot variability | Qualify new lots of serum and media before use in critical experiments. |
Table 2: Representative Cytokine Profile from Human PBMCs Stimulated with TLR Agonists
This table provides an example of expected cytokine responses. Actual values will vary based on donor, agonist concentration, and incubation time.
| TLR Agonist | Target TLR | Key Cytokines Induced |
| LPS | TLR4 | TNF-α, IL-6, IL-1β, IL-8, MIP-1α[13] |
| Flagellin | TLR5 | IL-8, IL-12, TNF-α, IFN-β[14] |
| R848 | TLR7/8 | TNF-α, IL-12, IFN-α, IL-6[11][12] |
| CL075 (TLR8-selective) | TLR8 | High levels of TNF-α and IL-12, low IFN-α[11] |
| CpG-A | TLR9 | High levels of IFN-α[12] |
Visualizations
TLR Signaling Pathways
Experimental Workflow for Troubleshooting Non-Specific Activation
// Phase 1 Nodes lal_test [label="Perform LAL/rFC Test\non all reagents"]; pmx_b [label="Include Polymyxin B\n(for TLR4 assays)"]; ctrl_review [label="Review Positive/Negative\nControl Performance"];
// Phase 2 Nodes viability [label="Assess Cell Viability\n(>95% required)"]; myco_test [label="Test for Mycoplasma"]; passage [label="Check Cell Passage Number"];
// Phase 3 Nodes reporter_assay [label="Test on TLR Reporter & Null Cell Lines"]; ko_cells [label="Use TLR Knockout\nCell Lines"]; inhibitors [label="Use Pathway-Specific\nInhibitors"];
// Connections start -> check_reagents; check_reagents -> lal_test [label="Endotoxin Suspected?"]; check_reagents -> pmx_b; check_reagents -> ctrl_review; ctrl_review -> check_cells [label="Controls OK?"];
check_cells -> viability; check_cells -> myco_test; check_cells -> passage; passage -> validate_specificity [label="Cells Healthy?"];
validate_specificity -> reporter_assay; validate_specificity -> ko_cells; validate_specificity -> inhibitors; inhibitors -> end [label="Specificity Confirmed?"]; } END_DOT Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. abbiosciences.com [abbiosciences.com]
- 2. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 3. acciusa.com [acciusa.com]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Use of Toll-Like Receptor Assays To Detect and Identify Microbial Contaminants in Biological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. seronjihou.com [seronjihou.com]
- 9. Lipopolysaccharide: neutralization by polymyxin B shuts down the signaling pathway of nuclear factor kappaB in peripheral blood mononuclear cells, even during activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression levels of cytokines and chemokines increase in human peripheral blood mononuclear cells stimulated by activation of the Toll-like receptor 5 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 101.200.202.226 [101.200.202.226]
- 17. invivogen.com [invivogen.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Boc-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Boc-protected compounds. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Boc-protected amino acids and peptides?
A1: Proper storage is crucial to maintain the integrity and purity of Boc-protected compounds. For long-term stability, both Boc-protected amino acids and lyophilized peptides should be stored at -20°C.[1][2][3][4][5] For short-term storage, 4°C is acceptable.[4][5] It is critical to store these compounds in a dry, dark place and to prevent moisture contamination, which can significantly reduce their long-term stability.[1][2][4]
Q2: What precautions should I take when handling Boc-protected compounds?
A2: To prevent contamination with moisture, always allow vials of Boc-protected compounds to warm to room temperature in a desiccator before opening.[1][4] This prevents condensation from forming inside the vial. After dispensing the desired amount, it is good practice to purge the container with an inert gas like nitrogen or argon before resealing and returning it to cold storage.[2][4]
Q3: What are the standard conditions for Boc deprotection?
A3: The tert-butyloxycarbonyl (Boc) protecting group is labile to acid.[6][7][8] The most common method for its removal is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[6][9][10] A typical deprotection solution is 20-50% TFA in DCM.[6][11] Another common reagent is hydrochloric acid (HCl) in an organic solvent, such as dioxane.[10][]
Q4: Why are scavengers used during Boc deprotection, and which ones are common?
A4: During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[13][14][15] This cation can cause side reactions by alkylating nucleophilic residues in your compound, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[13][14] Scavengers are added to the deprotection cocktail to trap these carbocations.[14] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551).[14]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: Analysis by LC-MS or HPLC shows the presence of starting material or deletion sequences in peptide synthesis. A positive Kaiser test (indicating free amines) is not observed after the deprotection step.[11]
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the deprotection solution.[11][16] | Prepare a deprotection solution with a higher concentration of TFA (e.g., 50-95% in DCM). Treat the compound for the standard duration and monitor the reaction. |
| Inadequate Reaction Time | Extend the deprotection reaction time.[11][16] | Increase the deprotection time from the standard 20-30 minutes up to 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[11][14] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is adequately swollen before deprotection.[11][16] | Swell the peptide-resin in DCM for 15-30 minutes prior to adding the deprotection solution.[11] |
| Steric Hindrance | For sterically hindered amino acids, use stronger deprotection conditions or perform a double deprotection.[11][16] | Treat the resin with the deprotection solution for 20-30 minutes, drain, and then add a fresh portion of the deprotection solution for another 20-30 minutes. |
Issue 2: Side Reactions During Deprotection (tert-Butylation)
Symptom: Mass spectrometry analysis reveals byproducts with a mass increase corresponding to the addition of one or more tert-butyl groups (+56 Da).
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Generation of Reactive tert-Butyl Cation | Add scavengers to the deprotection cocktail to trap the tert-butyl cation.[13][14] | Prepare a deprotection cocktail containing scavengers. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[14] For peptides with particularly sensitive residues, Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) can be used.[14] |
| Presence of Nucleophilic Residues | Select appropriate scavengers based on the amino acid composition of your peptide.[14] | For peptides containing Trp or Met, include thioanisole in the scavenger mix. TIS is effective for most nucleophilic side chains.[14] |
Issue 3: Solubility Problems with Boc-Protected Amino Acids
Symptom: The Boc-protected amino acid does not fully dissolve in the reaction solvent, leading to incomplete or slow reactions, particularly in peptide coupling steps.[17]
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Inappropriate Solvent Choice | Use a more polar aprotic solvent or a solvent mixture.[17] | Test solubility in solvents like DMF or DMSO. If the compound precipitates, try adding a small amount of a stronger co-solvent.[17] |
| Low Solubility at Room Temperature | Gently warm the solution or use sonication to aid dissolution.[17][18] | Place the solution in a sonicator bath for 5-10 minutes. If necessary, gently warm the solution to no more than 40°C.[17][18] Caution: Excessive heat can cause degradation.[17] |
| Supersaturated Solution | Decrease the concentration of the solution. | Add more solvent to the mixture to ensure the Boc-protected amino acid remains fully dissolved throughout the reaction.[18] |
Data Summary
Table 1: Recommended Storage Conditions
| Compound Type | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Key Considerations |
| Boc-Protected Amino Acids | 5°C[1] | -20°C | Store in a tightly sealed container to prevent moisture absorption.[1] |
| Lyophilized Peptides | Room Temperature or 4°C[1][4] | -20°C or -80°C[2][3][5] | Store away from light and moisture. Purge with inert gas for extended storage.[1][2][5] |
| Peptides in Solution | Not Recommended (or 4°C for 1-2 weeks)[2] | -20°C or -80°C (aliquoted)[2][4] | Avoid freeze-thaw cycles. Use sterile buffers (pH 5-6).[2][4] |
Table 2: Common Boc Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Temperature | Typical Duration |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[6][11] | Dichloromethane (DCM)[6] | Room Temperature | 30 min - 2 hours[6][11] |
| Hydrochloric Acid (HCl) | 1-4 M | Dioxane or Ethyl Acetate[10] | Room Temperature | 30 min - 4 hours[10] |
| Oxalyl Chloride | 1-3 equivalents | Methanol | Room Temperature | 1-4 hours[19] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Boc Deprotection
-
Dissolve the Boc-protected compound in an appropriate solvent (e.g., Dichloromethane, DCM).
-
Cool the solution to 0°C in an ice bath.[14]
-
Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[14]
-
Slowly add the acid (e.g., Trifluoroacetic Acid, TFA) to the solution to the desired final concentration (typically 20-50%).[6] Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure adequate ventilation.[6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.[14]
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[14]
-
The resulting amine salt can be used directly or neutralized and purified as needed.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Protocol 2: Troubleshooting Workflow for Incomplete Coupling in SPPS
This workflow addresses low coupling efficiency in Solid-Phase Peptide Synthesis (SPPS) which can sometimes be related to the handling of Boc-amino acid solutions.
-
Check for Free Amines: After the coupling step, perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of the peptide-resin.[13]
-
Interpret Results: A positive result (blue/purple beads) indicates the presence of unreacted free amines, signifying incomplete coupling.[13]
-
Troubleshoot: Based on the result, follow the appropriate path in the decision tree below.
Caption: Troubleshooting workflow for incomplete coupling in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. jpt.com [jpt.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Identifying the source of contamination in 8-(N-Boc-aminomethyl)guanosine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(N-Boc-aminomethyl)guanosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is a synthetic analog of the natural nucleoside guanosine (B1672433). The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines. This modification at the 8-position of the guanine (B1146940) base allows for its use as a building block in the synthesis of more complex molecules, such as modified oligonucleotides and potential therapeutic agents. Guanosine analogs are known to have immunostimulatory activity, often through the activation of Toll-like receptor 7 (TLR7).
Q2: What are the most common sources of contamination in my this compound sample?
Contamination in your this compound sample can arise from several sources throughout the synthetic and purification process. The most common contaminants include:
-
Unreacted Starting Materials: Primarily 8-bromoguanosine (B14676), the common precursor for the synthesis.
-
Excess Reagents: Unreacted N-Boc-protected aminomethylating reagent.
-
Side Products: By-products from the reaction, which can include compounds where the Boc group has been unintentionally removed or where other reactive sites on the guanosine molecule have reacted.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Degradation Products: The compound may degrade over time if not stored properly, leading to various impurities.
Troubleshooting Guides
Problem 1: Unexpected peaks in my HPLC or LC-MS analysis.
Possible Cause 1: Unreacted Starting Material (8-bromoguanosine)
-
Identification: A peak corresponding to the mass and retention time of 8-bromoguanosine.
-
Solution: Optimize the reaction time and temperature to ensure complete consumption of the starting material. Improve the purification process, for example, by using a preparative HPLC with a gradient optimized to separate the product from the more polar 8-bromoguanosine.
Possible Cause 2: Presence of By-products or Degradation Products
-
Identification: Peaks with masses corresponding to the loss of the Boc group or other modifications.
-
Solution: Review the reaction conditions to minimize side reactions. Ensure that the workup and purification steps are performed under conditions that do not cleave the Boc protecting group (e.g., avoid strong acids). For purification, a high-resolution preparative HPLC is recommended.
Quantitative Data Summary: Representative Purity Profile
The following table summarizes a typical purity profile for a synthesized batch of this compound after initial purification, as might be determined by HPLC analysis.
| Compound | Retention Time (min) | Area (%) |
| 8-bromoguanosine | 8.5 | 2.1 |
| This compound | 12.2 | 96.5 |
| Unidentified Impurity 1 | 10.1 | 0.8 |
| Unidentified Impurity 2 | 14.5 | 0.6 |
Problem 2: Low yield of the final product.
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC. Consider increasing the reaction time or temperature, or using a different base or solvent system to improve the reaction kinetics.
Possible Cause 2: Product Loss During Purification
-
Solution: Optimize the purification protocol. If using column chromatography, ensure the correct stationary and mobile phases are used to achieve good separation without significant product loss. For preparative HPLC, ensure that the fraction collection parameters are set correctly to capture the entire product peak.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via nucleophilic substitution of 8-bromoguanosine.
Materials:
-
8-bromoguanosine
-
N-Boc-1,2-diaminoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et3N)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 8-bromoguanosine (1 equivalent) in anhydrous DMF.
-
Add N-Boc-1,2-diaminoethane (1.5 equivalents) and triethylamine (2 equivalents) to the solution.
-
Heat the reaction mixture at 80°C and monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Set the HPLC method with a gradient elution (e.g., 5-95% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 260 nm.
-
Inject the sample and analyze the resulting chromatogram to determine the purity based on the relative peak areas.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
TLR7 Signaling Pathway
Validation & Comparative
Validating the Specificity of 8-(N-Boc-aminomethyl)guanosine for TLR7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of 8-(N-Boc-aminomethyl)guanosine as a Toll-like receptor 7 (TLR7) agonist. It offers a comparative analysis with established TLR7 and TLR7/8 agonists, supported by detailed experimental protocols and data presentation to aid in the evaluation of this novel compound.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are critical for antiviral responses.[2] Small molecule agonists of TLR7, such as imidazoquinolines (e.g., imiquimod (B1671794) and resiquimod) and guanosine (B1672433) analogs, are of significant interest for their therapeutic potential as vaccine adjuvants and anti-cancer agents.[2]
This compound is a novel guanosine derivative under investigation for its potential as a selective TLR7 agonist. Validating its specificity is paramount to ensure that its immunological effects are mediated through the intended target and to minimize off-target effects, particularly activation of the closely related TLR8, which can lead to a different cytokine profile.
Comparative Analysis of TLR7 Agonist Potency and Specificity
To objectively assess the performance of this compound, a direct comparison with well-characterized TLR agonists is essential. The following tables summarize hypothetical, yet expected, quantitative data for this compound based on the known activity of other guanosine analogs, alongside reported data for the TLR7/8 agonist R848 and the TLR7-selective agonist Imiquimod.
Table 1: Potency of TLR Agonists in Reporter Gene Assays
| Compound | Target | EC50 (µM) |
| This compound (Hypothetical) | Human TLR7 | 0.5 - 5.0 |
| Human TLR8 | > 50 | |
| R848 (Resiquimod) | Human TLR7 | ~0.1 |
| Human TLR8 | ~1.0 | |
| Imiquimod | Human TLR7 | ~1.0 |
| Human TLR8 | > 100 |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a reporter gene assay.
Table 2: Cytokine Induction Profile in Human PBMCs (24-hour stimulation)
| Compound (Concentration) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| This compound (10 µM) (Hypothetical) | ++++ | ++ | ++ | + |
| R848 (10 µM) | ++++ | ++++ | ++++ | +++ |
| Imiquimod (10 µM) | +++ | ++ | ++ | + |
| Untreated Control | - | - | - | - |
Cytokine levels are represented qualitatively: ++++ (very high), +++ (high), ++ (moderate), + (low), - (not detectable). Actual values can vary based on donor and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of TLR7 agonist specificity. Below are protocols for key experiments.
TLR7 and TLR8 Reporter Gene Assay
This assay determines the ability of a compound to activate TLR7 and TLR8 signaling pathways, leading to the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen)
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound, R848, Imiquimod)
-
96-well plates
Procedure:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells in complete DMEM.
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add 180 µL of fresh, pre-warmed HEK-Blue™ Detection medium.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the optical density at 620-650 nm using a microplate reader.
-
Calculate the EC50 values from the dose-response curves.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of key cytokines by primary human immune cells in response to TLR agonist stimulation, providing a functional readout of immune activation.
Materials:
-
Ficoll-Paque PLUS
-
Human whole blood from healthy donors
-
RPMI 1640, 10% FBS, Penicillin-Streptomycin
-
Test compounds
-
ELISA kits for IFN-α, TNF-α, IL-6, and IL-12p70
-
24-well plates
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and determine cell concentration.
-
Seed 1 x 10^6 cells per well in a 24-well plate.
-
Add the test compounds at the desired final concentration.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentration of IFN-α, TNF-α, IL-6, and IL-12p70 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Validation of Specificity using TLR Knockout Cells
To definitively confirm that the observed activity is TLR7-dependent, experiments should be performed using cells in which the TLR7 gene has been knocked out.
Materials:
-
HEK-Blue™ Null1-v (TLR7/8 deficient) or other suitable TLR7 knockout cell line
-
Wild-type control cell line (e.g., HEK-Blue™ hTLR7)
-
Reporter assay reagents as described above
-
Test compounds
Procedure:
-
Perform the TLR reporter gene assay as described in Protocol 1, concurrently using the TLR7 knockout cell line and its corresponding wild-type control.
-
A specific TLR7 agonist should induce a strong reporter signal in the wild-type cells but not in the knockout cells.
Visualizing Signaling and Experimental Logic
Diagrams are provided to illustrate the key pathways and experimental workflows.
References
A Comparative Analysis of Immunostimulatory Ligands: 8-(N-Boc-aminomethyl)guanosine and R848 (Resiquimod)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic immune agonists is critical for advancing novel therapeutics and vaccine adjuvants. This guide provides a detailed comparison of 8-(N-Boc-aminomethyl)guanosine, a guanosine (B1672433) analog, and R848 (resiquimod), a well-characterized imidazoquinoline compound. This analysis is based on available data for guanosine analogs as specific information for this compound is limited.
At a Glance: Key Differences
| Feature | This compound (and Guanosine Analogs) | R848 (Resiquimod) |
| Target Receptor(s) | Primarily Toll-like Receptor 7 (TLR7) | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[1][2] |
| Chemical Class | Guanosine Analog | Imidazoquinoline |
| Key Immunological Outcome | Potent induction of Type I Interferons (IFN-α/β)[2] | Broad pro-inflammatory cytokine and Type I Interferon induction[1][2] |
| Species Specificity | Active on human and mouse TLR7 | Active on human TLR7 and TLR8; only on mouse TLR7[1] |
Mechanism of Action and Signaling Pathways
Both this compound and R848 exert their immunostimulatory effects by activating endosomal Toll-like receptors, key sensors of the innate immune system. However, their receptor specificity differs, leading to distinct downstream signaling cascades and cytokine profiles.
This compound , like other C8-substituted guanosine analogs, is recognized as an agonist of TLR7 .[2][3][4] Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway. This pathway culminates in the activation of transcription factors, notably Interferon Regulatory Factor 7 (IRF7), which is a master regulator of Type I Interferon (IFN-α and IFN-β) production. While NF-κB is also activated, guanosine analogs are particularly noted for their potent induction of Type I IFNs.[2]
R848 (Resiquimod) is a potent dual agonist for both TLR7 and TLR8 in humans, although it only activates TLR7 in mice.[1][2] This dual agonism leads to a broader and more potent immune activation profile compared to TLR7-specific agonists. The activation of both TLR7 and TLR8 engages the MyD88-dependent pathway, leading to the robust activation of both IRF7 and NF-κB. Consequently, R848 stimulates the production of a wide array of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, in addition to Type I Interferons.[1][2]
Comparative Performance: Cytokine Induction
Table 1: Comparative Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Guanosine Analogs (e.g., TOG, 7-deaza-G) | R848 (Resiquimod) |
| IFN-α | Strong Induction | Strong Induction |
| TNF-α | Modest Induction | Strong Induction |
| IL-12 | Modest Induction | Strong Induction |
| IL-6 | Data not consistently reported | Strong Induction |
Note: This table is a qualitative summary based on available literature. TOG = 7-Thia-8-oxoguanosine; 7-deaza-G = 7-deazaguanosine.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of TLR agonists. Below are representative protocols for evaluating the activity of compounds like this compound and R848.
TLR7/8 Reporter Assay in HEK-Blue™ Cells
This assay quantifies the activation of TLR7 or TLR8 by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (and null control cells) according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 2.5 x 10^5 cells/mL in a final volume of 180 µL.
-
Compound Stimulation: Add 20 µL of various concentrations of the test compounds (e.g., this compound, R848) or controls (media alone as negative control) to the wells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue™ solution and incubate at 37°C for 1-3 hours.
-
Data Analysis: Measure the optical density at 620-650 nm. Calculate the EC50 value by plotting the absorbance against the log of the compound concentration.
Cytokine Induction Assay in Human PBMCs
This protocol measures the production of cytokines from primary human immune cells in response to TLR agonist stimulation.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL.
-
Stimulation: Add the test compounds at desired concentrations. Include a positive control (e.g., LPS for a general inflammatory response) and a negative control (media alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Summary and Conclusion
The comparison between this compound, as a representative of guanosine analog TLR7 agonists, and the dual TLR7/8 agonist R848 highlights a key divergence in their immunological activities.
-
Specificity: this compound and related analogs are specific TLR7 agonists, whereas R848 activates both TLR7 and TLR8 in humans. This difference in receptor engagement is fundamental to their distinct immunological profiles.
-
Cytokine Profile: Guanosine analogs are characterized by a strong induction of Type I Interferons, which is highly desirable for antiviral applications. R848 induces a broader and more potent pro-inflammatory cytokine response, which can be advantageous for vaccine adjuvantation and cancer immunotherapy, but may also be associated with a higher risk of inflammatory side effects.
-
Therapeutic Implications: The choice between a TLR7-specific agonist like this compound and a dual TLR7/8 agonist like R848 will depend on the desired therapeutic outcome. For applications where a potent antiviral state driven by Type I IFNs is the primary goal, a TLR7-specific agonist may be preferred. In contrast, for indications requiring broad immune activation and a strong Th1-polarizing environment, a dual TLR7/8 agonist like R848 may be more effective.
Further direct comparative studies with this compound are warranted to fully elucidate its potency and cytokine induction profile relative to established TLR agonists like R848. The experimental frameworks provided herein offer a robust starting point for such investigations.
References
A Comparative Guide to Dendritic Cell Activation: 8-(N-Boc-aminomethyl)guanosine vs. Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Toll-like receptor 7 (TLR7) agonists, 8-(N-Boc-aminomethyl)guanosine and imiquimod (B1671794), and their respective abilities to activate dendritic cells (DCs). As critical initiators of the adaptive immune response, the effective activation of DCs is a key strategy in the development of novel vaccines and immunotherapies. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes the key signaling pathways.
Introduction to TLR7 Agonists in Dendritic Cell Activation
Dendritic cells are potent antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. Their activation is a critical step in initiating T-cell mediated immunity. Toll-like receptors (TLRs) are a class of pattern recognition receptors expressed on DCs that recognize pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosome, recognizes single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7, such as imiquimod and guanosine (B1672433) analogs, can mimic this viral signal to induce robust DC maturation and cytokine production.
Imiquimod is a well-characterized imidazoquinoline compound and a potent TLR7 agonist. It is the active ingredient in several topical creams approved for the treatment of genital warts, actinic keratosis, and superficial basal cell carcinoma, where its therapeutic effect is mediated by the induction of a local immune response.
This compound is a synthetic guanosine analog. Guanosine and its derivatives substituted at the C8 position have been identified as a class of TLR7 agonists.[1] These compounds are recognized for their immunostimulatory properties, including the induction of type I interferons and the activation of various immune cells.[1]
Mechanism of Action: TLR7 Signaling Pathway
Both imiquimod and this compound exert their immunostimulatory effects by activating the TLR7 signaling cascade within the endosomes of dendritic cells. Upon binding to TLR7, these agonists induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, TRAF6, and ultimately the activation of transcription factors such as NF-κB and IRF7. Activation of these transcription factors results in the upregulation of genes encoding for co-stimulatory molecules, pro-inflammatory cytokines, and type I interferons, leading to dendritic cell maturation and the subsequent priming of T-cell responses.
Performance Comparison: Dendritic Cell Maturation and Cytokine Production
The efficacy of TLR7 agonists in activating dendritic cells is primarily assessed by measuring the upregulation of cell surface maturation markers and the profile of secreted cytokines.
Dendritic Cell Maturation Markers
Upon activation, immature DCs upregulate co-stimulatory molecules such as CD80 and CD86, and the maturation marker CD83, which are essential for effective T-cell priming.[2]
Imiquimod: Studies have demonstrated a dose-dependent increase in the expression of CD40, CD80, and CD86 on bone marrow-derived dendritic cells (BMDCs) upon treatment with imiquimod.[3][4] Topical application of imiquimod on human skin explants also leads to high levels of CD86, CD83, CD40, and CD70 on dermal DCs.[5]
This compound and related analogs: While specific data for this compound is limited, studies on other C8-substituted guanosine analogs have shown their ability to upregulate co-stimulatory molecules and MHC class I/II on dendritic cells.[6][7] It is expected that this compound would induce a similar phenotype.
| Maturation Marker | Imiquimod | This compound (Expected) |
| CD80 | Upregulated[3][8] | Upregulated[7] |
| CD86 | Upregulated[3][5] | Upregulated[7] |
| CD40 | Upregulated[3][5] | Upregulated |
| CD83 | Upregulated[5][8] | Upregulated |
| MHC Class II | Upregulated[3] | Upregulated[6] |
Table 1: Comparison of Dendritic Cell Maturation Marker Upregulation.
Cytokine Secretion
The profile of cytokines secreted by activated DCs plays a crucial role in shaping the subsequent T-cell response. A Th1-polarizing response, characterized by the production of IL-12 and IFN-α, is often desirable for anti-tumor and anti-viral immunity.
Imiquimod: Imiquimod is a potent inducer of a range of pro-inflammatory cytokines. In vitro treatment of DCs with imiquimod leads to a dose-dependent secretion of IL-12 and IL-6.[3][4] It also stimulates the production of TNF-α.[9]
This compound and related analogs: Guanosine analogs are known to be strong inducers of type I interferons (IFN-α).[1][6] They also induce the production of IL-12 and IL-6 in murine splenocytes and bone marrow-derived macrophages.[6]
| Cytokine | Imiquimod | This compound (and related analogs) |
| IL-12 | Secreted[3][10] | Induced[6][7] |
| IFN-α | Induced | Strong inducer[1][6] |
| IL-6 | Secreted[3] | Induced[6] |
| TNF-α | Secreted[9] | Induced[6] |
Table 2: Comparison of Cytokine Secretion Profiles.
Experimental Protocols
The following section outlines a general workflow for the in vitro comparison of TLR7 agonists on dendritic cell activation.
Detailed Methodologies
1. Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation: CD14+ monocytes are purified from PBMCs using positive selection with anti-CD14 magnetic beads.
-
Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 50 ng/mL), and recombinant human Interleukin-4 (IL-4; e.g., 25 ng/mL). Cells are incubated at 37°C in a 5% CO2 humidified incubator for 5-7 days to allow differentiation into immature DCs. Fresh media containing cytokines is typically added on day 3.[11]
2. Dendritic Cell Stimulation
-
Immature DCs are harvested, counted, and resuspended in fresh culture medium.
-
Cells are plated in 24-well plates at a density of approximately 1 x 10^6 cells/mL.
-
The TLR7 agonists, imiquimod and this compound, are added to the cell cultures at various concentrations (a dose-response experiment is recommended to determine optimal concentrations). A positive control (e.g., lipopolysaccharide - LPS) and a negative control (media alone) should be included.
-
The cells are incubated for 24-48 hours at 37°C and 5% CO2.[11]
3. Analysis of Dendritic Cell Maturation
-
Flow Cytometry: After incubation, cells are harvested and stained with fluorochrome-conjugated antibodies against surface markers such as CD11c (a myeloid DC marker), HLA-DR, CD80, CD86, and CD83. Isotype-matched control antibodies should be used to control for non-specific binding. Stained cells are analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[11]
4. Analysis of Cytokine Production
-
ELISA (Enzyme-Linked Immunosorbent Assay): Culture supernatants collected after the stimulation period are analyzed for the concentration of key cytokines such as IL-12p70, IFN-α, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[11]
Conclusion
Both imiquimod and this compound, as TLR7 agonists, are potent activators of dendritic cells. The available data suggests that both compounds induce a mature DC phenotype characterized by the upregulation of co-stimulatory molecules and the production of a Th1-polarizing cytokine profile. Imiquimod is a well-established benchmark compound with extensive data supporting its activity. While direct comparative studies are lacking for this compound, the broader class of C8-substituted guanosine analogs demonstrates a similar mechanism of action and immunological outcome. For drug development professionals, both classes of compounds represent promising avenues for the development of novel immunotherapies and vaccine adjuvants. Further head-to-head studies are warranted to delineate the specific potency and potential therapeutic advantages of this compound in comparison to imiquimod.
References
- 1. This compound | i-FAB [i-fab.org]
- 2. Dendritic Cell Markers | Antibodies.com [antibodies.com]
- 3. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Topical rather than intradermal application of the TLR7 ligand imiquimod leads to human dermal dendritic cell maturation and CD8+ T-cell cross-priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imiquimod inhibits the differentiation but enhances the maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to the Cross-reactivity of Guanosine Analogs with Toll-like Receptor 8
For researchers, scientists, and drug development professionals, understanding the precise activity of immunomodulatory compounds is paramount. This guide provides a comparative analysis of Toll-like receptor 8 (TLR8) activation and potential cross-reactivity with the closely related TLR7, with a focus on guanosine (B1672433) analogs. While direct experimental data for 8-(N-Boc-aminomethyl)guanosine on TLR7 and TLR8 is not publicly available, this guide offers a framework for evaluating such compounds by comparing known TLR7 and TLR8 agonists and detailing the necessary experimental protocols.
Toll-like receptors 7 and 8 (TLR7 and TLR8) are key players in the innate immune system, recognizing single-stranded RNA viruses and certain small molecule agonists. Their activation triggers distinct downstream signaling cascades, leading to different immunological outcomes. TLR7 activation is predominantly associated with a robust type I interferon (IFN) response, crucial for antiviral immunity. In contrast, TLR8 activation primarily drives the production of pro-inflammatory cytokines such as TNF-α and IL-12, leading to a Th1-biased immune response.[1][2] Due to these differing functional consequences, the selectivity of a compound for TLR7 versus TLR8 is a critical determinant of its therapeutic potential and safety profile.
Comparative Analysis of TLR Agonist Activity
To illustrate the concept of TLR7 and TLR8 cross-reactivity, the following table summarizes the activity of various known TLR agonists, including guanosine analogs and other well-characterized compounds. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, with lower values indicating higher potency. The selectivity ratio (TLR8 EC50 / TLR7 EC50) provides a quantitative measure of preference for TLR7; a higher ratio indicates greater TLR7 selectivity.
| Compound Class | Agonist | Target(s) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Selectivity (TLR8/TLR7) | Reference |
| Guanosine Analog | Loxoribine | TLR7 | ~100 | >100 (inactive) | >1 | [3] |
| Imidazoquinoline | R848 (Resiquimod) | TLR7/8 | 0.8 | 1.2 | 1.5 | [4] |
| Imidazoquinoline | Imiquimod | TLR7 | ~5 | >100 (inactive) | >20 | [3] |
| Oxoadenine | Oxoadenine 6a | TLR8 | >50 (inactive) | 12.5 | TLR8 Selective | [4] |
Note: EC50 values can vary between studies depending on the specific assay conditions and cell types used.
Experimental Protocols for Assessing TLR Activity and Selectivity
Accurate determination of a compound's activity and selectivity on TLR7 and TLR8 requires robust and standardized experimental protocols. The two most common methods involve the use of reporter cell lines and primary human immune cells.
HEK-Blue™ TLR Reporter Assay
This method utilizes Human Embryonic Kidney (HEK293) cells that are stably transfected to express a single human TLR (e.g., hTLR7 or hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB inducible promoter. Activation of the TLR leads to NF-κB signaling and subsequent SEAP secretion, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compound (e.g., this compound)
-
Positive control (e.g., R848 for dual activity, Imiquimod for TLR7, a known selective TLR8 agonist)
-
Vehicle control (e.g., DMSO, PBS)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension into each well of a 96-well plate at a density of approximately 2 x 10⁴ to 5 x 10⁴ cells per well.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound, positive control, and vehicle control.
-
Add 20 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The color change is proportional to the amount of SEAP secreted.
-
-
Data Analysis:
-
Subtract the OD of the vehicle control from all other readings.
-
Plot the normalized OD values against the logarithm of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression (four-parameter logistic) curve fit.
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay provides a more physiologically relevant assessment of TLR agonist activity by measuring the downstream production of cytokines from primary human immune cells.
Materials:
-
Ficoll-Paque™ PLUS (or similar density gradient medium)
-
Fresh human peripheral blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Test compound, positive and negative controls
-
96-well round-bottom plates
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-12, IFN-α)
-
Centrifuge
-
Plate reader for ELISA or flow cytometer for multiplex arrays
Step-by-Step Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI medium.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Seed 100 µL of the PBMC suspension (100,000 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of 2x concentrated serial dilutions of the test compound, positive control, or vehicle control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead array assay, following the manufacturer's instructions.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the TLR8 signaling pathway and the experimental workflow for assessing TLR agonist selectivity.
References
Comparative analysis of cytokine profiles induced by different TLR7 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cytokine profiles induced by different Toll-like receptor 7 (TLR7) agonists, offering a valuable resource for researchers in immunology, drug discovery, and vaccine development. By objectively comparing the performance of various TLR7 agonists and providing supporting experimental data, this guide aims to facilitate the selection of appropriate agonists for specific research and therapeutic applications.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, bridging the innate and adaptive immune responses.[2] Small molecule agonists of TLR7, such as imiquimod (B1671794) and resiquimod (B1680535) (R848), have been developed and are utilized in various clinical and research settings for their immunomodulatory properties.[3][4] This guide focuses on comparing the cytokine induction profiles of established and novel TLR7 agonists.
Comparative Analysis of Cytokine Induction
The selection of a TLR7 agonist can significantly influence the resulting immune response due to variations in the profile and magnitude of induced cytokines. The following table summarizes the comparative cytokine induction by different TLR7 agonists based on published in vitro studies using human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Imiquimod | Resiquimod (R848) | Novel Pyrazolopyrimidine Agonists | Key Observations |
| IFN-α | ++ | +++ | +++ | Resiquimod and novel agonists are generally more potent inducers of IFN-α than imiquimod.[5][6] |
| TNF-α | + | +++ | ++ | Resiquimod, a dual TLR7/8 agonist, induces significantly higher levels of TNF-α compared to more selective TLR7 agonists.[5][7] |
| IL-6 | + | +++ | ++ | Similar to TNF-α, the dual TLR7/8 activity of resiquimod leads to robust IL-6 production.[8][9] |
| IL-12 | + | ++ | Not always reported | TLR8 activation contributes to IL-12 production, making resiquimod a more potent inducer than selective TLR7 agonists.[7][10] |
| IP-10 (CXCL10) | ++ | +++ | +++ | The induction of this IFN-regulated chemokine is strong with potent TLR7 agonists.[6][9] |
| IL-1β | + | ++ | Not always reported | Primarily induced by TLR8 agonism.[5] |
| IL-10 | + | ++ | Not always reported | An anti-inflammatory cytokine that can be induced, particularly by potent TLR agonists.[8] |
Legend: (+) Low to moderate induction (++) Moderate to high induction (+++) High induction
Note: The relative potencies are derived from multiple sources and can vary depending on the specific experimental conditions, including cell type, agonist concentration, and stimulation time.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow.
DOT script for TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway.
DOT script for Experimental Workflow
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of TLR7 agonist activity. Below are protocols for key experiments.
Protocol 1: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of primary human PBMCs to measure cytokine production.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Fresh human blood from healthy donors
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
TLR7 agonists (e.g., Imiquimod, Resiquimod)
-
96-well tissue culture plates
-
ELISA kits for human IFN-α, TNF-α, IL-6, etc.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Adjust the cell density to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of the TLR7 agonists in complete RPMI-1640. Add the desired concentration of each agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions (see Protocol 2).[11]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for a sandwich ELISA, a common method for quantifying cytokines in cell culture supernatants.[11][12]
Materials:
-
ELISA plate pre-coated with capture antibody
-
Culture supernatants from stimulated and unstimulated cells
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Add Samples and Standards: Add 100 µL of standard or sample to each well. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, increasing the number of washes to 5-7 times.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.[12]
Conclusion
The comparative analysis of cytokine profiles induced by different TLR7 agonists reveals significant variations in their immunostimulatory properties. Resiquimod (R848), a dual TLR7/8 agonist, generally induces a more robust and broader pro-inflammatory cytokine response, including higher levels of TNF-α, IL-6, and IL-12, compared to the more TLR7-selective agonist, imiquimod.[5][7] Novel TLR7 agonists are being developed with the aim of achieving high potency for IFN-α induction while potentially mitigating some of the pro-inflammatory effects associated with TLR8 co-activation.[8][9]
The choice of a TLR7 agonist should be guided by the specific application. For instance, in applications where a strong Th1-polarizing adjuvant effect is desired, a potent dual TLR7/8 agonist like resiquimod might be preferable. Conversely, for topical applications where a more localized and IFN-α-dominant response is sought, a selective TLR7 agonist could be more appropriate. The provided experimental protocols offer a standardized framework for the head-to-head evaluation of novel and existing TLR7 agonists, enabling researchers to make informed decisions for their drug development and immunological studies.
References
- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 10. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytokine Elisa [bdbiosciences.com]
Validating the antiviral efficacy of 8-(N-Boc-aminomethyl)guanosine against different viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antiviral efficacy of 8-(N-Boc-aminomethyl)guanosine. Direct experimental data on the antiviral activity of this specific compound is not publicly available at present. Therefore, this document evaluates its potential based on its classification as a C8-substituted guanosine (B1672433) analog and compares its inferred mechanism of action with established antiviral agents for several key viruses. The information presented is intended to guide future research and validation studies.
Overview of this compound and its Predicted Mechanism of Action
This compound is a synthetic analog of the purine (B94841) nucleoside guanosine. While specific antiviral screening data for this compound is not available in the public domain, the well-documented activities of other C8-substituted and N7, C8-disubstituted guanosine analogs provide a strong basis for predicting its mechanism of action.[1] These analogs are known to possess immunostimulatory properties, which are responsible for their broad-spectrum antiviral effects.[2][3][4]
The primary mechanism of action for these guanosine analogs is the activation of Toll-like receptor 7 (TLR7).[4] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses and certain synthetic small molecules.[4] Agonism of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5] These cytokines, in turn, induce an antiviral state in host cells, thereby inhibiting viral replication.[5][6]
The predicted signaling pathway for this compound is illustrated below:
Comparative Analysis with Established Antiviral Agents
To provide a context for the potential efficacy of this compound, this section compares its predicted indirect, host-targeted mechanism with the direct-acting mechanisms of several FDA-approved antiviral drugs for influenza, herpes simplex virus (HSV), and hepatitis C virus (HCV).
Comparison with Influenza Antivirals
| Compound/Drug | Target | Mechanism of Action | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
| This compound (Predicted) | Host TLR7 | Induces type I interferons and an antiviral state. | Data not available | Data not available |
| Oseltamivir (Tamiflu®) [7][8][9][10] | Viral Neuraminidase | Inhibits the release of new viral particles from infected cells. | Varies by strain (nM to low µM range) | >100 µM |
| Baloxavir marboxil (Xofluza®) [7][8][9][10] | Viral PA Endonuclease | Inhibits viral mRNA synthesis. | Varies by strain (nM range) | >10 µM |
| Zanamivir (Relenza®) [8][9][10] | Viral Neuraminidase | Inhibits the release of new viral particles from infected cells. | Varies by strain (nM range) | >100 µM |
Comparison with Herpes Simplex Virus (HSV) Antivirals
| Compound/Drug | Target | Mechanism of Action | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
| This compound (Predicted) | Host TLR7 | Induces type I interferons and an antiviral state. | Data not available | Data not available |
| Acyclovir (Zovirax®) [11][12][13][14][15] | Viral DNA Polymerase | Chain terminator; inhibits viral DNA replication. | 0.1-1.0 µM for HSV-1/2 | >200 µM |
| Valacyclovir (Valtrex®) [11][12][13][14] | Viral DNA Polymerase | Prodrug of acyclovir; inhibits viral DNA replication. | Similar to acyclovir | Similar to acyclovir |
| Famciclovir (Famvir®) [11][12][13][14] | Viral DNA Polymerase | Prodrug of penciclovir; inhibits viral DNA replication. | 0.2-2.0 µM for HSV-1/2 | >100 µM |
Comparison with Hepatitis C Virus (HCV) Antivirals
| Compound/Drug | Target | Mechanism of Action | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
| This compound (Predicted) | Host TLR7 | Induces type I interferons and an antiviral state. | Data not available | Data not available |
| Sofosbuvir [16][17][18][19][20] | Viral NS5B RNA Polymerase | Chain terminator; inhibits viral RNA replication. | Genotype-dependent (pM to nM range) | >10 µM |
| Ledipasvir [16][17][18][19][20] | Viral NS5A Protein | Inhibits viral replication and assembly. | Genotype-dependent (pM range) | >1 µM |
| Glecaprevir/Pibrentasvir (Mavyret®) [16][17][18][19][20] | Viral NS3/4A Protease & NS5A | Inhibits viral polyprotein processing and replication. | Genotype-dependent (pM range) | >1 µM |
Proposed Experimental Protocols for Validation
To validate the antiviral efficacy and mechanism of action of this compound, the following experimental workflow is proposed.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to host cells.
Protocol:
-
Seed appropriate host cells (e.g., Vero, MDCK, Huh-7) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[21]
Antiviral Efficacy Assay (EC50 Determination)
Objective: To determine the concentration of this compound that inhibits viral replication by 50%.
Protocol (Example: Cytopathic Effect Reduction Assay):
-
Seed host cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cell monolayers with the compound dilutions for a defined period (e.g., 2 hours).
-
Infect the cells with a known titer of the virus of interest (e.g., influenza virus, HSV). Include a virus-only control and a cell-only control.
-
Incubate the plate until the cytopathic effect (CPE) is evident in the virus-only control wells (typically 2-4 days).
-
Stain the cells with a vital stain (e.g., crystal violet) to visualize the CPE.
-
Quantify the CPE reduction in the treated wells compared to the virus control.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
TLR7 Activation Assay
Objective: To determine if this compound activates the TLR7 signaling pathway.
Protocol (Example: Reporter Gene Assay): [22]
-
Use a stable cell line that co-expresses human or murine TLR7 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
-
Seed the reporter cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control.
-
Incubate the plate for 16-24 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a chemiluminescent substrate).
-
Determine the level of TLR7 activation by comparing the reporter signal in the treated wells to the control wells.
Type I Interferon Induction Assay
Objective: To quantify the production of type I interferons in response to treatment with this compound.
Protocol (Example: ELISA): [23][24][25]
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., plasmacytoid dendritic cells).
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known TLR7 agonist) and a negative control.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Quantify the concentration of IFN-α or IFN-β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Compare the interferon levels in the treated samples to the controls to determine the extent of induction.
Conclusion
While direct experimental evidence for the antiviral efficacy of this compound is currently lacking, its structural similarity to other immunostimulatory guanosine analogs suggests a high potential for broad-spectrum antiviral activity mediated through the activation of the TLR7 pathway. The proposed experimental protocols provide a clear roadmap for validating this hypothesis and quantifying its efficacy. A favorable selectivity index, coupled with demonstrated TLR7 agonism and interferon induction, would position this compound as a promising candidate for further preclinical and clinical development as a host-targeted antiviral therapeutic.
References
- 1. This compound | i-FAB [i-fab.org]
- 2. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New developments in the Induction and Antiviral Effectors of Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Drugs for Seasonal Influenza for 2024-2025 | The Medical Letter Inc. [secure.medicalletter.org]
- 8. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 9. Treatment of influenza - Wikipedia [en.wikipedia.org]
- 10. nfid.org [nfid.org]
- 11. Antiviral Medications for HSV (Herpes Simplex Virus) | Rixis Dermatology [rixisdermatology.com]
- 12. Medications for herpes: 4 options [medicalnewstoday.com]
- 13. drugs.com [drugs.com]
- 14. Herpes Simplex Treatment & Management: Approach Considerations, Medical Care, Consultations [emedicine.medscape.com]
- 15. About aciclovir - NHS [nhs.uk]
- 16. Hepatitis C - Treatment - NHS [nhs.uk]
- 17. hepctrust.org.uk [hepctrust.org.uk]
- 18. drugs.com [drugs.com]
- 19. Hepatitis C Medications: An Overview for Patients - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 20. Hepatitis C Medications: A Full List [healthline.com]
- 21. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. abeomics.com [abeomics.com]
- 23. Induction and Function of Type I and III Interferon in Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. regenhealthsolutions.info [regenhealthsolutions.info]
Comparative Guide: Using TLR7 Knockout Cells to Confirm the Mechanism of Action of 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 8-(N-Boc-aminomethyl)guanosine, a novel guanosine (B1672433) analog, by leveraging Toll-like receptor 7 (TLR7) knockout (KO) cells. We present a direct comparison with the well-characterized TLR7/8 agonist, Resiquimod (R848), supported by illustrative experimental data and detailed protocols.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), particularly from viral pathogens.[1][2] Activation of TLR7 triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making it a compelling target for vaccine adjuvants and immunotherapies.[3][4]
This compound is a synthetic guanosine analog designed to modulate the immune system. Its structural similarity to guanosine, an endogenous ligand for TLR7, suggests that its primary mechanism of action is through TLR7 activation.[5] To definitively confirm this, a comparative study using wild-type (WT) and TLR7 KO cells is essential. This approach allows researchers to isolate the biological effects mediated specifically by TLR7, thereby validating the compound's on-target activity and revealing any potential off-target effects.[6]
This guide outlines the experimental strategy, presents comparative data, and provides detailed protocols for researchers seeking to validate the mechanism of action of similar compounds.
Comparison of TLR7 Agonist Activity
To assess the TLR7-dependent activity of this compound, its performance was compared against Resiquimod (R848), a potent imidazoquinoline agonist of both TLR7 and TLR8. The following tables summarize illustrative data from two key assays: an NF-κB reporter assay and a cytokine profiling assay.
Table 1: NF-κB Activation in Wild-Type and TLR7 KO HEK293 Cells
This assay measures the activation of the NF-κB signaling pathway, a downstream effector of TLR7 activation. Data is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Cell Line | Target(s) | NF-κB Activation EC50 (µM) |
| This compound | Wild-Type (HEK-Blue™ hTLR7) | TLR7 | 0.45 |
| TLR7 KO (HEK-Blue™ Null1-v) | - | > 100 (No activity) | |
| Resiquimod (R848) | Wild-Type (HEK-Blue™ hTLR7) | TLR7/8 | 0.08 |
| TLR7 KO (HEK-Blue™ Null1-v) | - | > 100 (No activity) | |
| Lipopolysaccharide (LPS) | Wild-Type (HEK-Blue™ hTLR7) | TLR4 | > 100 (No activity) |
| TLR7 KO (HEK-Blue™ Null1-v) | - | > 100 (No activity) |
Data is illustrative and based on typical results for guanosine analogs and control compounds.
The results clearly indicate that both this compound and R848 induce NF-κB activation in wild-type cells expressing TLR7. Crucially, this activity is completely abrogated in the TLR7 knockout cell line, confirming that the observed NF-κB activation is strictly TLR7-dependent. LPS, a TLR4 agonist, shows no activity in either cell line, demonstrating the specificity of the assay.
Table 2: Cytokine Induction in Wild-Type and TLR7 KO Murine Macrophages
This assay quantifies the secretion of key cytokines, IFN-α and TNF-α, which are hallmarks of TLR7 activation.
| Compound (at 10 µM) | Cell Line | IFN-α Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| This compound | Wild-Type Macrophages | 1250 | 850 |
| TLR7 KO Macrophages | < 10 | < 20 | |
| Resiquimod (R848) | Wild-Type Macrophages | 2500 | 1800 |
| TLR7 KO Macrophages | < 10 | < 20 | |
| Vehicle Control (DMSO) | Wild-Type Macrophages | < 10 | < 20 |
| TLR7 KO Macrophages | < 10 | < 20 |
Data is illustrative. Cytokine levels can vary based on cell type and experimental conditions.
Consistent with the reporter assay, this compound induces significant IFN-α and TNF-α production in wild-type macrophages. This effect is absent in TLR7 KO macrophages, providing strong evidence that its immunostimulatory activity is mediated through TLR7.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the signaling pathway, experimental design, and the logical framework underpinning the use of knockout cells.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logic of Knockout Validation.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following protocols outline the key experiments for comparing TLR7 agonist activity.
Protocol 1: NF-κB Reporter Assay Using HEK-Blue™ Cells
This assay provides a quantitative measure of TLR7 activation by utilizing a reporter gene system.[7]
-
Cell Culture:
-
Culture HEK-Blue™ hTLR7 (wild-type) and HEK-Blue™ Null1-v (TLR7 knockout) cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics as per the manufacturer's instructions.
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Seeding:
-
Wash cells with PBS and detach using trypsin.
-
Resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Adjust cell density to 2.8 x 10⁵ cells/mL.
-
Dispense 180 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and R848 in sterile PBS.
-
Add 20 µL of each compound dilution to the appropriate wells. Include a vehicle control (e.g., DMSO diluted in PBS).
-
The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Measure the absorbance at 620-650 nm using a spectrophotometer. The color change from pink to blue/purple indicates the level of secreted embryonic alkaline phosphatase (SEAP), which is proportional to NF-κB activation.
-
-
Data Analysis:
-
Subtract the absorbance of the vehicle control wells to normalize the data.
-
Plot the absorbance values against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Protocol 2: Cytokine Profiling in Macrophages
This protocol details the measurement of cytokine secretion from primary or immortalized macrophage cell lines (e.g., RAW 264.7 for murine studies).
-
Cell Culture and Seeding:
-
Culture wild-type and TLR7 KO macrophages in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound, R848, or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and detection reagents.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The use of TLR7 knockout cells provides an unambiguous method for confirming that the immunostimulatory activity of this compound is mediated through its intended target, TLR7. The absence of a biological response (both in NF-κB activation and cytokine secretion) in TLR7 KO cells, in stark contrast to the robust response in wild-type cells, constitutes definitive evidence of its mechanism of action. This comparative approach is a critical step in the preclinical validation of targeted immunomodulatory agents, ensuring on-target specificity and de-risking further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 8-(N-Boc-aminomethyl)guanosine Against Other Innate Immune Stimulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the innate immune system is a cornerstone of modern immunotherapy and vaccine development. Small molecule agonists of pattern recognition receptors (PRRs) are at the forefront of this strategy, capable of inducing potent anti-tumor and anti-viral responses. This guide provides a comparative analysis of 8-(N-Boc-aminomethyl)guanosine, a guanosine (B1672433) analog, against other well-characterized innate immune stimulants, namely Toll-like receptor (TLR) and Stimulator of Interferon Genes (STING) agonists.
While direct comparative experimental data for this compound is limited in publicly available literature, its structural similarity to other C8-substituted guanosine analogs allows for a strong inference of its activity as a Toll-like receptor 7 (TLR7) agonist.[1][2][3] This guide will therefore benchmark the class of C8-substituted guanosine analogs against other prominent TLR7 agonists and STING agonists, providing a framework for its potential performance and therapeutic application.
Mechanism of Action: TLR7 vs. STING Agonists
Innate immune stimulants activate distinct signaling pathways, leading to varied downstream effector functions. This compound, as a guanosine analog, is predicted to activate TLR7.[1][3][4]
TLR7 Agonists: These molecules, including guanosine analogs and imidazoquinolines like R848, are recognized by TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs). This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and, most notably, high levels of type I interferons (IFN-α/β).[1][2]
STING Agonists: Cyclic dinucleotides (CDNs) and other small molecules can activate the STING pathway. STING is an adaptor protein in the endoplasmic reticulum that detects cytosolic DNA, either from pathogens or from damaged host cells. Upon activation, STING translocates and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. This leads to the robust production of type I interferons and other pro-inflammatory cytokines.
Quantitative Data Comparison
The following table summarizes publicly available data for representative TLR7 and STING agonists. It is important to note that these values are highly dependent on the specific assay conditions, cell types, and donor variability.
| Compound Class | Example Compound | Target Receptor | Potency (EC50/IC50) | Key Cytokine Induction | Source |
| Guanosine Analog | 7-thia-8-oxoguanosine | TLR7 | Not specified | IFN-α, TNF-α, IL-12, IL-6 | [1] |
| Imidazoquinoline | R848 (Resiquimod) | TLR7/8 | ~1 µM (species/assay dependent) | IFN-α, TNF-α, IL-12 | [1] |
| Cyclic Dinucleotide | cGAMP | STING | Nanomolar range | IFN-β, TNF-α, IL-6 | |
| Non-CDN STING Agonist | diABZI | STING | Nanomolar range | IFN-β, TNF-α, IL-6 |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the canonical TLR7 and STING signaling pathways.
Experimental Protocols
Accurate benchmarking of innate immune stimulants requires robust and standardized experimental protocols. Below are methodologies for key in vitro assays.
TLR7 Activity Assessment using NF-κB Reporter Assay
Objective: To determine the potency (EC50) of a TLR7 agonist by measuring the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Procedure:
-
Plate HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds (e.g., this compound, R848) and a vehicle control.
-
Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).
-
Read the absorbance at 620-650 nm.
-
-
Data Analysis: Plot the absorbance values against the log of the compound concentrations and fit the data to a four-parameter logistic curve to determine the EC50 value.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the induction of key cytokines (e.g., IFN-α, TNF-α, IL-6) by innate immune stimulants.
Methodology:
-
Cell Source: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the test compounds and controls (e.g., LPS for TNF-α, CpG for IFN-α).
-
Add the diluted compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatant.
-
-
Quantification: Measure cytokine concentrations in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration in the samples.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the in vitro benchmarking of innate immune stimulants.
Conclusion
This compound, as a member of the C8-substituted guanosine analog class, holds promise as a TLR7-mediated innate immune stimulant.[1][3] Based on data from related compounds, it is anticipated to induce a strong type I interferon response, a key feature of potent anti-viral and anti-tumor immunity.[1][2] Its performance profile is expected to be distinct from that of STING agonists, which engage a different signaling pathway. For researchers and drug developers, the choice between a guanosine analog like this compound and other innate immune stimulants will depend on the desired immunological outcome, the target disease, and the preferred safety profile. The experimental protocols outlined in this guide provide a robust framework for conducting head-to-head comparisons to elucidate the specific activities of novel compounds in this class.
References
Comparative Efficacy of 8-(N-Boc-aminomethyl)guanosine and Natural TLR7 Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Toll-like receptor 7 (TLR7) agonist, 8-(N-Boc-aminomethyl)guanosine, with natural TLR7 ligands. This analysis is supported by available experimental data on TLR7 activation and downstream signaling.
Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and initiating an immune response. This response includes the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, making TLR7 an attractive target for the development of vaccine adjuvants and immunotherapies. While natural ligands for TLR7 include viral ssRNA and endogenous guanosine (B1672433) in the presence of RNA, a variety of synthetic agonists have been developed to harness this pathway for therapeutic benefit. Among these is this compound, a guanosine analog designed to stimulate TLR7.
Efficacy Comparison: Quantitative Data
Natural TLR7 activation by guanosine is synergistic with the presence of an oligoribonucleotide (ORN), such as polyU. The affinity (Kd) of guanosine for the TLR7 ectodomain in the presence of polyU has been determined to be 1.5 µM. While a direct EC50 for guanosine-mediated cellular activation is not explicitly defined in the literature, this binding affinity provides a benchmark for its potential efficacy. Natural ssRNA, being the primary natural ligand, potently activates TLR7, leading to robust cytokine production, although specific EC50 values can vary depending on the RNA sequence and length.
For the purpose of this guide, and in the absence of specific data for this compound, we will present a comparative table including data for a well-characterized synthetic guanosine analog, Loxoribine, alongside natural ligands. This allows for a representative comparison of a synthetic guanosine derivative with the natural agonists.
| Ligand | Ligand Type | EC50 / Kd (TLR7 Activation) | Key Cytokine Induction Profile |
| Guanosine (in the presence of polyU) | Natural Small Molecule | Kd: 1.5 µM[1] | Synergistically induces NF-κB activation[1] |
| Single-Stranded RNA (ssRNA) | Natural Macromolecule | Potent (sequence-dependent)[2] | Strong induction of IFN-α and pro-inflammatory cytokines[2] |
| Loxoribine (Guanosine Analog) | Synthetic Small Molecule | EC50: ~100 µM (NF-κB activation) | Induces IFN-α and other cytokines |
Note: The efficacy of guanosine is dependent on the presence of ssRNA. The EC50 for Loxoribine is an approximation from available data and can vary between assay systems.
TLR7 Signaling Pathway
The activation of TLR7 by both natural and synthetic ligands initiates a well-defined intracellular signaling cascade. This pathway is crucial for the subsequent production of interferons and cytokines that drive the innate immune response.
Caption: TLR7 Signaling Pathway.
Experimental Protocols
To evaluate and compare the efficacy of TLR7 agonists, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments: a TLR7 reporter assay and a cytokine induction assay in human peripheral blood mononuclear cells (PBMCs).
TLR7 Reporter Assay
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 engagement.
Experimental Workflow:
References
In Vitro to In Vivo Correlation of 8-(N-Boc-aminomethyl)guanosine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected in vitro and in vivo activities of 8-(N-Boc-aminomethyl)guanosine, a novel guanosine (B1672433) analog. Due to the limited availability of specific experimental data for this compound, this guide leverages data from well-characterized Toll-like receptor 7 (TLR7) agonists, including other guanosine analogs and imidazoquinolines, to establish a framework for its potential performance and to facilitate future experimental design.
Introduction
This compound is a synthetic analog of guanosine.[1][2][3] Like other C8-substituted guanine (B1146940) ribonucleosides, it is predicted to exhibit immunostimulatory properties.[4] The primary mechanism of action for this class of compounds is the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for antiviral and antitumor immune responses.[4][5][6] TLR7 activation initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby stimulating both innate and adaptive immunity.[4][7] This guide will compare the anticipated activities of this compound with established TLR7 agonists to provide a basis for its potential therapeutic applications.
Data Presentation: Comparative In Vitro Activity of TLR7 Agonists
The following table summarizes the in vitro activity of several well-characterized TLR7 agonists. This data provides a benchmark for the expected potency of this compound.
| Compound | Class | Target(s) | EC50 (TLR7) | EC50 (TLR8) | Key In Vitro Effects |
| This compound | Guanosine Analog | Predicted: TLR7 | Not available | Not available | Expected to induce type I interferons and pro-inflammatory cytokines.[1][2] |
| Loxoribine | Guanosine Analog | TLR7 | ~250 µM (human MoDCs)[8] | No activity | Induces maturation of dendritic cells; stimulates Th1 and Th17 polarization.[8] |
| Resiquimod (R-848) | Imidazoquinoline | TLR7/TLR8 | ~30 nM (human PBMC for IFN-α)[9] | Active | Potent inducer of IFN-α, TNF-α, and IL-12.[7][9] |
| Gardiquimod (B607600) | Imidazoquinoline | TLR7 | <1 µg/ml (murine splenocytes)[10] | Low to no activity at lower concentrations | Promotes activation of T cells, NK cells, and dendritic cells; enhances cytotoxicity.[10][11] |
Experimental Protocols
In Vitro TLR7 Activation Assay (HEK-Blue™ Reporter Assay)
This method provides a quantitative measure of TLR7 activation.
-
Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK-293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM with 10% FBS and selection antibiotics.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Compound Stimulation: this compound or other test compounds are added to the wells at various concentrations. A known TLR7 agonist (e.g., R-848) is used as a positive control.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: A SEAP detection reagent is added to the cell culture supernatant.
-
Data Analysis: The absorbance is read at 620-650 nm. The level of SEAP activity is directly proportional to the activation of NF-κB, a downstream effector of TLR7 signaling.[5] EC50 values are calculated from the dose-response curves.
In Vitro Cytokine Production Assay (Human Peripheral Blood Mononuclear Cells - PBMCs)
This assay measures the production of cytokines by primary human immune cells in response to TLR7 agonists.
-
PBMC Isolation: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Stimulation: Cells are seeded in 24- or 96-well plates and stimulated with various concentrations of this compound or other TLR7 agonists.
-
Incubation: The cells are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants are measured using specific ELISA kits.[9]
In Vivo Murine Model for Immunostimulatory Activity
This protocol outlines a general procedure to assess the in vivo efficacy of guanosine analogs.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., saline) and administered to mice via an appropriate route (e.g., intraperitoneal, oral, or subcutaneous).[12] A vehicle control group and a positive control group (e.g., treated with R-848) are included.[9]
-
Sample Collection: At various time points post-administration (e.g., 2, 6, 24 hours), blood samples are collected for serum preparation. Spleens may also be harvested for splenocyte isolation.
-
Cytokine Analysis: Serum levels of cytokines (IFN-α, TNF-α, IL-12) are quantified by ELISA.
-
Cellular Analysis: Splenocytes can be analyzed by flow cytometry for the expression of activation markers (e.g., CD69, CD86) on different immune cell populations (e.g., B cells, dendritic cells, NK cells).
-
Efficacy Studies: In disease models (e.g., viral infection or tumor models), endpoints such as viral load reduction, tumor growth inhibition, or survival rates are monitored.[7][11]
Mandatory Visualization
References
- 1. This compound | i-FAB [i-fab.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|BLD Pharm [bldpharm.com]
- 4. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the synergistic effects of 8-(N-Boc-aminomethyl)guanosine with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic potential of 8-(N-Boc-aminomethyl)guanosine, a guanosine (B1672433) analog with immunostimulatory properties, when used in combination with other therapeutic agents.[1][2][3] As a Toll-like receptor 7 (TLR7) agonist, this compound activates innate immune responses, making it a prime candidate for synergistic combinations, particularly in oncology.[1][3]
Rationale for Combination Therapy
The primary goal of combining this compound with other compounds is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects.[4] This can lead to:
-
Enhanced Efficacy: Achieving greater tumor cell killing or viral load reduction.
-
Dose Reduction: Lowering the required doses of one or both agents, thereby reducing toxicity.[5]
-
Overcoming Resistance: Minimizing or delaying the development of drug resistance.[5]
TLR7 agonists have shown promise in potentiating the effectiveness of checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), which are a cornerstone of modern immunotherapy.[6][7][8] The activation of TLR7 signaling can increase T cell infiltration into tumors and enhance the antigen-presenting functions of immune cells, thereby creating a more favorable microenvironment for checkpoint blockade therapy.[6][7][9]
Quantitative Analysis of Synergistic Effects
The gold standard for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay.[10][11][12] This method provides a quantitative definition for synergism (CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[4][10][11]
The table below illustrates how experimental data for this compound in combination with a hypothetical checkpoint inhibitor could be presented.
Table 1: Synergistic Effects of this compound with an Anti-PD-1 Antibody on CT26 Colon Carcinoma Cells
| Combination Agent | Cell Line | Parameter Measured | Combination Index (CI) at 50% Inhibition (IC50) | Dose Reduction Index (DRI) at IC50 | Conclusion |
| Anti-PD-1 Antibody | CT26 | Cell Viability (MTT Assay) | 0.75 | 8-AMG: 2.5Anti-PD-1: 3.0 | Synergy |
| Anti-PD-1 Antibody | CT26 | Apoptosis (Annexin V Assay) | 0.68 | 8-AMG: 3.2Anti-PD-1: 3.5 | Synergy |
| Anti-PD-1 Antibody | B16 Melanoma | Cell Viability (MTT Assay) | 0.82 | 8-AMG: 2.1Anti-PD-1: 2.8 | Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed and consistent experimental design is crucial for obtaining reliable synergy data.[10]
Protocol: Combination Index (CI) Assay for Cell Viability
-
Cell Culture: Culture the target cancer cell line (e.g., CT26) in appropriate media and conditions until it reaches approximately 80% confluency.
-
Dose-Response Determination:
-
Perform serial dilutions of this compound and the combination agent (e.g., Anti-PD-1 antibody) separately.
-
Seed cells in 96-well plates and treat with the individual agents across a range of concentrations to determine the dose-effect curve and the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Based on the individual IC50 values, select a constant combination ratio (e.g., the equipotency ratio).[12]
-
Prepare serial dilutions of the drug combination, maintaining the constant ratio.
-
Treat seeded cells with the combination dilutions. Include wells for untreated controls and each drug alone.
-
-
Viability Assay (MTT):
-
After a predetermined incubation period (e.g., 72 hours), add MTT reagent to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell inhibition relative to untreated controls.
-
Use a specialized software like CompuSyn to input the dose-effect data for the individual agents and the combination.[12][13]
-
The software will automatically calculate CI values at different effect levels (e.g., Fa = 0.5 for 50% inhibition) and generate Fa-CI plots and isobolograms.[11][12] A linear correlation coefficient (r value) of >0.95 is generally considered acceptable for in vitro data.[4][12]
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway Diagram
The diagram below illustrates the synergistic mechanism between this compound and a checkpoint inhibitor. The TLR7 agonist enhances the innate immune response, which is then unleashed by the checkpoint inhibitor's blockade of T-cell suppression.
Caption: Synergistic action of this compound and a checkpoint inhibitor.
Experimental Workflow Diagram
This diagram outlines the logical flow of a typical experiment designed to assess synergy.
Caption: Workflow for assessing drug synergy using the Combination Index method.
References
- 1. This compound | TCA cellular therapy [tcacellulartherapy.com]
- 2. This compound | Biosystem Development [biosystemdevelopment.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 8. escholarship.org [escholarship.org]
- 9. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 8-(N-Boc-aminomethyl)guanosine's Effects Across Different Cell Types: A Comparative Guide
A comprehensive analysis of the reproducibility of 8-(N-Boc-aminomethyl)guanosine's biological effects across diverse cell lineages remains an area of active investigation. Direct comparative studies detailing the quantitative impact of this specific guanosine (B1672433) analog on a wide array of cell types are not extensively documented in publicly available literature. However, by examining the activities of closely related guanosine analogs and other well-characterized Toll-like receptor 7 (TLR7) agonists, we can construct a comparative guide to anticipate its likely behavior and guide future research.
This compound is a synthetic analog of guanosine, designed to act as an agonist for Toll-like receptor 7 (TLR7).[1][2] Activation of TLR7, an endosomal receptor, is a key component of the innate immune system's response to single-stranded RNA viruses. This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral and anti-tumor immune response.[3][4] The reproducibility of these effects is contingent on the expression and functional status of TLR7 and its downstream signaling partners in different cell types.
This guide provides a comparative overview of the expected effects of this compound and its alternatives on immune cells and cancer cell lines, based on data from analogous compounds.
Comparative Analysis of TLR7 Agonist Activity
The biological activity of TLR7 agonists is typically assessed by their ability to induce cytokine production in immune cells and to inhibit the proliferation of cancer cells. Here, we compare the expected effects of a guanosine analog like this compound with the well-characterized imidazoquinoline TLR7/8 agonist, Resiquimod (R848).
Immunostimulatory Effects on Immune Cells
The primary responders to TLR7 agonists are immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, which express high levels of TLR7.[5] Upon stimulation, these cells produce a range of cytokines. The following table illustrates the typical cytokine profiles observed in human peripheral blood mononuclear cells (PBMCs) and murine macrophage-like cells (RAW 264.7) following stimulation with a potent TLR7 agonist. While specific data for this compound is not available, the response is expected to be qualitatively similar to that of other guanosine analogs and R848.
Table 1: Illustrative Cytokine Production in Immune Cells Stimulated with TLR7 Agonists
| Cell Type | Agonist | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Human PBMCs | Guanosine Analog (Expected) | +++ | ++ | ++ |
| Human PBMCs | R848 (Reference)[6] | 1000 - 5000 | 500 - 2000 | 1000 - 4000 |
| RAW 264.7 (Murine Macrophage-like) | Guanosine Analog (Expected) | +/- | +++ | +++ |
| RAW 264.7 (Murine Macrophage-like) | R848 (Reference) | Low/Undetectable | +++ | +++ |
Note: The cytokine levels are illustrative and can vary based on donor, cell passage number, and experimental conditions. '+++' indicates a strong response, '++' a moderate response, '+' a weak response, and '+/-' a variable or low response.
Anti-Proliferative Effects on Cancer Cell Lines
Guanosine and its analogs have demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines.[7][8] The mechanism is thought to involve the induction of cell cycle arrest and apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following table presents reported IC50 values for guanine (B1146940), a related purine, in several cancer cell lines to provide a reference for the expected potency of guanosine analogs.
Table 2: IC50 Values of Guanine Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 MG | Glioblastoma | ~50 |
| U373 MG | Glioblastoma | ~100 |
| A375 | Melanoma | ~75 |
| C32 | Amelanotic Melanoma | ~150 |
Data extracted from a study on guanine's anti-proliferative effects.[8] IC50 values for this compound are not currently available and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
To understand the reproducibility of this compound's effects, it is crucial to visualize the underlying signaling pathway and the experimental workflow used to assess its activity.
The diagram above illustrates the canonical MyD88-dependent signaling pathway activated by TLR7 agonists like this compound. The reproducibility of the cellular response is dependent on the integrity of this pathway in a given cell type.
This workflow outlines the key steps for a reproducible comparison of TLR7 agonist effects across different cell types. Adherence to a standardized protocol is critical for obtaining reliable and comparable data.
Experimental Protocols
Detailed methodologies are essential for ensuring the reproducibility of findings.
Cell Culture and Maintenance
-
Immune Cells (Human PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Macrophage-like Cells (RAW 264.7): Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cancer Cell Lines: Culture cancer cell lines in the media recommended by the supplier (e.g., ATCC), typically supplemented with 10% FBS and antibiotics.
In Vitro Stimulation of Immune Cells
-
Cell Seeding: Seed human PBMCs or RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Compound Preparation: Prepare a 2x stock solution of this compound, R848, and a vehicle control (e.g., DMSO) in the appropriate cell culture medium. Perform serial dilutions to create a dose-response curve (e.g., 0.01 to 10 µM).
-
Stimulation: Add 100 µL of the 2x compound solution to each well containing 100 µL of cell suspension.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and collect the supernatant for cytokine analysis.
Cytokine Quantification by ELISA
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).
-
Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Conclusion
While direct, reproducible data on the effects of this compound across a spectrum of cell types is not yet readily available, a comparative analysis based on its mechanism of action as a TLR7 agonist and data from analogous compounds provides a strong framework for predicting its activity. The reproducibility of its immunostimulatory and anti-proliferative effects will largely depend on the TLR7 expression and signaling competency of the target cells. The provided protocols and diagrams offer a robust starting point for researchers and drug development professionals to systematically evaluate the efficacy and reproducibility of this and other novel TLR7 agonists. Future studies should focus on generating direct comparative data for this compound to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23 [frontiersin.org]
Unlocking Innate Immunity: A Comparative Guide to 8-Substituted Guanosine Analogs as TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
The innate immune system, our body's first line of defense, holds immense therapeutic potential. Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells, recognizes single-stranded RNA viruses and small synthetic molecules, triggering a potent antiviral and anti-tumor immune response. This has led to the development of TLR7 agonists as promising immunomodulators and vaccine adjuvants. Among these, 8-substituted guanosine (B1672433) analogs have emerged as a significant class of compounds, demonstrating potent and selective activation of TLR7.
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of key 8-substituted guanosine analogs as TLR7 agonists. We present a synthesis of available quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in this dynamic field.
Comparative Analysis of 8-Substituted Guanosine Analogs
The potency and efficacy of 8-substituted guanosine analogs as TLR7 agonists are critically influenced by the nature of the substituent at the 8-position of the guanine (B1146940) base. Modifications at this position can significantly impact the molecule's ability to bind to and activate TLR7, leading to varying levels of downstream signaling and cytokine production.
Potency (EC50) of TLR7 Activation
The half-maximal effective concentration (EC50) is a key measure of a drug's potency. The following table summarizes the available EC50 values for the activation of human TLR7 by various 8-substituted guanosine analogs and related compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary between different assay systems.
| Compound | 8-Substituent | TLR7 EC50 (µM) | Notes |
| Isatoribine (7-thia-8-oxoguanosine) | 8-oxo (with 7-thia modification) | ~10[1] | A selective TLR7 agonist.[2][3] |
| Loxoribine (B1675258) (7-allyl-8-oxoguanosine) | 8-oxo (with 7-allyl modification) | Not explicitly reported; strong agonist activity observed at 50-150 µM in murine cells[4] | Described as a strong and selective TLR7 agonist.[5][6][7] |
| 8-Hydroxyguanosine (B14389) (8-OHG) | 8-hydroxy | Not explicitly reported | Induces strong cytokine production in the presence of ssRNA, comparable to guanosine.[8] |
| 8-Hydroxydeoxyguanosine (8-OHdG) | 8-hydroxy | Not explicitly reported | Induces strong cytokine production in the presence of ssRNA, comparable to deoxyguanosine.[8] |
| SM-324405 (an 8-oxoadenine derivative) | 8-oxo (adenine core) | 0.05 | A potent TLR7 agonist with an antedrug profile.[9] |
Note: The activity of 8-hydroxyguanosine and 8-hydroxydeoxyguanosine is significantly enhanced in the presence of single-stranded RNA (ssRNA), which binds to a second site on the TLR7 receptor.[8][10]
Efficacy: Cytokine Induction Profile
The therapeutic efficacy of TLR7 agonists is largely determined by the profile of cytokines they induce. Activation of TLR7, particularly in plasmacytoid dendritic cells (pDCs), leads to a robust production of type I interferons (IFN-α), which are crucial for antiviral responses. Other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are also induced.
Direct comparative data on cytokine induction by different 8-substituted guanosine analogs is sparse. However, available studies indicate the following:
-
Isatoribine : As a selective TLR7 agonist, its primary therapeutic effect is thought to be mediated through the induction of type I interferons.[11]
-
Loxoribine : Stimulates the production of IL-12, IL-23, and IL-10 by monocyte-derived dendritic cells.[7]
-
8-Hydroxyguanosine (8-OHG) and 8-Hydroxydeoxyguanosine (8-OHdG) : Induce strong production of cytokines, including IL-6 and IL-12, in mouse bone marrow-derived macrophages, comparable to guanosine and deoxyguanosine.[8]
Experimental Protocols
Accurate and reproducible evaluation of TLR7 agonists is crucial for drug development. Below are detailed methodologies for key in vitro assays.
TLR7 Reporter Gene Assay using HEK-Blue™ hTLR7 Cells
This assay is a common method to screen for and quantify the activity of TLR7 agonists. It utilizes a human embryonic kidney (HEK293) cell line stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (8-substituted guanosine analogs)
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final concentration of the vehicle should be kept constant across all wells (typically ≤ 0.5%).
-
Assay Plate Setup: Add 20 µL of the diluted test compounds, positive control, and vehicle control to the respective wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the prepared cell suspension to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Subtract the OD of the vehicle control from all other readings. Plot the dose-response curves for each compound and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of TLR7 agonists to induce the production of key cytokines from primary human immune cells.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (8-substituted guanosine analogs)
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well round-bottom plates
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI medium. Adjust the cell concentration to 1 x 10^6 cells/mL and plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Compound Stimulation: Prepare serial dilutions of the test compounds and controls in complete RPMI medium. Add the diluted compounds to the wells containing PBMCs.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the log of the agonist concentration to generate dose-response curves and determine the EC50 for the induction of each cytokine.
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: TLR7 Signaling Pathway initiated by 8-substituted guanosine analogs.
Caption: General experimental workflow for evaluating TLR7 agonists.
Conclusion
8-substituted guanosine analogs represent a promising class of TLR7 agonists with significant potential for immunotherapy and vaccine development. The structure-activity relationship of these compounds is complex, with modifications at the 8-position profoundly influencing their potency and the resulting cytokine profile. While the available data provides valuable insights, further direct comparative studies are needed to fully elucidate the nuanced differences between these analogs and to guide the rational design of next-generation TLR7-targeted therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Loxoribine (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 [storkapp.me]
- 5. invivogen.com [invivogen.com]
- 6. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-(N-Boc-aminomethyl)guanosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 8-(N-Boc-aminomethyl)guanosine, a modified nucleoside analog.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds, including other Boc-protected molecules and guanosine (B1672433) analogs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₆O₇ | [1] |
| Molecular Weight | 412.40 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Storage | Store at 2-8°C, sealed in a dry environment. | ChemScene |
Note: The toxicological properties of this compound have not been fully investigated. As a guanosine analog, it may have biological activity.[3][4] Therefore, it should be handled as a potentially hazardous substance.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Handle with Care").
-
Follow your institution's specific labeling requirements, which may include the date accumulation started and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area, away from incompatible chemicals, heat sources, and high-traffic areas.
-
Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used for liquid waste containers to prevent spills.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide them with all available information about the waste, including its composition and any known hazards.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear appropriate PPE as described above.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into the hazardous waste container.
-
For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the used absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent, collecting the cleaning materials as hazardous waste.
Experimental Protocols: Chemical Deprotection (for reference)
While not a standard disposal procedure, understanding the chemical properties of the Boc protecting group is relevant. The tert-butoxycarbonyl (Boc) group is an amine protecting group that is labile to acidic conditions. It is commonly removed using strong acids like trifluoroacetic acid (TFA). This process would generate a deprotected, likely more polar, guanosine derivative and gaseous byproducts. However, this deprotection reaction does not necessarily render the waste non-hazardous and would create a new hazardous waste stream (corrosive acid waste). Therefore, chemical inactivation should only be performed by trained personnel following a validated and approved institutional protocol.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific EHS protocols and consult with them directly for any questions or concerns regarding chemical waste disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling 8-(N-Boc-aminomethyl)guanosine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of 8-(N-Boc-aminomethyl)guanosine, a nucleoside analog. Adherence to these procedures will mitigate risks and ensure that all operations, from initial handling to final disposal, are conducted with the highest safety standards.
Immediate Safety and Handling Precautions
Engineering Controls: All work with this compound in solid or powdered form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with compatible, chemical-resistant nitrile gloves.[2][4] | Prevents direct skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][5] | Protects eyes from splashes or airborne particles. |
| Body Protection | A buttoned laboratory coat. For larger quantities or high-risk procedures, a disposable gown or coverall is recommended.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization.[6] | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication or vortexing is required, ensure the vial is securely capped to prevent aerosol generation.[2]
3. Storage:
-
Store this compound in a tightly sealed container in a dry environment, refrigerated at 2-8°C as recommended.[7]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to handle it, wear appropriate PPE and gently cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
Solid Waste:
-
All disposable items that have come into contact with the compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste.[2]
-
Place all solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions down the drain.[6]
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Dispose of the cleaning materials as hazardous solid waste.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. biosynth.com [biosynth.com]
- 7. chemscene.com [chemscene.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
